1-Ethynyl-3,5-dimethoxybenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-3,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-4-8-5-9(11-2)7-10(6-8)12-3/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSBBWQIJMRKLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405341 | |
| Record name | 1-Ethynyl-3,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171290-52-1 | |
| Record name | 1-Ethynyl-3,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethynyl-3,5-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Ethynyl-3,5-dimethoxybenzene chemical properties
An In-Depth Technical Guide to 1-Ethynyl-3,5-dimethoxybenzene: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound (also known as 3,5-Dimethoxyphenylacetylene), a versatile building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and materials scientists, this guide synthesizes core chemical data with practical insights into its application, particularly in cross-coupling and cycloaddition reactions that are foundational to contemporary drug discovery and materials science.
Core Compound Identity and Physicochemical Properties
This compound is a symmetrically substituted aromatic alkyne. The presence of two electron-donating methoxy groups on the phenyl ring at the meta-positions relative to the ethynyl group influences the electronic properties and reactivity of the molecule. Its solid, crystalline nature at room temperature simplifies handling and weighing for reaction setup.[1]
Table 1: Chemical Identifiers and Core Properties
| Identifier/Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 171290-52-1 | [2][3] |
| Molecular Formula | C₁₀H₁₀O₂ | [2][3] |
| Molecular Weight | 162.18 g/mol | [2] |
| Appearance | White to off-white solid/powder to crystal | [1][4] |
| SMILES | COC1=CC(=CC(=C1)C#C)OC | [2] |
| InChIKey | HUSBBWQIJMRKLI-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 44-48 °C | [1][3] |
| Boiling Point | 264.1 ± 30.0 °C at 760 mmHg | [3][5] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Flash Point | >110 °C (>230 °F) | [1][6] |
| LogP | 2.11 | [3] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound is commonly achieved through established cross-coupling methodologies, providing a reliable route for its preparation in a laboratory setting.
Recommended Synthetic Protocol: Sonogashira Coupling
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl halide, is the method of choice.[7][8] For this target, the coupling of 1-iodo-3,5-dimethoxybenzene with a protected or gaseous acetylene source is a robust strategy. A common and practical approach involves the use of (trimethylsilyl)acetylene followed by in-situ or subsequent deprotection.
Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 1-iodo-3,5-dimethoxybenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous solvent (e.g., triethylamine or THF) via syringe.
-
Alkyne Addition: Add (trimethylsilyl)acetylene (1.2-1.5 eq) to the mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Deprotection: Upon completion, cool the mixture. Add a solution of potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF) to remove the trimethylsilyl (TMS) protecting group. Stir until deprotection is complete.
-
Workup: Quench the reaction with water or saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Spectroscopic Profile
The structural features of this compound give rise to a distinct spectroscopic signature. While actual spectra should be run for confirmation, the expected data provides a reliable reference for characterization.
Table 3: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | Methoxy protons (-OCH₃) | ~3.8 ppm (singlet, 6H) |
| Aromatic protons (H2, H6) | ~6.7 ppm (doublet or triplet, 2H) | |
| Aromatic proton (H4) | ~6.5 ppm (triplet, 1H) | |
| Acetylenic proton (-C≡C-H) | ~3.0 ppm (singlet, 1H) | |
| ¹³C NMR | Methoxy carbons (-OCH₃) | ~55 ppm |
| Acetylenic carbons (-C≡C-H) | ~75 ppm and ~83 ppm | |
| Aromatic carbons (C2, C4, C6) | ~102 ppm and ~109 ppm | |
| Aromatic carbon (C1) | ~124 ppm | |
| Aromatic carbons (C3, C5) | ~161 ppm | |
| FT-IR | Acetylenic C-H stretch (ν(≡C-H)) | ~3300 cm⁻¹ (sharp, strong) |
| Alkyne C≡C stretch (ν(C≡C)) | ~2100 cm⁻¹ (weak to medium) | |
| Aromatic C-O stretch (ν(Ar-O-C)) | ~1200-1300 cm⁻¹ and ~1050 cm⁻¹ (strong) |
| | Aromatic C-H wag | ~840 cm⁻¹ (indicative of 1,3,5-substitution)[9] |
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its terminal alkyne, which serves as a versatile handle for constructing more complex molecular architectures.
Sonogashira Cross-Coupling Reactions
As a substrate itself, this compound readily participates in Sonogashira couplings with various aryl or vinyl halides. This allows for the synthesis of diarylacetylenes, which are important scaffolds in materials science and medicinal chemistry.[10][11] The electron-rich nature of the dimethoxy-substituted ring can facilitate the reaction.
Catalytic Cycle: Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.[8]
Exemplary Protocol:
-
Setup: Combine this compound (1.1 eq), the desired aryl halide (e.g., 1,4-diiodobenzene, 1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.03 eq) in a Schlenk tube under an inert atmosphere.[10]
-
Reaction: Add degassed solvent and base (e.g., triethylamine). Stir the mixture at an appropriate temperature (e.g., 80 °C) for 18-24 hours.[10]
-
Workup and Purification: After cooling, remove the solvent under vacuum. Add dichloromethane and an aqueous solution of EDTA to chelate the copper salts. Separate the organic layer, wash with water, dry, and concentrate. Purify the residue via column chromatography to obtain the coupled product.[10]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne is an ideal partner for the "click chemistry" reaction, specifically the CuAAC.[12] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, a common and valuable linker in drug discovery for bioconjugation and fragment-based library synthesis.[13] The reaction is known for its high efficiency, mild conditions, and tolerance of a wide range of functional groups.[14]
Mechanism: CuAAC (Click Chemistry)
Caption: Simplified workflow of the CuAAC (Click Chemistry) reaction.
Exemplary Protocol:
-
Setup: In a vial, dissolve the organic azide (1.0 eq) and this compound (1.0-1.1 eq) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).
-
Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst. A common method is the in-situ reduction of a Cu(II) salt, such as CuSO₄·5H₂O (0.01-0.05 eq), using a reducing agent like sodium ascorbate (0.1-0.2 eq).
-
Reaction: Add the catalyst solution to the solution of the alkyne and azide. Stir vigorously at room temperature. The reaction is often complete within 1 to 24 hours.
-
Workup: Depending on the product's properties, it may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the reaction can be diluted with water and extracted with an organic solvent. The product is then purified by crystallization or column chromatography.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. Based on aggregated GHS data, the compound presents specific hazards.
-
Hazard Identification:
-
Recommended Personal Protective Equipment (PPE):
-
Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.
-
In case of handling fine powder, use a dust mask (e.g., N95).
-
-
Handling and Storage:
Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[15][16][17]
Conclusion
This compound is a cornerstone building block for synthetic chemists. Its well-defined structure and the reliable reactivity of its terminal alkyne group in high-utility transformations like the Sonogashira coupling and CuAAC click reaction make it an invaluable tool. The electronic modulation provided by the dimethoxy substituents further enhances its utility, offering a stable yet reactive platform for the assembly of complex molecules targeted for pharmaceutical and advanced material applications.
References
- 1. 1-ETHYNYL-3 5-DIMETHOXYBENZENE 98 CAS#: 171290-52-1 [m.chemicalbook.com]
- 2. This compound | C10H10O2 | CID 4661321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:171290-52-1 | Chemsrc [chemsrc.com]
- 4. labproinc.com [labproinc.com]
- 5. CAS 171290-52-1 | this compound - Synblock [synblock.com]
- 6. This compound CAS#: [m.chemicalbook.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. interchim.fr [interchim.fr]
- 15. chemscene.com [chemscene.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to 1-Ethynyl-3,5-dimethoxybenzene: A Versatile Building Block in Medicinal Chemistry
CAS Number: 171290-52-1
Introduction
In the landscape of modern drug discovery and development, the strategic design and synthesis of novel bioactive molecules are paramount. The careful selection of versatile chemical building blocks is a critical determinant of success in this endeavor. Among these, 1-Ethynyl-3,5-dimethoxybenzene has emerged as a significant scaffold, offering a unique combination of reactive functionalities and structural motifs that are highly sought after in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, key synthetic applications, and its role as a precursor in the generation of complex molecular architectures with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this valuable synthetic intermediate.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. This compound is a white to off-white solid at room temperature, and its key properties are summarized in the table below.[1][2][3]
| Property | Value | Reference |
| CAS Number | 171290-52-1 | [4] |
| Molecular Formula | C₁₀H₁₀O₂ | [1][4] |
| Molecular Weight | 162.19 g/mol | [2][4] |
| Melting Point | 44-48 °C | [2][3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (CP) | [2] |
| Linear Formula | CH≡CC₆H₃(OCH₃)₂ | [2] |
-
¹H NMR: Resonances corresponding to the acetylenic proton, aromatic protons, and methoxy group protons.
-
¹³C NMR: Signals for the acetylenic carbons, aromatic carbons (including those bearing the methoxy groups), and the methoxy carbons.
-
IR Spectroscopy: Characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹), C≡C stretch (around 2100 cm⁻¹), and C-O stretches of the methoxy groups.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Core Synthetic Applications: A Gateway to Molecular Complexity
The synthetic utility of this compound is primarily derived from its terminal alkyne functionality, which serves as a versatile handle for a variety of carbon-carbon bond-forming reactions. The dimethoxy-substituted phenyl ring also offers a scaffold that is prevalent in numerous biologically active molecules, providing a valuable starting point for the synthesis of natural product analogues and other complex organic molecules.
The Sonogashira Coupling: A Cornerstone of Aryl-Alkyne Synthesis
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under mild conditions and tolerates a wide range of functional groups, making it an indispensable tool in medicinal chemistry.[7] this compound is an excellent substrate for this reaction, enabling the facile introduction of the 3,5-dimethoxyphenylacetylene moiety into various molecular frameworks.
This protocol describes a typical Sonogashira coupling reaction using this compound to synthesize a symmetrical diarylalkyne.[8]
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
-
This compound (0.39 g, 2.4 mmol)
-
1,4-Diiodobenzene (0.39 g, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (52 mg, 0.045 mmol)
-
Copper(I) iodide (CuI) (5 mg, 0.03 mmol)
-
Dry triethylamine (7 ml)
-
Dichloromethane
-
Aqueous disodium ethylenediaminetetraacetate (Na₂EDTA) solution (5%)
-
Water
Procedure:
-
To a mixture of this compound (0.39 g, 2.4 mmol), 1,4-diiodobenzene (0.39 g, 1.2 mmol), and copper(I) iodide (5 mg, 0.03 mmol) in dry triethylamine (7 ml) under a nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (52 mg, 0.045 mmol).
-
Stir the reaction mixture for 18 hours at 353 K.
-
After cooling, remove the solvent under reduced pressure.
-
To the residue, add dichloromethane (20 ml) and a 5% aqueous solution of disodium ethylenediaminetetraacetate (20 ml).
-
Separate the organic layer and wash it with water (20 ml).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Expected Product Characterization:
The resulting product, 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene, can be characterized by the following spectroscopic data:[8]
-
¹H NMR (CDCl₃): δ 3.81 (s, 12H), 6.48 (t, J = 2.3 Hz, 2H), 6.70 (d, J = 2.3 Hz, 4H), 7.51 (s, 4H).
-
¹³C NMR (CDCl₃): δ 55.3, 88.6, 91.3, 102.0, 109.4, 123.0, 124.3, 131.6, 160.6.
-
IR (KBr, cm⁻¹): 1605, 1580, 1345, 1254, 1202, 1161, 1065, 841.
-
MS (EI): m/z 398 (M⁺).
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
Caption: The catalytic cycles of the Sonogashira coupling reaction.
The palladium cycle begins with the oxidative addition of the aryl halide to the active Pd(0) species. This is followed by a transmetalation step where the acetylide group is transferred from the copper acetylide (generated in the copper cycle) to the palladium complex. Finally, reductive elimination from the palladium complex yields the coupled product and regenerates the active Pd(0) catalyst.
Click Chemistry: Forging Heterocyclic Scaffolds
The terminal alkyne of this compound also makes it a prime candidate for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent example of a click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of 1,2,3-triazoles. These five-membered heterocyclic rings are considered excellent pharmacophores due to their stability, ability to engage in hydrogen bonding, and their role as bioisosteres for other functional groups. The dimethoxyphenyl moiety is frequently found in bioactive natural products and synthetic compounds, and its combination with a triazole ring via click chemistry represents a powerful strategy for generating libraries of potential drug candidates.
Relevance in Drug Discovery and Development
The 3,5-dimethoxyphenyl motif, readily accessible from this compound, is a key structural feature in a variety of biologically active molecules. This substitution pattern is often found in compounds targeting a range of therapeutic areas, including oncology and infectious diseases.
Anticancer Applications
The trimethoxyphenyl moiety, a close structural relative of the dimethoxyphenyl group, is a well-established pharmacophore in a number of potent anticancer agents that target tubulin polymerization.[9][10][11][12] The substitution pattern on the phenyl ring is crucial for binding to the colchicine site on tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis in cancer cells. The ability to readily introduce the 3,5-dimethoxyphenyl group via this compound allows for the systematic exploration of the structure-activity relationships of this important class of compounds. For instance, the synthesis of 1,3,4-thiadiazoles bearing a 3-methoxyphenyl substituent has been explored for their anticancer activity.[13]
Antiviral and Other Therapeutic Areas
The structural motifs accessible from this compound are also relevant in the development of antiviral agents. For example, a series of 3-alkynyl-5-aryl-7-aza-indoles have been synthesized and evaluated as broad-spectrum antiviral agents against viruses such as RSV and SARS-CoV-2.[14] The synthesis of these compounds often involves Sonogashira coupling reactions with various terminal alkynes, highlighting the importance of building blocks like this compound. Furthermore, the development of selective PI3Kα inhibitors, a key target in cancer therapy, has involved the synthesis of 1,3,5-triazine and pyrimidine derivatives, showcasing the versatility of these core structures in medicinal chemistry.[15]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a skin and eye irritant and may cause an allergic skin reaction.[4]
GHS Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/ eye protection/ face protection.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][16]
Conclusion
This compound stands out as a highly valuable and versatile building block for medicinal chemists and drug discovery professionals. Its terminal alkyne functionality provides a gateway to a vast chemical space through powerful synthetic transformations such as the Sonogashira coupling and click chemistry. The embedded 3,5-dimethoxyphenyl scaffold is a privileged motif found in numerous bioactive compounds, particularly in the realm of anticancer and antiviral research. A comprehensive understanding of its properties, synthetic applications, and safe handling is crucial for unlocking its full potential in the rational design and synthesis of the next generation of therapeutic agents.
References
- 1. labproinc.com [labproinc.com]
- 2. 1-エチニル-3,5-ジメトキシベンゼン 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | CAS#:171290-52-1 | Chemsrc [chemsrc.com]
- 4. This compound | C10H10O2 | CID 4661321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CAS 171290-52-1 | this compound - Synblock [synblock.com]
The Alkyne Keystone: A Technical Guide to 1-Ethynyl-3,5-dimethoxybenzene for Advanced Synthesis
Abstract
In the landscape of modern drug discovery and materials science, the demand for versatile, high-potential chemical building blocks is insatiable. 1-Ethynyl-3,5-dimethoxybenzene (also known as 3,5-dimethoxyphenylacetylene) has emerged as a pivotal intermediate, prized for its unique combination of a reactive terminal alkyne and an electron-rich aromatic core. This guide provides an in-depth analysis of this compound, intended for researchers, medicinal chemists, and process development scientists. We will explore its fundamental properties, detail robust synthetic methodologies with a focus on mechanistic rationale, present a framework for its analytical characterization, and illuminate its strategic applications in the synthesis of complex molecular architectures, particularly in the realms of kinase inhibition and "click" chemistry.
Core Molecular Profile and Physicochemical Properties
This compound is a crystalline solid at standard conditions, possessing the molecular formula C₁₀H₁₀O₂.[1][2] Its structure is defined by a benzene ring substituted with an ethynyl group (-C≡CH) and two methoxy groups (-OCH₃) at the meta positions. This specific arrangement governs its reactivity and utility. The methoxy groups act as strong electron-donating groups through resonance, activating the aromatic ring. In contrast, the terminal alkyne provides a highly versatile functional handle for a variety of carbon-carbon bond-forming reactions.
| Property | Value | Source(s) |
| Molecular Weight | 162.19 g/mol | [2][3] |
| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |
| CAS Number | 171290-52-1 | [3] |
| Appearance | White to pale yellow solid/powder | [4][5] |
| Melting Point | 44-48 °C (lit.) | [3] |
| IUPAC Name | This compound | [1] |
| Common Synonyms | 3,5-Dimethoxyphenylacetylene | [1][5] |
Molecular Structure and Reactivity Analysis
The utility of this compound stems directly from its hybrid electronic nature.
Caption: Molecular structure of this compound.
The two methoxy groups at positions 3 and 5 significantly increase the electron density on the aromatic ring, particularly at the ortho and para positions (carbons 2, 4, and 6). This makes the ring susceptible to electrophilic aromatic substitution and influences the reactivity of attached functional groups. The terminal alkyne possesses an acidic proton (pKa ≈ 25 in DMSO), which can be readily removed by a strong base to generate a nucleophilic acetylide. This acetylide is a powerful tool for forming new carbon-carbon bonds. Furthermore, the alkyne itself is a premier functional group for transition metal-catalyzed cross-coupling reactions.
Field-Proven Synthetic Methodologies
The synthesis of this compound can be approached from multiple angles, depending on the available starting materials and desired scale. The two most reliable and widely applicable methods are the Sonogashira cross-coupling and the Corey-Fuchs reaction.
Method A: Sonogashira Cross-Coupling
This is arguably the most direct and convergent route if a halogenated precursor is available. The Sonogashira reaction forms a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.[6]
Causality and Rationale:
-
Starting Material: 1-Iodo-3,5-dimethoxybenzene is the ideal substrate due to the high reactivity of the C-I bond in the oxidative addition step of the palladium catalytic cycle. 1-Bromo-3,5-dimethoxybenzene is a more cost-effective but less reactive alternative.[7][8]
-
Alkyne Source: Trimethylsilylacetylene (TMSA) is often used as a stable, easy-to-handle surrogate for acetylene gas. The trimethylsilyl protecting group is readily cleaved in situ under basic conditions (e.g., with K₂CO₃ or TBAF) or in a separate step to reveal the terminal alkyne.
-
Catalyst System: A Pd(0) species, typically generated in situ from Pd(II) precursors like PdCl₂(PPh₃)₂, initiates the catalytic cycle. Copper(I) iodide (CuI) is a crucial co-catalyst that forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the overall reaction rate and allowing for milder reaction conditions.[6]
-
Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to neutralize the HX acid formed during the reaction and to act as the solvent.
Caption: Workflow for the Sonogashira synthesis of the title compound.
Experimental Protocol (Self-Validating System):
-
Vessel Preparation: An oven-dried Schlenk flask is charged with 1-iodo-3,5-dimethoxybenzene (1.0 eq), copper(I) iodide (0.05 eq), and PdCl₂(PPh₃)₂ (0.03 eq).
-
Inert Atmosphere: The flask is sealed, evacuated, and backfilled with nitrogen or argon gas three times to ensure an oxygen-free environment, preventing oxidative side reactions like Glaser coupling.
-
Reagent Addition: Anhydrous triethylamine is added via syringe, followed by trimethylsilylacetylene (1.2 eq).
-
Reaction: The mixture is stirred at room temperature or gently heated (e.g., to 50°C) and monitored by TLC or GC-MS until the starting aryl iodide is consumed.
-
Workup: Upon completion, the mixture is cooled, diluted with diethyl ether, and filtered through a pad of Celite to remove catalyst residues. The filtrate is concentrated under reduced pressure.
-
Deprotection: The crude residue is dissolved in methanol, and potassium carbonate (2.0 eq) is added. The suspension is stirred at room temperature for 1-2 hours until TLC analysis confirms the removal of the TMS group.
-
Purification: The methanol is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by flash column chromatography on silica gel.
Method B: Corey-Fuchs Reaction
This two-step homologation provides a powerful alternative when starting from an aldehyde, in this case, 3,5-dimethoxybenzaldehyde.[9][10] The reaction first converts the aldehyde to a 1,1-dibromoalkene, which is then transformed into the terminal alkyne.[11]
Causality and Rationale:
-
Step 1 (Olefination): The aldehyde reacts with a phosphonium ylide generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[12] This step is analogous to a Wittig reaction and reliably produces the 1,1-dibromoalkene intermediate. Zinc dust is often added to facilitate ylide formation and simplify purification.[10]
-
Step 2 (Rearrangement): The isolated dibromoalkene is treated with a strong base, typically two equivalents of n-butyllithium (n-BuLi), at low temperature (-78 °C). The first equivalent of BuLi causes elimination of HBr to form a bromoalkyne. The second equivalent performs a lithium-halogen exchange, generating a lithium acetylide.[1][11] This intermediate is then quenched with water or a mild acid to yield the final terminal alkyne. The entire sequence is known as the Fritsch–Buttenberg–Wiechell rearrangement.
Experimental Protocol (Self-Validating System):
-
Ylide Formation (Step 1): To a stirred solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane at 0 °C under nitrogen, carbon tetrabromide (2.0 eq) is added portion-wise. The mixture is stirred for 15-30 minutes.
-
Olefination: A solution of 3,5-dimethoxybenzaldehyde (1.0 eq) in dichloromethane is added dropwise to the cold ylide solution. The reaction is allowed to warm to room temperature and stirred overnight.
-
Workup 1: The reaction is quenched by adding pentane or hexanes to precipitate triphenylphosphine oxide. The mixture is filtered, and the filtrate is concentrated. The crude 1,1-dibromo-2-(3,5-dimethoxyphenyl)ethene is purified by column chromatography.
-
Alkyne Formation (Step 2): The purified dibromoalkene (1.0 eq) is dissolved in anhydrous THF in a separate flask under nitrogen and cooled to -78 °C.
-
Base Addition: n-Butyllithium (2.1 eq, as a solution in hexanes) is added dropwise, maintaining the internal temperature below -70 °C. The solution is stirred at -78 °C for 1 hour.
-
Quench and Purification: The reaction is quenched at low temperature by the slow addition of saturated aqueous ammonium chloride. The mixture is warmed to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over sodium sulfate, concentrated, and purified by column chromatography to yield the final product.
Analytical Characterization and Quality Control
Rigorous characterization is essential to validate the identity and purity of the synthesized this compound, ensuring its suitability for downstream applications.
| Technique | Expected Results |
| ¹H NMR | See Table 2 for predicted chemical shifts and multiplicities. |
| ¹³C NMR | See Table 2 for predicted chemical shifts. |
| GC-MS | Purity >98%; Mass spectrum showing a molecular ion (M⁺) peak at m/z = 162. |
| FT-IR (cm⁻¹) | ~3300 (alkynyl C-H stretch), ~2100 (C≡C stretch, weak), ~1600, 1480 (aromatic C=C stretch), ~1200, 1050 (C-O stretch). |
Table 2: Predicted NMR Spectroscopic Data (in CDCl₃, 400 MHz)
The following data is predicted based on established principles of NMR spectroscopy and data from structurally similar compounds.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Proton | ~6.65 | d (J ≈ 2.3 Hz) | 2H | H2, H6 | Aromatic protons ortho to the alkyne, appear as a doublet due to coupling with H4. |
| ~6.40 | t (J ≈ 2.3 Hz) | 1H | H4 | Aromatic proton para to the alkyne, appears as a triplet due to coupling with H2 and H6. | |
| ~3.78 | s | 6H | -OCH₃ | Six equivalent protons of the two methoxy groups, appearing as a sharp singlet. | |
| ~3.05 | s | 1H | -C≡C-H | Acetylenic proton, a singlet due to lack of adjacent protons. Deshielded by the alkyne's anisotropy. |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | Rationale |
| Carbon | ~160.5 | C3, C5 | Aromatic carbons attached to electron-donating methoxy groups are significantly deshielded. |
| ~124.0 | C1 | Quaternary aromatic carbon attached to the ethynyl group. | |
| ~106.0 | C2, C6 | Aromatic carbons ortho to the alkyne. | |
| ~99.5 | C4 | Aromatic carbon para to the alkyne. | |
| ~83.0 | -C≡C-H | sp-hybridized carbon attached to the aromatic ring. | |
| ~78.0 | -C≡C-H | Terminal sp-hybridized carbon. | |
| ~55.5 | -OCH₃ | Carbon of the methoxy groups, a typical value for aromatic methoxy carbons.[13] |
Strategic Applications in Drug Discovery
The true value of this compound is realized in its application as a strategic building block for constructing complex, biologically active molecules.
Keystone for Click Chemistry
The terminal alkyne is a perfect handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry."[14] This reaction provides a highly efficient and regioselective method to form stable 1,4-disubstituted 1,2,3-triazole rings by coupling an alkyne with an azide.[15]
Significance: The triazole ring is an exceptionally stable and desirable linker in medicinal chemistry. It acts as a bioisostere for amide bonds but is resistant to enzymatic cleavage, improving the metabolic stability of drug candidates. The CuAAC reaction's reliability and tolerance of diverse functional groups allow for the rapid assembly of compound libraries, accelerating the lead discovery and optimization process.[16] this compound allows for the direct incorporation of the valuable 3,5-dimethoxyphenyl pharmacophore into a triazole-linked scaffold.
Caption: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Scaffold for Kinase Inhibitor Synthesis
The 3,5-dimethoxyphenyl motif is a recurring structural feature in a multitude of potent kinase inhibitors. Kinases are critical targets in oncology, and small molecules that can inhibit their function are a cornerstone of modern cancer therapy. The two meta-methoxy groups often engage in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases.
This compound serves as an ideal starting point for building such inhibitors. The ethynyl group can be further elaborated using Sonogashira coupling with other aryl or heteroaryl halides to construct complex biaryl systems, a common strategy in kinase inhibitor design. This allows for the systematic exploration of the chemical space around a proven pharmacophore.
Safety and Handling
As a laboratory chemical, this compound requires appropriate handling procedures.
-
GHS Classification: The compound is associated with the GHS07 pictogram (exclamation mark).[3]
-
Hazard Statements:
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is far more than a simple aromatic alkyne; it is a high-value, versatile platform for chemical innovation. Its dual functionality—an activated aromatic ring and a reactive alkyne handle—provides chemists with a powerful tool for the efficient synthesis of complex molecules. The robust and well-understood synthetic routes to its preparation, coupled with its strategic importance in click chemistry and as a scaffold for kinase inhibitors, cement its role as a key building block in the modern synthetic chemist's arsenal. Mastery of its synthesis and application can significantly accelerate progress in drug discovery and the development of novel functional materials.
References
- 1. This compound | C10H10O2 | CID 4661321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound 98 CP 171290-52-1 [sigmaaldrich.com]
- 4. labproinc.com [labproinc.com]
- 5. This compound 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. spectrabase.com [spectrabase.com]
- 11. rsc.org [rsc.org]
- 12. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. journals.library.ualberta.ca [journals.library.ualberta.ca]
1-Ethynyl-3,5-dimethoxybenzene synthesis methods
An In-Depth Technical Guide to the Synthesis of 1-Ethynyl-3,5-dimethoxybenzene
Abstract
This compound, also known as 3,5-dimethoxyphenylacetylene, is a pivotal building block in the fields of medicinal chemistry, organic electronics, and materials science. Its rigid ethynyl linker and electron-rich dimethoxy-substituted phenyl ring make it an invaluable synthon for constructing complex molecular architectures, including dendrimers, conjugated polymers, and pharmacologically active compounds. This guide provides a comprehensive overview of the principal synthetic routes to this versatile compound, intended for researchers and process chemists. We will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for three major strategies: palladium-catalyzed Sonogashira coupling, one-carbon homologation of 3,5-dimethoxybenzaldehyde, and classical dehydrohalogenation. Each method is critically evaluated for its efficiency, scalability, and substrate compatibility, offering a holistic perspective for selecting the optimal synthetic pathway.
Synthesis via Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] For the synthesis of this compound, the most common precursors are 1-bromo-3,5-dimethoxybenzene and a protected acetylene source, such as trimethylsilylacetylene (TMSA).
Mechanistic Rationale and Experimental Choices
The reaction proceeds via two interconnected catalytic cycles (Palladium and Copper), as illustrated in the diagram below.
-
Palladium Cycle : The active Pd(0) species undergoes oxidative addition into the aryl-halide bond (C-Br).
-
Copper Cycle : Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is more nucleophilic than the alkyne itself.
-
Transmetalation : The copper acetylide transfers the alkynyl group to the palladium complex.
-
Reductive Elimination : The desired product is released from the palladium complex, regenerating the active Pd(0) catalyst.[1]
Key Experimental Choices:
-
Aryl Halide : 1-Bromo-3,5-dimethoxybenzene is an excellent substrate due to the facile oxidative addition of palladium into the C-Br bond.[2] Aryl iodides are more reactive but often more expensive, while chlorides are typically less reactive.[3]
-
Acetylene Source : Direct use of acetylene gas is challenging. Trimethylsilylacetylene (TMSA) is a preferred liquid substitute. The bulky trimethylsilyl (TMS) group serves as a protecting group, preventing self-coupling of the alkyne (Glaser coupling), a common side reaction.[4] The TMS group is easily removed in a subsequent step.
-
Catalyst System : A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard. The phosphine ligands stabilize the palladium center.
-
Base and Solvent : An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is used to neutralize the H-X acid formed and to act as the solvent.
Experimental Workflow: Sonogashira Coupling
References
A Guide to the Spectroscopic Characterization of 1-Ethynyl-3,5-dimethoxybenzene
Introduction: The Analytical Imperative
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel and intermediate compounds is paramount. 1-Ethynyl-3,5-dimethoxybenzene, a substituted phenylacetylene, serves as a valuable building block in organic synthesis due to its reactive ethynyl group and the influence of its methoxy substituents on the aromatic ring's reactivity. Its proper identification and purity assessment are critical prerequisites for its use in subsequent synthetic steps, ensuring the integrity and predictability of chemical outcomes.
This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of this compound. The narrative moves beyond a mere presentation of data, delving into the causality behind experimental choices and the logic of spectral interpretation, reflecting the rigorous approach required in modern chemical research.
Workflow for Spectroscopic Elucidation
A systematic approach to characterization ensures that data from orthogonal techniques are used to build a cohesive and validated structural assignment. The typical workflow begins with mass spectrometry to determine the molecular weight, followed by IR spectroscopy to identify key functional groups, and culminates in NMR spectroscopy for a detailed map of the molecular skeleton.
Caption: A logical workflow for the structural elucidation of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Expert Insight: Experimental Design
The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to the compound's good solubility and the solvent's relatively clean spectral window. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm) because it is chemically inert, volatile (allowing for easy sample recovery), and its 12 equivalent protons give a single, sharp resonance that does not overlap with most analyte signals. A field strength of 400 MHz for ¹H NMR is sufficient to resolve the key couplings in this molecule, providing a clear picture of the proton relationships.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.
-
Dissolution: Cap the tube and gently invert it until the solid is completely dissolved.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Allow approximately 5 minutes for the sample temperature to equilibrate (typically 298 K).[1]
-
Data Acquisition: Acquire the ¹H spectrum using standard parameters.[2][3] Subsequently, acquire a proton-decoupled ¹³C spectrum. For robust quantitative data, ensure a sufficient relaxation delay between scans.[4]
-
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Data and Interpretation: The Molecular Blueprint
The structure of this compound features distinct electronic environments, which are clearly resolved in its NMR spectra.
Caption: Structure of this compound with atom numbering.
¹H NMR (400.1 MHz, CDCl₃) Data Summary [5]
| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration | Assignment |
|---|---|---|---|---|
| 6.72 | Doublet (d) | 2.3 | 2H | H-2, H-6 |
| 6.50 | Triplet (t) | 2.3 | 1H | H-4 |
| 3.76 | Singlet (s) | - | 6H | OCH₃ |
| 3.15 | Singlet (s) | - | 1H | C≡C-H |
-
Analysis: The two methoxy groups are chemically equivalent, giving rise to a sharp singlet at 3.76 ppm integrating to six protons. The aromatic region displays a classic pattern for a 1,3,5-trisubstituted benzene ring. The two protons at C-2 and C-6 are equivalent and appear as a doublet at 6.72 ppm, coupled to the single proton at C-4. The C-4 proton, being coupled to two equivalent protons, appears as a triplet at 6.50 ppm. The identical coupling constant (J = 2.3 Hz) confirms this meta-coupling relationship. The acetylenic proton appears as a sharp singlet at 3.15 ppm, consistent with a terminal alkyne.
¹³C NMR (100.6 MHz, CDCl₃) Data Summary [5]
| Chemical Shift (δ) / ppm | Assignment |
|---|---|
| 160.6 | C-3, C-5 (Ar-O) |
| 123.4 | C-1 (Ar-C≡) |
| 110.0 | C-2, C-6 |
| 102.3 | C-4 |
| 83.7 | C ≡C-H |
| 76.9 | C≡C -H |
| 55.4 | OC H₃ |
-
Analysis: The carbon spectrum corroborates the proton data. The two equivalent oxygen-bearing aromatic carbons (C-3, C-5) are the most downfield at 160.6 ppm. The quaternary carbon attached to the alkyne (C-1) appears at 123.4 ppm. The two types of aromatic CH carbons are clearly distinguished at 110.0 ppm (C-2, C-6) and 102.3 ppm (C-4). The two sp-hybridized alkyne carbons are found at 83.7 and 76.9 ppm. Finally, the equivalent methoxy carbons give a signal at 55.4 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expert Insight: Experimental Design
For a solid sample like this compound (Melting Point: 44-48 °C[6][7]), Attenuated Total Reflectance (ATR) is the preferred sampling technique.[8][9] It requires minimal sample preparation and is non-destructive.[8] A small amount of the solid is simply pressed against a high-refractive-index crystal (commonly diamond), ensuring good contact for the measurement.[9][10] This is far more convenient than the traditional KBr pellet method.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum of the empty crystal. This is crucial to subtract the absorbance from the air (CO₂, H₂O) and the instrument itself.
-
Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal surface to ensure optimal contact.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background and displayed in terms of transmittance or absorbance.
Data and Interpretation: Vibrational Fingerprints
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its constituent functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| ~3300 | ≡C-H Stretch | Strong, Sharp | Diagnostic for a terminal alkyne.[5][11][12] |
| 3100-3000 | C-H Stretch (Aromatic) | Medium | Confirms the presence of the benzene ring. |
| 2960-2850 | C-H Stretch (Aliphatic) | Medium | Corresponds to the methyl groups of the methoxy functions. |
| ~2120 | C≡C Stretch | Weak-Medium, Sharp | Confirms the presence of the alkyne triple bond.[5][13][14] |
| ~1600, ~1470 | C=C Stretch (Aromatic) | Medium | Characteristic skeletal vibrations of the benzene ring. |
| ~1200, ~1050 | C-O Stretch (Aryl Ether) | Strong | Asymmetric and symmetric stretching of the Ar-O-CH₃ system. |
-
Analysis: The most diagnostic peaks are the sharp, strong absorption around 3300 cm⁻¹ for the terminal acetylenic C-H bond and the weaker, sharp peak around 2120 cm⁻¹ for the C≡C triple bond.[5][11] The presence of strong bands in the 1200-1050 cm⁻¹ region confirms the aryl ether linkages, while absorptions just above 3000 cm⁻¹ and around 1600 cm⁻¹ are indicative of the aromatic ring.
Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers additional structural clues. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.[15][16]
Expert Insight: Experimental Design
EI is a "hard" ionization technique, meaning it imparts significant energy into the molecule, leading to extensive and reproducible fragmentation.[15][17] An electron energy of 70 eV is the standard for EI-MS.[18] This energy level is well above the ionization energy of most organic molecules, maximizing ionization efficiency and generating a consistent fragmentation pattern that can be compared to spectral libraries.[18]
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high vacuum environment.
-
Ionization: The gaseous molecules pass through a beam of high-energy (70 eV) electrons.[15] This interaction ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.[19]
-
Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Data and Interpretation: The Fragmentation Puzzle
The mass spectrum provides the molecular weight and a fragmentation pattern that acts as a structural fingerprint.
-
Molecular Ion (M⁺•): The molecular formula is C₁₀H₁₀O₂. The calculated monoisotopic mass is 162.068 Da.[20] The mass spectrum should show a prominent molecular ion peak at m/z = 162, confirming the molecular weight. The stability of the aromatic ring helps to make this peak observable.[21]
-
Key Fragmentation Pathways: The fragmentation pattern arises from the cleavage of the weakest bonds or the formation of stable fragments.
Caption: A plausible fragmentation pathway for this compound in EI-MS.
-
Loss of a Methyl Radical (M-15): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) to form a stable oxonium ion at m/z = 147. This is often a very prominent peak.
-
Subsequent Loss of Carbon Monoxide (M-43): The [M-15]⁺ fragment can then lose a molecule of carbon monoxide (CO) to yield a fragment at m/z = 119.
-
Loss of a Hydrogen Radical (M-1): Loss of the relatively acidic acetylenic hydrogen radical (•H) can lead to a peak at m/z = 161.[22]
The relative abundances of these fragments create a unique pattern that confirms the presence and arrangement of the methoxy and ethynyl groups.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and validated characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the molecular weight, IR spectroscopy identifies the key functional moieties (terminal alkyne, aryl ether), and NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. By employing these techniques with a clear understanding of the underlying principles and optimized experimental protocols, researchers can proceed with confidence in the identity and purity of their materials, a cornerstone of scientific integrity and successful research outcomes.
References
- 1. Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H ACQUISITION PERIOD [imserc.northwestern.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. This compound | CAS#:171290-52-1 | Chemsrc [chemsrc.com]
- 7. 1-エチニル-3,5-ジメトキシベンゼン 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 9. m.youtube.com [m.youtube.com]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 16. Electron ionization - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. This compound | C10H10O2 | CID 4661321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
1-Ethynyl-3,5-dimethoxybenzene: A Comprehensive Guide to Solubility and Stability
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
1-Ethynyl-3,5-dimethoxybenzene (CAS 171290-52-1) is an aromatic organic compound featuring a benzene ring substituted with an ethynyl group and two methoxy groups.[1] The presence of the reactive ethynyl (acetylene) group makes it a valuable building block in organic synthesis, particularly in coupling reactions like Sonogashira, and in the construction of more complex heterocyclic compounds and pharmacologically active molecules.[1][2] The electron-donating methoxy groups modulate the reactivity of the aromatic ring, enhancing its nucleophilicity.[1] As with any specialized reagent, a thorough understanding of its solubility and chemical stability is paramount for its effective use in synthesis, process development, and formulation. This guide provides a detailed examination of these critical parameters, offering both theoretical insights and practical, field-proven experimental protocols.
Core Physicochemical Properties
A baseline understanding of the physicochemical properties of this compound is essential before delving into its solubility and stability profiles. These properties dictate its behavior in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 171290-52-1 | [1][3] |
| Molecular Formula | C₁₀H₁₀O₂ | [1][3] |
| Molecular Weight | 162.19 g/mol | [3][4] |
| Appearance | White to orange to green powder or crystal; pale yellow solid | [1][2] |
| Melting Point | 44-48 °C (lit.) | [2][5] |
| Boiling Point | 264.1 ± 30.0 °C at 760 Torr | [2][5] |
| SMILES | COc1cc(OC)cc(c1)C#C | [1] |
| InChI Key | HUSBBWQIJMRKLI-UHFFFAOYSA-N | [2] |
Part 1: Solubility Profile
The solubility of a compound is a critical factor influencing reaction kinetics, purification strategies (like crystallization and extraction), and formulation development.[6] The structure of this compound—a largely non-polar aromatic core with two moderately polar ether groups—suggests a specific solubility pattern.
Theoretical Considerations & Qualitative Assessment
The guiding principle of "like dissolves like" provides a strong predictive framework for this molecule's solubility.[6]
-
Non-Polar Character: The benzene ring and the ethynyl group contribute significant hydrophobic (non-polar) character.
-
Polar Character: The two methoxy groups introduce some polarity and potential for hydrogen bond acceptance, but this is generally insufficient to confer significant aqueous solubility.
Based on this structure, this compound is expected to be readily soluble in a range of common organic solvents but poorly soluble in aqueous systems. Indeed, literature confirms it is soluble in organic solvents due to its hydrophobic nature.[1]
Expected Solubility:
-
High Solubility: In non-polar and polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), diethyl ether, acetone, ethyl acetate, and hexane.
-
Low to Negligible Solubility: In polar protic solvents, especially water.
Experimental Workflow for Solubility Determination
While qualitative predictions are useful, precise solubility data must be determined empirically. The following protocol outlines a systematic approach to assess both qualitative and semi-quantitative solubility.
Caption: Workflow for systematic solubility assessment.
Detailed Protocol: Semi-Quantitative Solubility Assessment
This protocol provides a self-validating system for determining a compound's approximate solubility in various solvents.
Objective: To determine the solubility of this compound in a panel of representative solvents.
Materials:
-
This compound
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Solvents: Deionized Water, Ethanol, Acetone, Dichloromethane, Hexane, Toluene.
Procedure:
-
Stock Solution Preparation (for quantitative analysis):
-
Accurately weigh approximately 10 mg of the compound and dissolve it in a solvent of known high solubility (e.g., Dichloromethane) in a 10 mL volumetric flask. This will serve as a stock for creating a calibration curve.
-
-
Qualitative Assessment: [7]
-
Into separate, labeled vials, add approximately 25 mg of the compound.
-
To each vial, add 0.75 mL of a test solvent in small portions, vortexing vigorously for 60 seconds after each addition.[6][7]
-
Visually inspect for complete dissolution. If the compound dissolves completely, it is classified as "soluble." If some but not all dissolves, it is "partially soluble." If no dissolution is apparent, it is "insoluble."
-
-
Quantitative Assessment (for solvents where it is at least partially soluble):
-
Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent (e.g., 50 mg in 2 mL) in a sealed vial.
-
Equilibrate the solution by agitating it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw a precise aliquot of the clear supernatant (e.g., 100 µL) and dilute it with a suitable solvent into a volumetric flask. The dilution factor should be chosen to bring the concentration into the linear range of the analytical method.
-
Analyze the diluted sample via a validated HPLC or UV-Vis method against a multi-point calibration curve prepared from the stock solution.
-
Calculate the concentration in the original supernatant, which represents the compound's solubility in that solvent at the specified temperature.
-
Part 2: Chemical Stability Profile
The stability of this compound is dictated by its functional groups. The terminal alkyne is susceptible to oxidation, polymerization, and other reactions, while the overall molecule may be sensitive to light and temperature.
Known Instabilities and Recommended Storage
Supplier recommendations provide crucial, field-tested insights into the compound's stability.
-
Light Sensitivity: Several sources indicate the compound should be kept in a dark place.[2][8] This suggests a potential for photolytic degradation, a common issue for aromatic and unsaturated compounds.
-
Air/Oxidative Sensitivity: Recommendations to "Store under Argon" and "Keep sealed in dry" point towards sensitivity to atmospheric oxygen and moisture.[2][8] Terminal alkynes can be susceptible to oxidative coupling and other degradation pathways.
-
Thermal Stability: The recommended storage is "Room Temperature" or "Keep Cold".[2][8] While stable at room temperature for storage, elevated temperatures during experiments could accelerate degradation. The high boiling point suggests good thermal stability in the absence of other stressors.[2][5]
Consolidated Storage Recommendation: For maximum shelf-life, this compound should be stored in an amber vial, under an inert atmosphere (e.g., argon or nitrogen), sealed tightly, and kept in a cool, dry location.[2][9]
Potential Degradation Pathways
While specific degradation studies for this molecule are not publicly available, its structure allows for the prediction of likely degradation pathways based on the known reactivity of its functional groups.
Caption: Plausible degradation pathways under stress conditions.
-
Polymerization: Terminal alkynes can polymerize, especially when exposed to light, heat, or catalytic impurities.
-
Oxidative Coupling (Glaser Coupling): In the presence of oxygen and a catalyst (like copper salts), terminal alkynes can couple to form diyne structures.
-
Hydration: Under acidic conditions, the alkyne can undergo hydration (a Markovnikov addition of water) to form the corresponding methyl ketone, in this case, 3,5-dimethoxyacetophenone.
Protocol: Forced Degradation & Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately quantify the active compound in the presence of its degradation products, impurities, and excipients.[10][11] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[12][13]
Objective: To develop and validate a stability-indicating HPLC method by performing forced degradation studies.
Procedure:
-
Preparation of Stressed Samples:
-
Prepare five separate solutions of this compound (e.g., at 1 mg/mL in acetonitrile/water).
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 4 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
Control: Keep one solution at 4 °C in the dark.
-
After exposure, neutralize the acid and base samples before analysis. The goal is to achieve 5-20% degradation of the main compound.[11]
-
-
HPLC Method Development & Analysis:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point for small organic molecules.[10]
-
Mobile Phase: Use a gradient elution to ensure separation of both polar and non-polar degradants.[12] A typical gradient might run from a high percentage of water (with 0.1% formic acid or trifluoroacetic acid) to a high percentage of acetonitrile or methanol.
-
Detector: A UV detector set at a wavelength where the parent compound has significant absorbance (e.g., determined by a UV scan). A photodiode array (PDA) detector is ideal as it can assess peak purity.
-
Injection & Run: Inject the control and all stressed samples.
-
-
Data Analysis and Method Validation:
-
Specificity: The primary goal is to demonstrate baseline separation between the parent peak and all degradation product peaks.[14] Peak purity analysis using a PDA detector should be performed to ensure the main peak is not co-eluting with any degradants.
-
Quantification: Calculate the percentage of the parent compound remaining in each stressed sample relative to the control.
-
Validation: Once the method is established, it must be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and range.[14]
-
Orthogonal Stability Assessment by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, orthogonal method for stability analysis.[15] Unlike HPLC, which relies on chromatography, NMR provides direct structural information and can be made quantitative (qNMR).[16]
Methodology:
-
A known concentration of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
An internal standard—a stable compound with a known concentration and non-overlapping peaks (e.g., dimethyl sulfone)—is added.[16]
-
¹H NMR spectra are acquired at different time points during a stability study.
-
By integrating the area of a characteristic peak of this compound (e.g., the acetylenic proton) and comparing it to the integral of the internal standard's peak, the change in concentration over time can be precisely calculated.[17] The appearance of new peaks can also help identify the structure of degradation products.[16][18]
Summary and Recommendations
-
Solubility: this compound is a hydrophobic compound with high solubility in common aprotic and non-polar organic solvents and poor solubility in water. Empirical determination is necessary for quantitative applications.
-
Stability: The compound is sensitive to light and atmospheric oxygen.[2][8] The terminal alkyne functional group is the most likely site of degradation via polymerization, oxidation, or hydration.
-
Handling & Storage: To ensure integrity, the compound should be stored under an inert atmosphere, protected from light, and kept in a cool, dry environment.[2][9]
-
Analytical Monitoring: A validated, gradient, reversed-phase HPLC method is the recommended primary tool for assessing purity and stability. qNMR serves as an excellent orthogonal technique for structural confirmation and quantification.
By adhering to these principles and employing the outlined protocols, researchers, scientists, and drug development professionals can confidently handle, store, and utilize this compound, ensuring the integrity and reproducibility of their experimental outcomes.
References
- 1. CAS 171290-52-1: this compound [cymitquimica.com]
- 2. 1-ETHYNYL-3 5-DIMETHOXYBENZENE 98 CAS#: 171290-52-1 [m.chemicalbook.com]
- 3. CAS 171290-52-1 | this compound - Synblock [synblock.com]
- 4. This compound | C10H10O2 | CID 4661321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:171290-52-1 | Chemsrc [chemsrc.com]
- 6. chem.ws [chem.ws]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. 171290-52-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijtsrd.com [ijtsrd.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. filab.fr [filab.fr]
- 16. Quantitative 1H NMR Analysis of Chemical Stabilities in Anion-Exchange Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Ethynyl-3,5-dimethoxybenzene
For Immediate Release
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and safety precautions for 1-Ethynyl-3,5-dimethoxybenzene. Due to its specific chemical properties, a thorough understanding of its hazard profile and appropriate handling procedures is paramount to ensure laboratory safety and experimental integrity.
Hazard Identification and Risk Assessment
This compound is a solid organic compound with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol .[1][2][3] It is classified under the Globally Harmonized System (GHS) with the following hazard statements:
The compound is designated with the GHS07 pictogram, indicating that it can be an irritant, skin sensitizer, or acutely toxic.[4]
Toxicological Profile Overview:
While specific toxicological data for this compound is limited, the toxicology of related dimethoxybenzene compounds suggests that they can be skin and eye irritants.[6][7] For instance, p-dimethoxybenzene has been evaluated for genotoxicity and was found not to be genotoxic.[8] However, due to the presence of the ethynyl group, which can impart reactivity, and the dimethoxybenzene core, which has known irritant properties, a cautious approach is warranted. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.
Physical and Chemical Properties Summary:
| Property | Value | Source(s) |
| Appearance | White to off-white or orange to green solid (powder to crystal) | [4][9][10] |
| Melting Point | 44-48 °C | [2][4][10] |
| Boiling Point | 264.1 ± 30.0 °C at 760 mmHg | [2][10] |
| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |
| Molecular Weight | 162.19 g/mol | [1][4] |
| Flash Point | > 230 °F (>110 °C) | [10][11] |
| Storage Class | 11 - Combustible Solids | [4] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[12][13] For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is mandatory to prevent inhalation of airborne particles.[14]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[15][16] Regular testing of this equipment is crucial.
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[17]
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required.[18] For tasks with a higher risk of splashing or dust generation, a face shield worn over safety glasses is recommended.[16][18]
-
Skin Protection:
-
Gloves: Disposable nitrile gloves are a suitable choice for providing short-term protection against a broad range of chemicals.[17][18] It is critical to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially after direct contact with the compound.[14][19] For prolonged or high-exposure tasks, consulting a glove manufacturer's compatibility chart is recommended to select the most appropriate material.[17][20]
-
Lab Coat: A flame-retardant lab coat or a standard lab coat made of a non-synthetic material like cotton should be worn at all times and kept buttoned.[18]
-
-
Respiratory Protection: In situations where engineering controls cannot adequately control airborne dust concentrations below permissible exposure limits, a NIOSH-approved respirator is required.[18] This may include a dust mask of type N95 (US) or equivalent.[4] Use of a respirator necessitates a formal respiratory protection program, including fit testing and medical evaluation.[18][21]
Caption: PPE selection workflow for handling this compound.
Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial for maintaining the stability of the compound and preventing accidental exposure.
Safe Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
Contaminated work clothing should not be allowed out of the workplace.[12]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[12]
-
Use this compound in a well-ventilated area.[12]
-
Keep containers securely sealed when not in use.[12]
-
Avoid physical damage to containers.[12]
Storage:
-
Store in a cool, dry, and dark place.[10]
-
Keep the container tightly closed and sealed in a dry, well-ventilated area.[10][13]
-
Store away from incompatible materials such as strong oxidizing agents.[6][22]
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety. All personnel should be familiar with the following procedures.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][15] Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[15] If skin irritation or a rash occurs, seek medical advice.[5]
-
Inhalation: Move the victim to fresh air.[13] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[15] Rinse mouth with water.[13] Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.
Accidental Release Measures:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including respiratory protection if dust is present.[12]
-
Clean up spills immediately.[12]
-
Use dry clean-up procedures and avoid generating dust.[12]
-
Carefully sweep or vacuum the spilled solid. Do not use compressed air for cleaning.[12]
-
Place the spilled material in a clean, dry, labeled, and sealed container for disposal.[12]
-
Wash the spill site after material pickup is complete.[7]
-
-
Major Spills:
Caption: Workflow for responding to an accidental spill.
Fire-Fighting Measures:
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[13]
-
Specific Hazards: The compound is a combustible solid, but not considered a significant fire risk.[7][12] Containers may burn in a fire.[12] When heated to decomposition, it may emit toxic fumes.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]
Disposal Considerations
Waste disposal must be conducted in accordance with all federal, state, and local environmental regulations.[22]
-
Waste Segregation: Collect waste this compound and any contaminated materials in a clearly labeled, sealed, and compatible waste container.[22]
-
Disposal Method: The primary recommended method for disposal is through an approved hazardous waste disposal facility.[22]
Chemical Reactivity and Stability
-
Stability: The compound is stable under recommended storage conditions.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6][22]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide and carbon dioxide.[22]
-
Reactivity of the Ethynyl Group: The terminal alkyne functionality can be deprotonated by strong bases to form a reactive acetylide anion.[24][25] This anion is a strong nucleophile and can react with various electrophiles.[24] While this reactivity is useful in synthesis, it should be considered when planning reactions and assessing potential incompatibilities.
This guide provides a comprehensive overview of the safety and handling considerations for this compound. By implementing these procedures, researchers can mitigate risks and ensure a safe laboratory environment. It is imperative that all personnel handling this compound are thoroughly trained on these protocols and have access to the necessary safety equipment.
References
- 1. This compound | C10H10O2 | CID 4661321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:171290-52-1 | Chemsrc [chemsrc.com]
- 3. CAS 171290-52-1 | this compound - Synblock [synblock.com]
- 4. 1-エチニル-3,5-ジメトキシベンゼン 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 171290-52-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. home.miracosta.edu [home.miracosta.edu]
- 7. 1 4-Dimethoxybenzene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. labproinc.com [labproinc.com]
- 10. 1-ETHYNYL-3 5-DIMETHOXYBENZENE 98 CAS#: 171290-52-1 [m.chemicalbook.com]
- 11. This compound CAS#: [m.chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. echemi.com [echemi.com]
- 14. uwlax.edu [uwlax.edu]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. kean.edu [kean.edu]
- 17. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 18. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 19. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. hsa.ie [hsa.ie]
- 21. research.arizona.edu [research.arizona.edu]
- 22. benchchem.com [benchchem.com]
- 23. Lab Safety Manual: Emergency Planning and Procedures | Hampshire College [hampshire.edu]
- 24. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to 1-Ethynyl-3,5-dimethoxybenzene for Researchers and Drug Development Professionals
Introduction
1-Ethynyl-3,5-dimethoxybenzene, also known as 3,5-dimethoxyphenylacetylene, is a versatile and highly valuable building block in modern organic synthesis. Its unique structure, featuring a terminal alkyne group activated by the electron-donating methoxy groups on the aromatic ring, makes it a sought-after reagent for the construction of complex molecular architectures. This guide provides an in-depth technical overview of this compound, covering its chemical and physical properties, commercial availability, synthesis, applications in drug discovery, and essential safety and handling protocols. The insights provided herein are curated to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 171290-52-1 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₂ | [2] |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | White to off-white or light yellow solid/crystalline powder | [3] |
| Melting Point | 44-48 °C | [1][4] |
| Purity | Typically ≥98% (by GC) | [1][3] |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide; insoluble in water. | |
| SMILES | COc1cc(OC)cc(c1)C#C | [1] |
| InChIKey | HUSBBWQIJMRKLI-UHFFFAOYSA-N | [1] |
Commercial Availability and Procurement
This compound is readily available from several reputable chemical suppliers. When procuring this reagent, it is crucial to consider the purity, available quantities, and the supplier's quality control measures. Below is a summary of major commercial suppliers.
| Supplier | Typical Purity | Available Quantities |
| Sigma-Aldrich | ≥98% | Gram to multi-gram scale |
| TCI America | >98.0% (GC) | Milligram to gram scale |
| Apollo Scientific | Not specified | Milligram to multi-gram scale |
For larger, bulk quantities, it is advisable to contact the suppliers directly to inquire about lead times and availability.
Synthesis and Manufacturing Insights
While commercially available, understanding the synthetic routes to this compound provides valuable insights into potential impurities and reaction byproducts. A common and effective method for the synthesis of aryl acetylenes is the Sonogashira coupling, which can be adapted for the preparation of this compound. A representative synthetic approach involves the coupling of a suitable di-substituted benzene with a protected acetylene source, followed by deprotection.
A plausible synthetic pathway is the Sonogashira coupling of 1-iodo-3,5-dimethoxybenzene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl (TMS) protecting group.
.dot
Caption: A representative synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
The following is a representative, literature-derived protocol for the synthesis of this compound.
Step 1: Sonogashira Coupling
-
To a solution of 1-iodo-3,5-dimethoxybenzene (1 equivalent) in degassed triethylamine, add Pd(PPh₃)₄ (0.05 equivalents) and CuI (0.1 equivalents).
-
To this mixture, add trimethylsilylacetylene (1.2 equivalents) dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-((trimethylsilyl)ethynyl)-3,5-dimethoxybenzene.
Step 2: Deprotection
-
Dissolve the silyl-protected intermediate (1 equivalent) in methanol.
-
Add potassium carbonate (2 equivalents) to the solution and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure and add water to the residue.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the final product, this compound.
Applications in Research and Drug Development
The terminal alkyne functionality of this compound makes it a versatile precursor in a variety of carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Sonogashira cross-coupling reaction.
The Sonogashira Coupling: A Gateway to Molecular Complexity
The Sonogashira coupling is a powerful tool for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.
.dot
References
- 1. 3,5-二甲氧基苯乙炔 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C10H10O2 | CID 4661321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:171290-52-1 | Chemsrc [chemsrc.com]
electronic effects of dimethoxy groups on the phenylacetylene core
An In-Depth Technical Guide to the Electronic Effects of Dimethoxy Groups on the Phenylacetylene Core
Authored by a Senior Application Scientist
Abstract
The phenylacetylene scaffold is a cornerstone in the architecture of functional organic materials, pharmaceuticals, and molecular probes. Its rigid, linear geometry and rich π-electron system make it an ideal platform for constructing complex molecular systems. The electronic properties of this core, however, are exquisitely sensitive to the nature and position of substituents on the phenyl ring. This technical guide provides a comprehensive analysis of the electronic effects imparted by dimethoxy groups on the phenylacetylene core. We will dissect the nuanced interplay between inductive and resonance effects, quantify these interactions using Hammett parameters, and explore their tangible manifestations in NMR and UV-Vis spectroscopy. This document is intended for researchers, chemists, and drug development professionals who seek a deeper, field-proven understanding of how to rationally tune the electronic landscape of phenylacetylene-based molecules.
The Duality of the Methoxy Substituent: A Tale of Two Effects
To comprehend the influence of dimethoxy substitution, one must first appreciate the dual electronic nature of a single methoxy group. It simultaneously exerts two opposing forces on an aromatic ring: an electron-withdrawing inductive effect and a powerful electron-donating resonance (or mesomeric) effect.[1]
-
Inductive Effect (-I): The oxygen atom in a methoxy group is significantly more electronegative than the carbon atom of the benzene ring to which it is attached. This disparity in electronegativity causes a pull of electron density away from the ring through the sigma (σ) bond framework. This is a through-bond, distance-dependent effect that weakens with increasing separation from the substituent.[2]
-
Resonance Effect (+M or +R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[3] This donation of electron density increases the π-electron charge on the ring, particularly at the ortho and para positions. This through-space delocalization is a powerful phenomenon that often dominates over the inductive effect.[4][1]
As a general rule in organic chemistry, when inductive and resonance effects are in opposition, the resonance effect is typically the more dominant force.[1][3][5] Consequently, a methoxy group is considered a net electron-donating group, especially when it can effectively engage in resonance with the aromatic system.
Caption: Opposing electronic forces of the methoxy substituent.
The true impact of dimethoxy substitution, therefore, is not merely additive but is critically dependent on the relative positioning of the two methoxy groups and their location relative to the acetylene moiety.
Quantifying Electronic Influence: The Hammett Equation
To move from a qualitative description to a quantitative prediction of reactivity, we employ the Hammett equation.[6][7] This cornerstone of physical organic chemistry provides a linear free-energy relationship that quantifies the electronic impact of a substituent on the reactivity of a benzene derivative. The equation is given by:
log(K/K₀) = σρ or log(k/k₀) = σρ
Where K/k are equilibrium/rate constants for the substituted reactant, and K₀/k₀ are for the unsubstituted reactant. The key parameters are:
-
ρ (rho): The reaction constant, which measures the sensitivity of a particular reaction to electronic effects.
-
σ (sigma): The substituent constant, which is an intrinsic measure of the electronic effect (both inductive and resonance) of a given substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.[8][9]
The position of the substituent is critical, leading to distinct σ values for meta (σm) and para (σp) positions.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Dominant Effect at Position |
| -OCH₃ | +0.12 | -0.27 | Meta: Primarily -I (withdrawing) |
| Para: Strong +M (donating) |
Table 1: Hammett Substituent Constants for the Methoxy Group.
This data provides profound insight:
-
At the para position (σp = -0.27): The methoxy group is a strong electron-donating group. The resonance (+M) effect, which delocalizes the lone pair into the ring and toward the reaction center, overwhelmingly dominates the weaker inductive (-I) effect.
-
At the meta position (σm = +0.12): The methoxy group acts as a weak electron-withdrawing group. From the meta position, the oxygen lone pairs cannot be directly delocalized onto the carbon bearing the reaction center.[2] Therefore, the resonance effect is minimal, and the electron-withdrawing inductive effect (-I) becomes the primary electronic influence.[2]
This understanding allows us to predict the electronic character of various dimethoxyphenylacetylene isomers. For example:
-
3,5-Dimethoxyphenylacetylene: Both methoxy groups are meta to the acetylene substituent. They will exert an additive, primarily inductive, electron-withdrawing effect on the ring, slightly deactivating it.
-
3,4-Dimethoxyphenylacetylene: The C4-methoxy group is para and strongly donating, while the C3-methoxy is meta and weakly withdrawing. The net effect is strong electron donation, significantly activating the ring.
-
2,5-Dimethoxyphenylacetylene: Both groups can engage in resonance. This pattern leads to a significant increase in the electron density of the π-system.
Spectroscopic Fingerprints of Electronic Perturbation
The electronic changes induced by dimethoxy groups are not merely theoretical; they produce distinct and measurable changes in the spectroscopic properties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is exceptionally sensitive to the local electronic environment of atomic nuclei. Electron-donating groups increase electron density around nearby protons and carbons, causing them to be more "shielded" from the external magnetic field and resonate at a lower chemical shift (upfield shift).
For phenylacetylene, the parent aromatic protons resonate in the range of 7.2-7.5 ppm, and the acetylenic proton appears around 3.0 ppm.[10][11]
| Substitution Pattern | Expected Aromatic ¹H Shift (ppm) | Expected Acetylenic ¹H Shift (ppm) | Rationale |
| Unsubstituted | ~7.3-7.5 | ~3.0 | Baseline reference.[10] |
| 3,5-Dimethoxy | ~6.5-7.0 | ~2.9-3.0 | Modest upfield shift due to inductive effects and weak resonance. |
| 3,4-Dimethoxy | ~6.8-7.2 (complex pattern) | ~2.8-2.9 | Significant upfield shift due to strong +M effect from C4-OCH₃. |
| 2,5-Dimethoxy | ~6.7-7.0 | ~2.8-2.9 | Strong shielding from two resonance-donating groups. |
Table 2: Predicted ¹H NMR Chemical Shift Trends for Dimethoxyphenylacetylenes.
Similarly, in ¹³C NMR, the carbons of the aromatic ring and the alkyne will experience shielding. The increased electron density from the methoxy groups is delocalized through the ring and into the π-system of the C≡C bond, increasing the electron density at the acetylenic carbons.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions between molecular orbitals, primarily the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
The introduction of electron-donating methoxy groups, which extend the conjugated π-system through resonance, raises the energy of the HOMO more than it affects the LUMO. This reduces the HOMO-LUMO energy gap, resulting in the absorption of lower-energy (longer wavelength) light. This phenomenon is known as a bathochromic shift or red shift.[12]
| Substitution Pattern | Expected λmax | Expected HOMO-LUMO Gap | Rationale |
| Unsubstituted Phenylacetylene | ~236, 278 nm | Largest | Limited conjugation. |
| 3,5-Dimethoxyphenylacetylene | Slight Red Shift | Slightly Smaller | Minimal extension of conjugation. |
| 3,4-Dimethoxyphenylacetylene | Significant Red Shift | Significantly Smaller | Strong extension of conjugation via the para-methoxy group. |
Table 3: Predicted UV-Vis Absorption Trends for Dimethoxyphenylacetylenes.
Computational studies confirm that such substitutions lead to a smaller HOMO-LUMO gap, enhancing properties relevant for optoelectronic applications.[13][14][15]
Experimental Workflow: Synthesis and Characterization
The principles discussed above are validated through synthesis and characterization. The Sonogashira coupling is a robust and widely used method for the formation of the C(sp²)-C(sp) bond, making it ideal for synthesizing substituted phenylacetylenes.
Protocol: Sonogashira Coupling for 3,4-Dimethoxyphenylacetylene
Objective: To synthesize 3,4-dimethoxyphenylacetylene from 4-iodo-1,2-dimethoxybenzene and trimethylsilylacetylene, followed by desilylation.
Materials:
-
4-Iodo-1,2-dimethoxybenzene
-
Trimethylsilylacetylene (TMSA)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Potassium carbonate (K₂CO₃)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-iodo-1,2-dimethoxybenzene (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
-
Solvent Addition: Add anhydrous toluene and anhydrous triethylamine (2:1 v/v) to the flask via cannula.
-
Reagent Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and monitor by TLC until the starting iodide is consumed (typically 4-6 hours).
-
Workup (Coupling): Cool the mixture to room temperature, filter through a pad of celite to remove catalyst residues, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (hexanes/ethyl acetate) to yield the TMS-protected product.
-
Desilylation: Dissolve the purified TMS-protected alkyne in methanol. Add potassium carbonate (2.0 eq) and stir at room temperature for 2 hours.
-
Workup (Final Product): Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, 3,4-dimethoxyphenylacetylene.
Caption: Experimental workflow for Sonogashira synthesis.
Protocol: Spectroscopic Characterization
-
NMR Analysis:
-
Dissolve ~5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Confirm the presence of methoxy singlets (~3.9 ppm), the characteristic aromatic splitting pattern, and the acetylenic proton singlet. Verify the carbon signals, including the two acetylenic carbons.
-
-
UV-Vis Analysis:
-
Prepare a dilute solution of the product in a UV-transparent solvent (e.g., cyclohexane or ethanol) of a known concentration (~10⁻⁵ M).
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax) and compare it to the unsubstituted phenylacetylene to confirm the bathochromic shift.
-
Conclusion
The electronic character of the phenylacetylene core is a finely tunable parameter, and dimethoxy groups serve as a versatile tool for this modulation. The outcome of this substitution is a delicate balance between a distance-dependent inductive withdrawal and a position-dependent, powerful resonance donation. By strategically placing these groups, a chemist can precisely control the electron density of the aromatic ring and the acetylenic moiety. A para-methoxy group acts as a strong activator, increasing electron density and inducing a significant red shift in the UV-Vis spectrum. Conversely, a meta-methoxy group behaves as a weak deactivator. This predictive power, grounded in the principles of physical organic chemistry and confirmed by spectroscopic analysis, is invaluable for the rational design of novel materials and therapeutic agents where precise electronic tuning is paramount to function.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 5. Khan Academy [khanacademy.org]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Phenylacetylene(536-74-3) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: 1-Ethynyl-3,5-dimethoxybenzene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 1-Ethynyl-3,5-dimethoxybenzene in Click Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and reliable method for forging 1,4-disubstituted 1,2,3-triazole linkages.[][2] This reaction's exceptional efficiency, mild conditions, and broad functional group tolerance have made it indispensable in fields ranging from drug discovery and bioconjugation to materials science.[3][4] The resulting triazole core is not merely a passive linker; it is a highly stable, aromatic scaffold that can act as a peptidomimetic and engage in hydrogen bonding, making it a privileged structure in medicinal chemistry.[3][5][6]
Within the vast library of available alkynes, this compound stands out as a particularly valuable building block. Its defining feature is the symmetrical substitution with two electron-donating methoxy groups. This electronic enrichment of the phenyl ring modulates the reactivity of the terminal alkyne, influencing the kinetics and efficiency of the CuAAC reaction. The resulting 1-(3,5-dimethoxyphenyl)-1,2,3-triazole moiety imparts specific physicochemical properties, such as increased lipophilicity and potential for specific interactions within biological targets, making it an attractive scaffold for designing novel therapeutics.[7][8]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a detailed examination of the CuAAC mechanism with respect to this electron-rich alkyne, practical considerations for catalyst and solvent selection, and robust, step-by-step protocols for its application in both synthetic organic chemistry and bioconjugation contexts.
Mechanistic Framework: The Catalytic Cycle
The remarkable rate acceleration of the CuAAC reaction (up to 10⁷-fold over the thermal process) stems from a distinct, copper-mediated pathway.[2] Understanding this mechanism is critical for rational protocol design and troubleshooting. The process is generally accepted to proceed through a dinuclear copper intermediate, highlighting that the catalyst is more complex than a single Cu(I) ion.[9][10]
Causality in the Catalytic Cycle:
-
Acetylide Formation: The cycle begins with the rapid, reversible reaction between a Cu(I) species and the terminal alkyne, this compound, to form a copper(I) acetylide. The electron-donating methoxy groups increase the nucleophilicity of the alkyne's terminal carbon, potentially facilitating this step.
-
Azide Coordination & Cycloaddition: The organic azide coordinates to a second copper center. This brings the two reactants into proximity, allowing the terminal nitrogen of the azide to attack the internal carbon of the copper acetylide. This forms a six-membered cuprate-metallacycle intermediate.[2]
-
Ring Contraction & Protonolysis: This intermediate is unstable and rapidly undergoes ring contraction to a more stable triazolyl-copper species.
-
Product Release: The final step is protonolysis, where a proton source (often from the solvent, such as water or an alcohol) cleaves the carbon-copper bond, releasing the final 1,4-disubstituted 1,2,3-triazole product and regenerating the active copper catalyst for the next cycle.[2]
The integrity of this cycle hinges on maintaining copper in its catalytically active +1 oxidation state. In practice, reactions are often initiated with a stable Cu(II) salt (e.g., CuSO₄·5H₂O), which is reduced in situ to Cu(I) by an agent like sodium ascorbate.[11][12]
Application Notes: Strategy and Optimization
Catalyst System Selection
The choice of catalyst is dictated by the reaction solvent and substrate complexity.
-
For Standard Organic Synthesis: The combination of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) and Sodium Ascorbate is the most common, cost-effective, and robust system. The ascorbate serves as the in situ reducing agent.[12]
-
For Bioconjugation & Aqueous Media: The potential toxicity of free copper ions to biological systems necessitates the use of a chelating ligand. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is the ligand of choice for aqueous reactions. It stabilizes the Cu(I) state, enhances reaction rates, and sequesters the copper, minimizing damage to sensitive biomolecules.[12]
-
For Anhydrous Organic Solvents: While often unnecessary for simple reactions, ligands like Tris(benzyltriazolylmethyl)amine (TBTA) can accelerate the reaction and prevent catalyst deactivation, especially at low catalyst loadings or with challenging substrates.[10][13]
Solvent Choice
Solvent selection is critical for ensuring all reactants are fully dissolved.
-
Miscible Mixtures: A mixture of tert-butanol and water (1:1 to 4:1) is highly effective for a wide range of substrates, accommodating both polar and non-polar reactants.
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices, particularly for less reactive partners, though their high boiling points can complicate product isolation.
-
Aqueous Buffers: For bioconjugation, buffers such as phosphate-buffered saline (PBS) at pH 7.0-7.5 are standard. The use of a ligand like THPTA is mandatory in these systems.
Reaction Parameters
| Parameter | Recommended Range | Rationale & Expert Insights |
| Alkyne to Azide Ratio | 1.0 to 1.2 equivalents | A slight excess of the more readily available or less expensive reactant is often used to drive the reaction to completion. For bioconjugation, the non-biological partner is typically in excess. |
| Cu(II)SO₄ Loading | 1 - 10 mol% | 1-2 mol% is sufficient for most standard reactions. Higher loadings may be required for dilute conditions or challenging substrates. |
| Sodium Ascorbate | 5 - 20 mol% | A stoichiometric excess relative to copper (typically 2-5 equivalents) is crucial to maintain a reducing environment and prevent oxidative catalyst deactivation. |
| Ligand (if used) | 1 - 5 equivalents (to Cu) | The optimal ligand-to-copper ratio can be complex. For THPTA, a 4-5 fold excess is common. For others, a 1:1 ratio may be sufficient, as excess ligand can sometimes inhibit the reaction by fully occupying copper's coordination sites.[13] |
| Temperature | Room Temperature (20-25 °C) | The reaction is highly exothermic and typically proceeds rapidly at ambient temperature.[2] Gentle heating (35-40 °C) can be applied if the reaction is sluggish, but may increase side product formation. |
Protocol 1: General Synthesis in Organic Media
This protocol details a reliable procedure for the reaction of this compound with benzyl azide, a standard model reaction that can be adapted for various organic azides.
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount (mg) | mmoles | Equivalents |
| This compound | 162.19 | 162.2 | 1.0 | 1.0 |
| Benzyl Azide | 133.15 | 139.8 | 1.05 | 1.05 |
| CuSO₄·5H₂O | 249.68 | 12.5 | 0.05 | 0.05 |
| Sodium Ascorbate | 198.11 | 29.7 | 0.15 | 0.15 |
| Solvent (t-BuOH:H₂O, 3:1) | - | 10 mL | - | - |
Step-by-Step Methodology
-
Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (162.2 mg, 1.0 mmol) and benzyl azide (139.8 mg, 1.05 mmol).
-
Dissolution: Add the solvent mixture of tert-butanol (7.5 mL) and deionized water (2.5 mL). Stir the mixture until all solids are completely dissolved.
-
Catalyst Addition: In a separate vial, prepare a fresh stock solution of CuSO₄·5H₂O in water (e.g., 12.5 mg in 0.5 mL H₂O). Add the aqueous CuSO₄ solution to the reaction flask. The solution will typically turn a pale blue/green.
-
Initiation: In another vial, prepare a fresh stock solution of sodium ascorbate in water (e.g., 29.7 mg in 0.5 mL H₂O). Add the sodium ascorbate solution dropwise to the reaction mixture. The reaction is often accompanied by a color change to yellow or orange.
-
Scientist's Note: Adding the ascorbate last is critical. It reduces the Cu(II) to the active Cu(I) in situ, initiating the catalytic cycle immediately in the presence of both substrates.
-
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the limiting reagent (typically the alkyne) indicates completion, which usually occurs within 1-4 hours.
-
Workup: Upon completion, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1-benzyl-4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole. Expected yields are typically >90%.
Protocol 2: Aqueous Bioconjugation
This protocol outlines the conjugation of this compound to an azide-functionalized peptide in an aqueous buffer, a common task in chemical biology and drug discovery.
Materials & Reagents (Illustrative Example)
| Reagent | Concentration | Volume (µL) | Final Conc. | Rationale |
| Azide-Peptide | 10 mM | 10 | 1 mM | The biomolecule is the limiting reagent. |
| This compound | 100 mM (in DMSO) | 5 | 5 mM | 5-fold excess ensures efficient conjugation. |
| THPTA Ligand | 50 mM | 5 | 2.5 mM | 5-fold excess over Cu to ensure full chelation. |
| CuSO₄·5H₂O | 10 mM | 5 | 0.5 mM | Catalytic amount. |
| Sodium Ascorbate | 100 mM (freshly made) | 5 | 5 mM | 10-fold excess over Cu to maintain reducing conditions. |
| PBS Buffer (pH 7.4) | 1x | 70 | - | Brings total volume to 100 µL. |
Step-by-Step Methodology
-
Reagent Premix (Critical Step): In a microcentrifuge tube, prepare a "premix" of the catalyst components. It is crucial to add the ligand and copper salt before the reducing agent. a. Add the THPTA solution (5 µL). b. Add the CuSO₄ solution (5 µL). c. Mix gently by pipetting. The solution should be a light blue.
-
Scientist's Note: Premixing the ligand and Cu(II) allows the chelate to form. This complex is then reduced to the active Cu(I)-ligand species, preventing the formation of reactive oxygen species that could damage the peptide.[11]
-
-
Primary Reaction Mixture: In a separate 1.5 mL microcentrifuge tube, combine: a. PBS Buffer (70 µL). b. Azide-Peptide stock solution (10 µL). c. This compound stock solution (5 µL).
-
Initiation: Add the catalyst premix (10 µL from step 1) to the primary reaction mixture.
-
Final Reduction: Add the freshly prepared sodium ascorbate solution (5 µL) to the tube to initiate the reaction.
-
Incubation: Gently agitate the reaction mixture (e.g., on a rotator or shaker) at room temperature for 1-2 hours.
-
Purification: The conjugated peptide can be purified from small molecule reagents and catalyst components using methods appropriate for biomolecules, such as:
-
Size-Exclusion Chromatography (SEC): Ideal for separating the high molecular weight conjugate from low molecular weight contaminants.
-
Reverse-Phase HPLC: For high-resolution purification of the final product.
-
Dialysis or Spin Filtration: A simpler method for buffer exchange and removal of small molecules.
-
References
- 2. Click Chemistry [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antimitotic and antivascular activity of 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing 1-Ethynyl-3,5-dimethoxybenzene for the Synthesis of Advanced Fluorescent Probes
An Application Guide for Researchers
Abstract
Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization and quantification of specific molecular targets and processes within complex biological systems. The rational design of these probes requires versatile molecular scaffolds that can be readily modified to tune photophysical properties and introduce specific functionalities. This guide details the strategic use of 1-Ethynyl-3,5-dimethoxybenzene, a highly valuable and versatile building block, for the synthesis of novel fluorescent probes. Its electron-rich aromatic core and terminal alkyne group make it an ideal substrate for two of the most powerful cross-coupling reactions in chemical biology: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Palladium-catalyzed Sonogashira coupling. We provide detailed, field-proven protocols for both synthetic strategies, guidelines for photophysical characterization, and a practical application protocol for cellular imaging.
Introduction: The Strategic Advantage of this compound
The utility of a fluorescent probe is dictated by its brightness, photostability, spectral properties, and its ability to interact specifically with a target. The core fluorophore is central to these characteristics. This compound (CAS 171290-52-1) has emerged as a superior starting material for several reasons[1]:
-
Reactive Handle: The terminal alkyne is a versatile functional group, primed for highly efficient and specific ligation reactions.
-
Electronic Properties: The two methoxy groups are strong electron-donating substituents, which increase the electron density of the aromatic ring. This "push" effect can be harnessed to create push-pull chromophores with desirable properties like large Stokes shifts and environmental sensitivity when coupled with an electron-accepting moiety[2].
-
Synthetic Accessibility: It serves as a rigid, well-defined scaffold to build extended π-conjugated systems, which are fundamental to the performance of many fluorophores[3].
This guide focuses on leveraging these features through two primary synthetic pathways: CuAAC for modular probe assembly and Sonogashira coupling for the creation of extended, conjugated systems.
Core Synthetic Strategy I: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click chemistry," is a cornerstone of bioconjugation.[4] It facilitates the covalent linkage of an alkyne (this compound) and an azide-functionalized molecule with exceptional efficiency and specificity, forming a stable triazole ring.[5] This reaction is remarkably tolerant of a wide range of functional groups, making it ideal for complex molecule synthesis in aqueous or organic media.[6]
Causality Behind the Method: The reaction's power lies in the copper(I) catalyst, which dramatically accelerates the 1,3-dipolar cycloaddition by lowering the activation energy.[5] To maintain the active Cu(I) oxidation state, a reducing agent like sodium ascorbate is essential.[7][8] Furthermore, the inclusion of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), both stabilizes the Cu(I) catalyst and accelerates the reaction, while also mitigating cellular toxicity by sequestering copper ions.[4][7]
Protocol 1: Synthesis of a Triazole-Linked Fluorophore via CuAAC
This protocol describes the coupling of this compound with a generic azide-containing molecule (Reporter-N₃), which could be an azido-coumarin, an azido-BODIPY, or any other azide-functionalized molecule of interest.
Caption: Workflow for CuAAC synthesis of a fluorescent probe.
Materials and Reagents:
-
This compound
-
Azide-functionalized reporter molecule (Reporter-N₃)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar ligand
-
Solvent: e.g., a 1:1 mixture of water and t-butanol, or DMF
-
Deionized Water, degassed
-
Nitrogen or Argon gas
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA ligand in deionized water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water. Self-Validation Check: The ascorbate solution should be clear; a yellow tint indicates oxidation, and it should be remade.
-
-
Reaction Setup:
-
In a reaction vial, dissolve this compound (1.0 eq) and the Reporter-N₃ (1.1 eq) in the chosen solvent system (e.g., 5 mL of 1:1 t-BuOH/H₂O).
-
Purge the solution with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the catalyst.
-
-
Catalyst Addition:
-
Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5 eq).
-
Stir the reaction at room temperature. Monitor the progress by TLC until the starting alkyne spot is consumed (typically 1-4 hours).
-
-
Work-up and Purification:
-
Once complete, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final fluorescent probe.
-
Core Synthetic Strategy II: Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is instrumental in synthesizing oligo(p-phenyleneethynylene)s (OPEs) and other conjugated systems that often exhibit strong fluorescence.[3][10]
Causality Behind the Method: The reaction proceeds via a synergistic catalytic cycle involving both palladium and copper. The palladium(0) complex undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) acetylide is formed from the terminal alkyne and the copper(I) salt. A transmetalation step transfers the alkynyl group from copper to palladium, and subsequent reductive elimination yields the coupled product and regenerates the palladium(0) catalyst.[11] An amine base (e.g., triethylamine or diisopropylamine) is required to act as a scavenger for the hydrogen halide byproduct.[12]
Protocol 2: Synthesis of a π-Extended Fluorophore via Sonogashira Coupling
This protocol describes the coupling of this compound with a generic aryl iodide (Fluorophore-I) to extend the π-conjugation of the core fluorophore.
Caption: Workflow for Sonogashira coupling synthesis.
Materials and Reagents:
-
This compound
-
Iodo-functionalized fluorophore (Fluorophore-I)
-
Palladium catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) Iodide (CuI)
-
Anhydrous Solvent: e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Anhydrous Base: e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Step-by-Step Methodology:
-
Inert Atmosphere Setup:
-
Assemble a Schlenk flask containing a stir bar. Flame-dry the glassware under high vacuum and backfill with an inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Addition:
-
To the flask, add the Fluorophore-I (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous solvent (e.g., THF) and anhydrous base (e.g., TEA, 3-4 eq) via syringe.
-
-
Degassing and Alkyne Addition:
-
Degas the resulting suspension by bubbling inert gas through it for 20 minutes or by using three freeze-pump-thaw cycles. Self-Validation Check: Proper degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Add a solution of this compound (1.2 eq) in a small amount of anhydrous solvent to the reaction mixture via syringe.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to an appropriate temperature (e.g., 60 °C) and stir overnight.
-
Monitor the reaction's progress by TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product using silica gel column chromatography to obtain the desired π-extended fluorescent probe.
-
Photophysical Characterization
Once synthesized and purified, the probe's performance must be quantified. Key photophysical parameters provide a standardized measure of its utility.[13]
Standard Measurements:
-
UV-Vis Absorption Spectroscopy: Determines the wavelength(s) of maximum absorbance (λ_abs), which dictates the optimal excitation wavelength. The molar absorption coefficient (ε), a measure of how strongly the probe absorbs light, is calculated using the Beer-Lambert law.
-
Fluorescence Spectroscopy: Measures the fluorescence emission spectrum to find the wavelength of maximum emission (λ_em). The difference between λ_abs and λ_em is the Stokes Shift , a critical parameter for imaging applications.[14] Larger Stokes shifts are desirable as they minimize overlap between excitation and emission light.
-
Fluorescence Quantum Yield (Φ_F): This is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process. It is typically measured relative to a known standard (e.g., quinine sulfate or rhodamine 6G).[15]
| Parameter | Symbol | Description | Typical Range for Probes |
| Max. Absorption Wavelength | λabs | Wavelength of highest light absorption. | 350 - 750 nm |
| Max. Emission Wavelength | λem | Wavelength of highest fluorescence emission. | 400 - 850 nm |
| Molar Absorption Coefficient | ε | Measure of light absorption intensity. | 10,000 - 100,000 M-1cm-1 |
| Fluorescence Quantum Yield | ΦF | Efficiency of converting absorbed light to emitted light. | 0.1 - 1.0 |
| Stokes Shift | Δλ | Difference between λem and λabs. | 20 - 150 nm |
Application Protocol: Live Cell Fluorescence Imaging
This protocol provides a general workflow for using a newly synthesized probe for staining and imaging live cells.
Materials:
-
Synthesized fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate cell line (e.g., HeLa, A549) cultured on glass-bottom dishes
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Step-by-Step Methodology:
-
Probe Preparation: Prepare a 1-10 mM stock solution of the fluorescent probe in anhydrous DMSO. Store at -20 °C, protected from light.
-
Cell Culture: Plate cells on glass-bottom imaging dishes and grow to 60-80% confluency in a CO₂ incubator.
-
Staining:
-
Dilute the probe stock solution in pre-warmed complete culture medium to a final working concentration (typically 1-10 µM; this requires optimization).
-
Remove the old medium from the cells and replace it with the probe-containing medium.
-
-
Incubation: Incubate the cells for a specified period (e.g., 15-60 minutes) at 37 °C in the CO₂ incubator.
-
Washing:
-
Aspirate the staining solution.
-
Gently wash the cells two to three times with pre-warmed PBS to remove unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the dish.
-
Immediately image the cells using a fluorescence microscope equipped with a filter set that matches the probe's absorption and emission spectra.
-
Conclusion
This compound is a powerful and versatile precursor for the development of sophisticated fluorescent probes. By employing robust and high-yield reactions like the CuAAC and Sonogashira coupling, researchers can readily synthesize a diverse library of probes. The protocols and characterization guidelines presented here provide a comprehensive framework for creating and validating these essential tools, paving the way for new discoveries in cell biology, diagnostics, and drug development.
References
- 1. 3,5-二甲氧基苯乙炔 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis of fluorescent 2,3,5,6-tetraalkynylpyridines by site-selective Sonogashira-reactions of 2,3,5,6-tetrachloropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. redalyc.org [redalyc.org]
- 4. Click Chemistry | AAT Bioquest [aatbio.com]
- 5. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of fluorescent alkynyl C-nucleosides via Sonogashira coupling for the preparation of DNA-based polyfluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 11. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Fluorescent Properties of Alkynylated 3‑Methylidenephthalides with Extended π‑Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ikm.org.my [ikm.org.my]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Ethynyl-3,5-dimethoxybenzene as a Versatile Building Block for Convergent Dendrimer Synthesis
Introduction: The Strategic Advantage of 1-Ethynyl-3,5-dimethoxybenzene in Dendrimer Construction
Dendrimers, with their highly branched, monodisperse, and well-defined three-dimensional architectures, have emerged as critical nanomaterials in fields ranging from drug delivery to catalysis and materials science.[1] The precise control over their molecular weight, size, and surface functionality makes them ideal candidates for applications requiring tailored molecular properties. The choice of the fundamental building block is paramount in dendrimer synthesis, dictating the final architecture and properties of the macromolecule. This compound stands out as a strategic monomer for the construction of phenylacetylene dendrimers, particularly through the robust and efficient convergent synthesis methodology.
The utility of this compound lies in its unique combination of a reactive terminal alkyne and a substituted aromatic ring. The terminal alkyne serves as a key functional group for the iterative Sonogashira cross-coupling reaction, a cornerstone of phenylacetylene dendrimer synthesis.[2] The 3,5-dimethoxy substitution pattern on the phenyl ring offers several advantages: it enhances the solubility of the growing dendrons, mitigating the common issue of poor solubility in higher generation dendrimers, and the methoxy groups can be used for further functionalization or to modulate the electronic properties of the final dendrimer.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the convergent synthesis of dendrimers. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the characterization of the resulting dendritic structures.
Convergent Synthesis Strategy: Building from the Outside In
The convergent approach to dendrimer synthesis offers significant advantages over the divergent method, including easier purification of intermediates and the ability to construct well-defined, monodisperse macromolecules.[3][4] This strategy involves the stepwise synthesis of dendritic fragments, or "dendrons," from the periphery towards a reactive focal point. These dendrons are then attached to a multifunctional core in the final step to yield the complete dendrimer.
The iterative nature of the convergent synthesis using this compound typically involves a two-step sequence:
-
Sonogashira Cross-Coupling: The terminal alkyne of this compound is coupled with a di- or tri-functionalized aromatic halide (e.g., a diiodobenzene derivative) that also contains a protected reactive group for the next iteration. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[2]
-
Deprotection/Activation: The protected functional group at the focal point of the newly formed dendron is deprotected or activated, preparing it for the next coupling reaction with another molecule of this compound.
This iterative cycle allows for the controlled growth of the dendron, generation by generation.
References
Application Notes and Protocols: Sonogashira Coupling with 1-Ethynyl-3,5-dimethoxybenzene
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a crucial carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation has become indispensable for the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced organic materials.[1][3][4] The reaction's utility stems from its typically mild conditions, broad functional group tolerance, and the high efficiency with which it constructs sp²-sp carbon-carbon bonds.[1][5]
This application note provides a detailed experimental protocol for the Sonogashira coupling of 1-ethynyl-3,5-dimethoxybenzene with a model aryl halide. Beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, offering insights into the rationale behind reagent selection and reaction parameter optimization. Furthermore, a comprehensive troubleshooting section addresses common challenges, empowering researchers to overcome experimental hurdles and achieve successful outcomes.
Experimental Protocol: Sonogashira Coupling of this compound and Iodobenzene
This protocol details the coupling of this compound with iodobenzene as a representative aryl halide. The principles and troubleshooting advice outlined herein are broadly applicable to a range of aryl and vinyl halides.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Iodobenzene | ≥98%, distilled | Commercially Available | Distill under reduced pressure before use to remove any oxidized impurities. |
| Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] | ≥98% | Commercially Available | A common and relatively air-stable Pd(II) precatalyst. |
| Copper(I) iodide (CuI) | ≥99.5% | Commercially Available | Use from a freshly opened bottle as it can oxidize over time. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | Should be distilled from calcium hydride and stored over molecular sieves or potassium hydroxide pellets. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Use from a solvent purification system or a freshly opened bottle of anhydrous solvent. |
| Schlenk flask or oven-dried round-bottom flask with septum | |||
| Magnetic stirrer and stir bar | |||
| Inert gas supply (Argon or Nitrogen) | High purity | ||
| Standard glassware for workup and purification |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.02 mmol, 2 mol%) and copper(I) iodide (e.g., 0.04 mmol, 4 mol%).
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial as the palladium catalyst is sensitive to oxygen.[6]
-
-
Addition of Reagents:
-
Under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 equiv) and iodobenzene (1.1 mmol, 1.1 equiv).
-
Using a syringe, add anhydrous toluene (10 mL) followed by anhydrous triethylamine (3.0 mmol, 3.0 equiv). The amine acts as both a base and can serve as the solvent in some cases.[1]
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. For less reactive aryl halides (e.g., bromides), gentle heating (e.g., 50-80 °C) may be necessary.[1][7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the triethylamine hydrohalide salt and any remaining copper salts.
-
Wash with brine (15 mL), dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diarylacetylene.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the Sonogashira coupling.
Mechanistic Insights: The Dual Catalytic Cycle
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][5] While the exact mechanism is still a subject of some debate, the following represents the widely understood pathway.[3]
The Palladium Cycle
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (R-X), forming a Pd(II) intermediate. The reactivity order for the halide is I > Br > Cl.[1]
-
Transmetalation: The Pd(II) complex then undergoes transmetalation with a copper(I) acetylide species, which is generated in the copper cycle. This step transfers the alkyne group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final coupled product (R-C≡C-R') and regenerate the active Pd(0) catalyst.
The Copper Cycle
-
Acid-Base Reaction: The terminal alkyne (R'-C≡C-H) reacts with the amine base to form a small equilibrium concentration of the corresponding acetylide anion.
-
Formation of Copper Acetylide: The acetylide anion then coordinates with the copper(I) salt to form a copper(I) acetylide species. This is a key intermediate that participates in the transmetalation step of the palladium cycle.
Catalytic Cycle Diagram
Caption: The dual catalytic cycles of the Sonogashira coupling.
Copper-Free Sonogashira Coupling
It is worth noting that copper-free Sonogashira couplings have also been developed.[3][8] These reactions are advantageous in situations where the presence of copper can lead to the formation of alkyne homocoupling (Glaser coupling) byproducts.[6] In these systems, the mechanism is believed to proceed through a different pathway, potentially involving a palladium-acetylide intermediate formed directly from the alkyne and a palladium(II) species.[1]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive palladium catalyst (decomposed to palladium black).[6]- Oxidized or impure reagents (aryl halide, alkyne, base).[6]- Insufficiently inert atmosphere.[6] | - Use a fresh, high-quality palladium precatalyst.- Purify starting materials before use.- Ensure rigorous degassing of the solvent and maintain a positive pressure of inert gas throughout the reaction. |
| Formation of Alkyne Homocoupling Product (Glaser Coupling) | - Presence of oxygen, which promotes this side reaction.[6]- High concentration of the copper catalyst. | - Employ strict anaerobic conditions using Schlenk techniques or a glovebox.[6]- Reduce the loading of the copper(I) iodide catalyst.- Consider a copper-free Sonogashira protocol. |
| Decomposition of Palladium Catalyst (Formation of Palladium Black) | - Presence of oxygen.[6]- Impurities in the reagents or solvent.[6]- Reaction temperature is too high. | - Ensure a scrupulously inert atmosphere.[6]- Use high-purity, anhydrous reagents and solvents.- Optimize the reaction temperature; for reactive halides, heating may not be necessary. |
| Reaction Stalls or is Sluggish | - Less reactive aryl halide (e.g., bromide or chloride).[1]- Steric hindrance around the reaction center.[9]- Inappropriate solvent or base.[6] | - Increase the reaction temperature or consider using a more active catalyst system (e.g., with more electron-rich or bulky phosphine ligands).[3][9]- For sterically hindered substrates, a less bulky phosphine ligand might be beneficial.[9]- Screen different solvents (e.g., THF, DMF) and bases (e.g., diisopropylamine, DBU).[6][10] |
Safety Considerations
-
Reagents: Palladium catalysts, copper iodide, and organic solvents should be handled in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Inert Atmosphere: The use of an inert gas is essential not only for the success of the reaction but also for safety, as it prevents the potential formation of explosive mixtures.
-
Exothermic Potential: While generally well-behaved on a lab scale, palladium-catalyzed cross-coupling reactions can be exothermic, especially during scale-up.[11] It is crucial to monitor the reaction temperature and ensure adequate cooling capacity.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ijnc.ir [ijnc.ir]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. researchgate.net [researchgate.net]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Application & Protocol Guide: Harnessing 1-Ethynyl-3,5-dimethoxybenzene for Advanced Click Chemistry Functionalization
Introduction: Beyond a Simple Alkyne – The Strategic Advantage of 1-Ethynyl-3,5-dimethoxybenzene in Click Chemistry
The advent of click chemistry, a concept introduced by K. Barry Sharpless in 2001, has fundamentally reshaped the landscape of chemical synthesis, bioconjugation, and materials science.[1][2] Its ethos of using robust, high-yielding, and modular reactions has empowered researchers to construct complex molecular architectures with unprecedented efficiency.[1][2] At the heart of this chemical philosophy lies the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its near-perfect fidelity in forming a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[][4]
This guide focuses on a particularly strategic building block for CuAAC reactions: This compound . Far from being a simple alkyne, the electronic properties endowed by its 3,5-dimethoxy substitution pattern offer distinct advantages and considerations for the discerning researcher. The two methoxy groups are electron-donating, which can influence the reactivity of the alkyne in the CuAAC reaction.[5] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific rationale for its effective application.
Core Principles: Understanding the CuAAC Reaction with an Electron-Rich Alkyne
The CuAAC reaction is a powerful tool for molecular ligation, and its efficiency is often dictated by the electronic nature of both the azide and the alkyne.[6][7] In the case of this compound, the electron-donating methoxy groups on the phenyl ring increase the electron density of the alkyne. This can have a nuanced effect on the reaction kinetics. While some studies suggest that electron-withdrawing groups on the alkyne can accelerate the reaction by facilitating the deprotonation of the terminal alkyne to form the copper-acetylide intermediate, other reports have shown that electron-rich phenylacetylenes also react with high efficiency, achieving quantitative conversion in minutes under optimized conditions.[5][7]
The key to successfully employing this compound lies in the careful selection of the catalytic system—the copper source, a reducing agent to maintain copper in the active Cu(I) state, and often a stabilizing ligand.[8][9]
The Catalytic Cycle of CuAAC
The generally accepted mechanism for the CuAAC reaction involves a multi-step catalytic cycle. The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate, with the addition of a reducing agent like sodium ascorbate.[9]
Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols: Functionalization with this compound
The following protocols are designed to be a robust starting point for the use of this compound in CuAAC reactions. As with any chemical reaction, optimization of parameters such as solvent, temperature, and catalyst loading may be necessary to achieve the best results for a specific application.
Protocol 1: General Procedure for CuAAC Reaction
This protocol is suitable for small molecule synthesis.
Materials:
-
This compound
-
Azide-containing reaction partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMSO)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Prepare a stock solution of your azide partner (e.g., 100 mM in DMSO).
-
Freshly prepare a stock solution of copper(II) sulfate pentahydrate (e.g., 50 mM in deionized water).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 1 M in deionized water).
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the azide solution (1 equivalent).
-
Add the this compound solution (1-1.2 equivalents).
-
Add the chosen solvent to achieve the desired reaction concentration (typically 0.1-1 M).
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation of the Reaction:
-
Add the sodium ascorbate solution (0.1-0.3 equivalents).
-
Add the copper(II) sulfate solution (0.01-0.05 equivalents).
-
Seal the reaction vial under an inert atmosphere.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions with electron-rich alkynes like this compound are often complete within 1-4 hours.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.[10]
-
| Parameter | Recommended Range | Rationale |
| Alkyne:Azide Ratio | 1:1 to 1.2:1 | A slight excess of the alkyne can help drive the reaction to completion. |
| Copper Catalyst | 1-5 mol% | Lower catalyst loading is generally preferred to minimize copper contamination. |
| Reducing Agent | 10-30 mol% | Ensures the maintenance of the active Cu(I) catalytic species. |
| Solvent | t-BuOH/H₂O, DMSO, DMF | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature | CuAAC reactions are typically efficient at ambient temperatures. |
Protocol 2: Bioconjugation - Labeling a Protein with a this compound-derived Probe
This protocol outlines the labeling of an azide-modified protein with a reporter molecule functionalized with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-functionalized reporter molecule (e.g., a fluorescent dye)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Deionized water
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound-functionalized reporter molecule (e.g., 10 mM in DMSO).
-
Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in deionized water).
-
Prepare a stock solution of THPTA (e.g., 100 mM in deionized water).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in deionized water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 1-10 mg/mL).
-
Add the this compound-functionalized reporter molecule to a final concentration of 2-10 molar equivalents relative to the protein.
-
Premix the copper(II) sulfate and THPTA solutions in a 1:5 molar ratio and add to the reaction mixture to a final copper concentration of 50-250 µM. The ligand protects the biomolecule from oxidative damage.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the solution and incubate at room temperature for 1-2 hours.
-
-
Purification of the Labeled Protein:
-
Remove the excess reagents and byproducts by size-exclusion chromatography, dialysis, or spin filtration.
-
Caption: Workflow for the bioconjugation of an azide-modified protein.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Copper-Free Alternative
For applications in living systems where the cytotoxicity of copper is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative. This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst. While this compound is not a strained alkyne and therefore not suitable for SPAAC, it is important for researchers to be aware of this complementary copper-free click chemistry approach.
Troubleshooting and Considerations
-
Low Reaction Yield:
-
Oxygen Contamination: Ensure thorough degassing of the reaction mixture. The presence of oxygen can deactivate the Cu(I) catalyst.
-
Impure Reagents: Use high-purity starting materials.
-
Insufficient Catalyst/Reducing Agent: Optimize the concentrations of the copper salt and sodium ascorbate.
-
-
Side Reactions:
-
Alkyne Homocoupling (Glaser Coupling): This can occur in the presence of oxygen. Maintaining an inert atmosphere is crucial to minimize this side product.[6]
-
-
Purification Challenges:
-
Residual Copper: Washing the organic extract with an aqueous solution of a chelating agent like EDTA can help remove residual copper.
-
Closely Eluting Impurities: Careful optimization of the solvent system for column chromatography may be required.
-
Conclusion
This compound is a valuable and versatile building block for click chemistry functionalization. Its electron-rich nature offers favorable reactivity in CuAAC reactions under well-defined catalytic conditions. By understanding the principles of the CuAAC reaction and following robust protocols, researchers can effectively leverage this reagent for a wide range of applications, from the synthesis of novel small molecules to the sophisticated labeling of biomolecules in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
Application Note & Protocols: 1-Ethynyl-3,5-dimethoxybenzene in the Synthesis of Advanced Conjugated Polymers
Abstract: This document provides a comprehensive technical guide on the utilization of 1-ethynyl-3,5-dimethoxybenzene as a key monomer for the synthesis of functional conjugated polymers. We delve into the rationale behind its selection, focusing on the electronic contributions of the 3,5-dimethoxy substituents and their impact on the final polymer's properties. Detailed, field-tested protocols for transition-metal-catalyzed polymerization and electropolymerization are presented, alongside methodologies for the characterization of the resulting poly(this compound). This guide is intended for researchers in materials science, polymer chemistry, and drug development seeking to leverage this versatile building block for next-generation organic electronics and functional materials.
Introduction: The Strategic Value of this compound
Conjugated polymers, characterized by their alternating single and double bonds along the polymer backbone, are at the forefront of materials innovation, enabling technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[1][2] The choice of monomer is a critical determinant of the polymer's electronic, optical, and physical properties.
This compound emerges as a monomer of significant interest. The terminal alkyne group provides a reactive site for various polymerization reactions, most notably transition-metal-catalyzed processes that yield high molecular weight, stereoregular polymers.[3] The core innovation, however, lies in the disubstituted benzene ring. The two methoxy groups (-OCH₃) at the meta-positions are powerful electron-donating groups. Their strategic placement enhances the electron density of the aromatic ring, which in turn modulates the electronic structure of the resulting polymer. This "push" effect generally leads to:
-
Higher Highest Occupied Molecular Orbital (HOMO) energy levels , which can facilitate more efficient charge injection in electronic devices.
-
Increased solubility in common organic solvents due to the disruption of intermolecular π-stacking and the polar nature of the methoxy groups. This is a crucial practical advantage, simplifying polymer processing and characterization.
-
Tunable optoelectronic properties , allowing for the absorption and emission of light at different wavelengths.
This guide will focus on two robust methods for polymerizing this monomer: Rhodium-catalyzed solution polymerization for synthesizing bulk material and electropolymerization for the direct fabrication of thin films on conductive substrates.
Monomer Profile: this compound
A thorough understanding of the monomer's properties is essential for successful polymerization and for compliance with safety standards.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 171290-52-1 | [4] |
| Molecular Formula | C₁₀H₁₀O₂ | [4] |
| Molecular Weight | 162.18 g/mol | [4] |
| Appearance | Off-white to yellow solid | |
| Melting Point | 44-48 °C | [5] |
| Boiling Point | 264.1 ± 30.0 °C at 760 mmHg | [5] |
| Solubility | Soluble in THF, Toluene, Chloroform, Dichloromethane | |
| GHS Hazards | Eye Irritation (Cat. 2A), Skin Sensitization (Cat. 1) | [4] |
Synthesis Protocol I: Rhodium-Catalyzed Polymerization
Rhodium-based catalysts are exceptionally efficient for the polymerization of substituted acetylenes, offering high control over the polymer's structure to produce highly stereoregular, high molecular weight polymers, often with a cis-transoidal conformation.[3][6] The mechanism typically involves the insertion of the monomer into a rhodium-acetylide or rhodium-hydride bond, leading to a living polymerization process under optimized conditions.[7]
Rationale for Protocol Design
-
Catalyst Choice: A common and effective catalyst is (Norbomadiene)rhodium(I) chloride dimer, [Rh(nbd)Cl]₂, often used with a co-catalyst or initiator like triethylamine (Et₃N). The amine serves as a base to deprotonate the terminal alkyne and acts as a ligand.
-
Inert Atmosphere: The Rh(I) catalyst is sensitive to oxidation. Therefore, the entire procedure must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques to ensure catalyst activity and reproducibility.
-
Solvent Selection: Toluene or tetrahydrofuran (THF) are excellent solvents for this reaction as they effectively dissolve both the monomer and the growing polymer chains while being relatively unreactive towards the catalyst system.
-
Polymer Isolation: The resulting polymer is typically insoluble in aliphatic alcohols like methanol. This difference in solubility allows for efficient purification by precipitating the polymer from the reaction mixture into a large volume of methanol, leaving behind the catalyst residue and any unreacted monomer.
Detailed Experimental Protocol
Materials:
-
This compound (Monomer)
-
[Rh(nbd)Cl]₂ (Catalyst)
-
Triethylamine (Et₃N), distilled and degassed
-
Toluene, anhydrous
-
Methanol, reagent grade
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Schlenk line or glovebox
-
Syringes and needles
-
Glass funnel with filter paper or Büchner funnel
-
Vacuum oven
Procedure:
-
Reaction Setup: Place this compound (e.g., 500 mg, 3.08 mmol) into a dry Schlenk flask equipped with a magnetic stir bar. Seal the flask with a septum.
-
Inerting: Connect the flask to a Schlenk line and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (e.g., 10 mL) via a degassed syringe to dissolve the monomer.
-
Catalyst Preparation: In a separate, smaller Schlenk tube or vial under argon, prepare the catalyst solution. Dissolve [Rh(nbd)Cl]₂ (e.g., 7.1 mg, 0.0154 mmol, assuming a Monomer:Rh ratio of 200:1) in a small amount of toluene (e.g., 1 mL).
-
Initiation: Add triethylamine (e.g., 0.22 mL, 1.54 mmol, using a 100-fold excess relative to Rh) to the monomer solution. Stir for 5 minutes.
-
Polymerization: Using a syringe, rapidly inject the catalyst solution into the stirring monomer solution. The solution often develops a deep color (e.g., dark red or brown), and an increase in viscosity may be observed over time.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) to check for the consumption of the monomer.
-
Precipitation: Once the reaction is complete, pour the viscous polymer solution slowly into a beaker containing a large volume of vigorously stirring methanol (e.g., 200 mL). A fibrous or powdery precipitate of the polymer will form immediately.
-
Isolation & Purification: Continue stirring for 30 minutes. Collect the polymer by filtration, washing it thoroughly with fresh methanol to remove any residual catalyst and monomer.
-
Drying: Dry the resulting polymer, poly(this compound), in a vacuum oven at 40-50 °C overnight. The final product is typically a yellow or orange solid.
Workflow Diagram: Rhodium-Catalyzed Polymerization
Caption: Workflow for Rh-catalyzed synthesis of poly(this compound).
Synthesis Protocol II: Electropolymerization
Electropolymerization is a powerful technique for creating thin, uniform polymer films directly onto a conductive surface.[8] This method is particularly advantageous for device fabrication, as it bypasses the need for subsequent film-coating steps like spin-coating or drop-casting. The process involves the oxidation of the monomer at the electrode surface, generating radical cations that couple to form polymer chains.
Rationale for Protocol Design
-
Three-Electrode System: A standard three-electrode electrochemical cell is used to control the potential accurately.
-
Working Electrode (WE): The substrate where the polymer film will be deposited (e.g., Indium Tin Oxide (ITO) glass, platinum, or glassy carbon).
-
Reference Electrode (RE): Provides a stable potential reference (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE)).
-
Counter Electrode (CE): Completes the electrical circuit, typically a platinum wire or carbon rod.
-
-
Supporting Electrolyte: A non-reactive salt, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is added to the solution to ensure sufficient conductivity.
-
Solvent: A solvent with a wide electrochemical window and good monomer solubility is required. Dichloromethane or acetonitrile are common choices.
-
Technique: Cyclic Voltammetry (CV) is an excellent method for electropolymerization. By cycling the potential, one can both initiate polymerization and monitor the film growth in real-time, as the polymer deposited on the electrode will have its own redox peaks that grow with each cycle.
Detailed Experimental Protocol
Materials:
-
This compound (Monomer)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) (Supporting Electrolyte)
-
Dichloromethane (CH₂Cl₂), anhydrous, electrochemical grade
-
Argon or Nitrogen gas
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., ITO-coated glass slide)
-
Reference Electrode (e.g., Ag wire pseudo-reference or Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
Procedure:
-
Electrode Preparation: Thoroughly clean the working electrode. For ITO glass, this typically involves sonication in a sequence of detergent, deionized water, acetone, and isopropanol, followed by drying under a stream of nitrogen.
-
Electrolyte Solution: In a volumetric flask, prepare a solution of the monomer (e.g., 5-10 mM) and the supporting electrolyte (0.1 M TBAPF₆) in anhydrous dichloromethane.
-
Cell Assembly: Assemble the three-electrode cell. Place the cleaned working electrode, reference electrode, and counter electrode into the cell. Ensure the electrodes are properly positioned and not touching.
-
Deoxygenation: Add the prepared electrolyte solution to the cell. Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain a blanket of inert gas over the solution during the experiment.
-
Electropolymerization: Connect the electrodes to the potentiostat. Using Cyclic Voltammetry, scan the potential from an initial value (e.g., 0 V vs. Ag/AgCl) to a potential sufficient to oxidize the monomer (e.g., +1.2 to +1.6 V), and then back.
-
Film Growth: Repeat the potential cycling for a set number of cycles (e.g., 10-20 cycles). With each successive scan, an increase in the current at the polymer's redox waves should be observed, indicating the deposition and growth of a conductive polymer film on the working electrode.
-
Post-Polymerization Cleaning: After deposition, carefully remove the working electrode from the cell. Gently rinse it with pure dichloromethane to remove any non-adherent oligomers and residual electrolyte.
-
Drying: Dry the polymer-coated electrode under a gentle stream of nitrogen. The electrode is now ready for characterization or device integration.
Workflow Diagram: Electropolymerization Setup
Caption: Schematic of the electropolymerization setup and procedure.
Polymer Characterization
Once synthesized, the polymer must be thoroughly characterized to confirm its structure, purity, and properties.
| Technique | Purpose | Expected Results for Poly(this compound) |
| ¹H NMR | Structural Verification | Broadened peaks compared to the sharp signals of the monomer. Disappearance of the terminal alkyne proton signal (~3.0 ppm). Appearance of a broad signal for the vinylic protons on the polymer backbone (~5.8-7.0 ppm). |
| FT-IR | Functional Group Analysis | Disappearance of the sharp C≡C-H stretching peak (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹) from the monomer. Appearance of C=C stretching from the polyene backbone (~1600 cm⁻¹). |
| Gel Permeation Chromatography (GPC/SEC) | Molecular Weight & Polydispersity | Provides number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI = Mw/Mn). A low PDI (<1.5) suggests a well-controlled polymerization. |
| UV-Visible Spectroscopy | Optical Properties | Shows the π-π* transition of the conjugated backbone. The absorption edge (λ_onset) can be used to estimate the optical bandgap (E_g ≈ 1240 / λ_onset). |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Determines the decomposition temperature (Td), indicating the polymer's stability at high temperatures. High thermal stability is crucial for many electronic applications. |
| Cyclic Voltammetry (CV) | Electrochemical Properties | For polymer films, CV can determine the oxidation and reduction potentials, which are used to estimate the HOMO and LUMO energy levels. |
References
- 1. Design, synthesis, characterization and study of novel conjugated polymers - UNT Digital Library [digital.library.unt.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H10O2 | CID 4661321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:171290-52-1 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Controlled and Living Polymerizations Induced with Rhodium Catalysts. A Review | Semantic Scholar [semanticscholar.org]
- 8. One-Step Electropolymerization of a Dicyanobenzene-Carbazole-Imidazole Dye to Prepare Photoactive Redox Polymer Films - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing homocoupling in Sonogashira reactions of 1-Ethynyl-3,5-dimethoxybenzene
Welcome to the technical support center for optimizing Sonogashira reactions with 1-ethynyl-3,5-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the prevalent issue of alkyne homocoupling (Glaser coupling), ensuring high yields of the desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling in my Sonogashira reaction?
A1: The primary cause of homocoupling, also known as Glaser coupling, is the oxidative dimerization of the terminal alkyne.[1][2][3][4] This side reaction is significantly promoted by two main factors: the presence of a copper(I) co-catalyst and oxygen.[2][3][4] The copper catalyst, while accelerating the desired Sonogashira coupling, also efficiently catalyzes the oxidative homocoupling of copper acetylide intermediates, especially in an aerobic environment.[1][2][3]
Q2: My starting alkyne, this compound, is electron-rich. Does this affect the likelihood of homocoupling?
A2: Yes, electron-rich alkynes can be more prone to homocoupling. The electron-donating methoxy groups on the benzene ring increase the electron density of the alkyne, which can facilitate the oxidative coupling process. However, successful couplings with electron-rich aryl halides and alkynes have been reported with careful optimization of reaction conditions.[5][6]
Q3: What is the most direct strategy to prevent Glaser coupling?
A3: The most effective and direct strategy is to employ a copper-free Sonogashira protocol.[1][7][8][9] By completely removing the copper co-catalyst, you eliminate the primary pathway for the Glaser homocoupling side reaction.[1][7][8][9] Numerous copper-free methods have been developed and are often the preferred choice when homocoupling is a significant issue.[5][7][10]
Q4: Can I still observe homocoupling even in a "copper-free" reaction?
A4: While significantly reduced, trace amounts of homocoupling can sometimes be observed even in reactions where no copper catalyst is intentionally added. This can be due to copper impurities in reagents or on the surface of glassware.[9] Additionally, under certain conditions, a palladium-mediated homocoupling of the terminal alkyne can occur, although this is generally less significant than the copper-catalyzed pathway.
Q5: How does the choice of base and solvent impact the formation of the diyne byproduct?
A5: The base and solvent system is critical.[11][12][13] Amine bases, such as triethylamine or diisopropylamine, not only act as a base to neutralize the hydrogen halide byproduct but can also help keep the copper(I) in its reduced state, thus mitigating oxidative coupling.[1][8] The solvent must be capable of dissolving all reaction components.[14] Common choices include DMF, THF, and toluene.[2][15] The optimal combination is often substrate-dependent and may require screening.[12][13][15]
Visualizing the Competing Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Sonogashira cross-coupling cycle and the competing Glaser homocoupling pathway.
Caption: Competing Sonogashira and Glaser coupling pathways.
Troubleshooting Guide: Minimizing Homocoupling
| Issue | Potential Cause | Recommended Actions & Explanations |
| Significant formation of 1,3-diyne byproduct | Presence of oxygen and copper co-catalyst. | 1. Switch to a Copper-Free Protocol: This is the most robust solution to eliminate the primary homocoupling pathway.[1][7][8][9] 2. Rigorous Degassing: If using a copper co-catalyst is necessary, ensure all solvents and reagents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period).[2][9] Maintain a positive pressure of inert gas throughout the reaction.[2][9] |
| Low yield of cross-coupled product, even with minimal homocoupling | Inefficient catalyst system or suboptimal reaction conditions. | 1. Optimize the Ligand: For copper-free systems, bulky and electron-rich phosphine ligands can enhance the rate of the desired cross-coupling.[16] Consider screening ligands such as P(t-Bu)₃ or SPhos.[8][17] 2. Adjust Temperature: While many Sonogashira reactions proceed at room temperature, some systems, especially with less reactive aryl halides, may require heating to achieve a reasonable reaction rate.[2][18] 3. Screen Bases: The choice of base can be critical.[11] If an amine base like triethylamine is not effective, consider inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄, particularly in copper-free protocols.[1][8] |
| Homocoupling persists in a copper-free system | Trace copper contamination or inefficient cross-coupling allowing for palladium-mediated homocoupling. | 1. Use High-Purity Reagents: Ensure all reagents and solvents are of high purity to minimize trace copper contamination. 2. Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture via a syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[2][9][15] |
| Reaction is sluggish or stalls | Inactive catalyst or poor solvent choice. | 1. Use a Fresh Catalyst: Ensure the palladium catalyst and any phosphine ligands have not been oxidized. Consider using a pre-catalyst that is more stable.[2] 2. Solvent Selection: Ensure the solvent is anhydrous and appropriate for the reaction. DMF and THF are common choices.[2] The solvent must be able to dissolve all components of the reaction.[14] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is a general guideline for a copper-free Sonogashira reaction and may require optimization for your specific aryl halide.
Reaction Setup:
Caption: Workflow for copper-free Sonogashira coupling.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 equiv) and the degassed solvent (e.g., dioxane).
-
Add the this compound (1.2 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) under a positive pressure of argon.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[8]
Protocol 2: Sonogashira Coupling with Diminished Homocoupling using a Reducing Atmosphere
This protocol, adapted from the work of Ho and coworkers, utilizes a reducing atmosphere to suppress oxidative homocoupling.[19][20]
Step-by-Step Methodology:
-
Place the aryl halide (1 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%), and CuI (1 mol%) in a flask.
-
Degas the flask and back-fill with a gaseous mixture of hydrogen and nitrogen or argon (a dilute hydrogen atmosphere).[19]
-
Introduce degassed triethylamine as the solvent and base.
-
Add the this compound (1.1 equiv) under the reducing atmosphere.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC-MS.
-
Work up the reaction as described in Protocol 1.
This method has been shown to reduce homocoupling to as low as 2%.[19][21]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. books.lucp.net [books.lucp.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
- 19. depts.washington.edu [depts.washington.edu]
- 20. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Ethynyl-3,5-dimethoxybenzene Derivatives
Welcome to the technical support center for the purification of 1-ethynyl-3,5-dimethoxybenzene and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these valuable synthetic building blocks. The inherent polarity of the dimethoxybenzene core, combined with the unique electronic nature of the ethynyl group, presents specific challenges and opportunities in chromatographic purification.
This document provides direct, experience-driven answers to common issues encountered during column chromatography, ensuring you can achieve high purity and yield with confidence.
Section 1: Troubleshooting Guide
This section addresses specific, practical problems you may encounter during the purification process. Each issue is presented in a question-and-answer format, detailing the cause and providing a validated solution.
Q1: My product is co-eluting with a non-polar impurity, and I can't get baseline separation. How can I improve the resolution?
A1: This is a classic selectivity problem. When two compounds have very similar Rf values in a standard solvent system like ethyl acetate/hexanes, simply decreasing the polarity (isocratic elution) often leads to broad peaks and still fails to resolve the mixture. The key is to introduce a solvent that interacts differently with your product and the impurity.
-
Underlying Cause: The this compound core has multiple sites for polar interactions (oxygen lone pairs) and π-π stacking (the aromatic ring and alkyne). If an impurity shares similar characteristics, a simple polar/non-polar mobile phase may not be sufficient to differentiate between them.
-
Scientist's Solution:
-
Change Solvent Selectivity: Switch from an ethyl acetate/hexanes system to a dichloromethane (DCM)/hexanes system. DCM has a different selectivity profile. Its interaction with solutes is based on dipole-dipole interactions and its ability to act as a hydrogen bond acceptor, which can alter the retention of your dimethoxybenzene derivative relative to the impurity.
-
Introduce an Aromatic Solvent: Replace hexanes with toluene. A toluene/ethyl acetate mobile phase can introduce π-π interactions between the solvent and your aromatic compounds, potentially resolving components that were inseparable in an aliphatic/ester system.
-
TLC First: Before committing to a large-scale column, test these alternative solvent systems on a TLC plate.[1] An effective solvent system for column chromatography is one that provides a target Rf value of approximately 0.2-0.4 for the desired compound and maximizes the separation (ΔRf) from its nearest impurities.[2][3]
-
Q2: I'm experiencing significant product loss on the column. My yield is much lower than expected. What's happening?
A2: Significant product loss during silica gel chromatography can often be attributed to two main factors: irreversible adsorption due to the acidic nature of silica, or physical loss due to improper column packing and loading.
-
Underlying Cause: Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol groups (Si-OH). Terminal alkynes, while generally stable, can sometimes interact strongly with or even degrade on acidic surfaces, especially if the molecule contains other sensitive functional groups.
-
Scientist's Solution:
-
Deactivate the Silica Gel: Before preparing the slurry, you can neutralize the silica. A common method is to wash the silica gel with a solvent mixture containing a small amount of a basic modifier, like 1% triethylamine (Et3N) in your chosen eluent. This neutralizes the acidic sites and prevents the irreversible binding of your compound.[4]
-
Use Alumina: If your compound is particularly acid-sensitive, consider switching the stationary phase to alumina (Al2O3), which is available in neutral, basic, or acidic grades. For most applications involving this scaffold, neutral alumina is a safe starting point.
-
Optimize Sample Loading: Dissolve your crude product in the minimum amount of solvent, preferably the mobile phase itself or a less polar solvent like DCM.[2][5] If the sample is loaded in a solvent that is too polar, it will spread into a wide band at the top of the column, leading to poor separation and diffuse fractions, which can be mistaken for low yield.[5] For compounds with poor solubility, dry loading is the preferred method.[2][5]
-
Q3: My compound is tailing badly on the TLC plate and eluting from the column over many fractions. How can I get sharper peaks?
A3: Peak tailing is a common issue that indicates an undesirable interaction between your compound and the stationary phase. This is often due to the presence of highly acidic silanol groups on the silica surface that strongly and non-uniformly bind to the polar methoxy groups of your molecule.
-
Underlying Cause: The oxygen atoms in the methoxy groups of your derivative have lone pairs of electrons that can form strong hydrogen bonds with the acidic Si-OH groups on the silica surface. If these interactions are too strong, the compound "sticks" and elutes slowly and unevenly, causing tailing.
-
Scientist's Solution:
-
Add a Polar Modifier: Introduce a small amount (0.5-2%) of a highly polar solvent like methanol or isopropanol to your mobile phase. This modifier will compete with your compound for the highly active sites on the silica, effectively masking them and allowing your product to elute in a much sharper band.
-
Consider a Step Gradient: If tailing persists, after the main impurities have eluted, you can significantly increase the polarity of the eluent (e.g., jump from 10% EtOAc/Hexane to 30% EtOAc/Hexane) to quickly push the remaining product off the column.[4] This minimizes the elution volume and can lead to more concentrated fractions.
-
Check Sample Concentration: Overloading the column is a frequent cause of tailing. A general rule of thumb for a moderately difficult separation is to use a silica-to-sample mass ratio of at least 50:1.[2]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for purifying this compound derivatives on silica gel?
A1: For this class of moderately polar compounds, a binary system of ethyl acetate (EtOAc) in hexanes is the most common and effective starting point.[6][7]
-
Starting Point: Begin by developing a TLC with a 10% EtOAc/Hexanes mixture.
-
Optimization:
-
If the Rf is too low (compound doesn't move), increase the polarity by moving to 20% or 30% EtOAc.
-
If the Rf is too high (compound moves with the solvent front), decrease the polarity to 5% EtOAc.
-
-
The Goal: Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate. This typically provides the best separation when transferred to a column.[2][3]
| Derivative Type | Suggested Starting Solvent System (v/v) | Expected Rf Range |
| Non-polar derivatives (e.g., alkyl or silyl additions to the alkyne) | 5-15% Ethyl Acetate / Hexanes | 0.3 - 0.5 |
| Core Molecule (this compound) | 15-25% Ethyl Acetate / Hexanes | 0.2 - 0.4 |
| Polar derivatives (e.g., containing -OH, -NH2 groups) | 30-50% Ethyl Acetate / Hexanes or 2-5% Methanol / DCM | 0.2 - 0.4 |
Q2: Should I use isocratic or gradient elution for my purification?
A2: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: Using a single, constant solvent composition is best when your desired compound is well-separated from impurities on the TLC plate (ΔRf > 0.2).[8][9] It is simpler to perform and highly reproducible.[8][9] However, it can lead to band broadening for compounds that are strongly retained.[10]
-
Gradient Elution: This method, where the polarity of the mobile phase is gradually increased during the run, is superior for complex mixtures containing compounds with a wide range of polarities.[11][12] It results in sharper peaks for later-eluting compounds, reduces total purification time, and often improves resolution between closely-eluting spots.[10] A step-gradient is often a practical and effective approach in a laboratory setting.[10]
Q3: What is the proper procedure for packing a silica gel column?
A3: A well-packed column is critical for a successful separation. The "slurry packing" method is highly recommended as it minimizes air bubbles and ensures a homogeneous stationary phase.[2][13][14]
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, and add a thin (0.5-1 cm) layer of sand.[2][13]
-
Make the Slurry: In a separate beaker, mix the required amount of silica gel with the initial, least polar solvent you plan to use. Stir gently to create a consistent, pourable slurry without trapped air.[2][15]
-
Pouring: Add some of the initial solvent to the column. Then, carefully and in one continuous motion, pour the silica slurry into the column.
-
Packing: Use gentle air pressure or a pump to push the solvent through the column, which compacts the silica bed. Tap the sides of the column gently to dislodge any air bubbles and ensure uniform packing.[14] Never let the solvent level drop below the top of the silica bed.[16]
-
Finalize: Once the silica has settled into a stable bed, add another thin layer of sand on top to protect the surface from being disturbed during sample loading.[2][16]
Section 3: Workflows and Diagrams
A systematic approach is key to efficient and successful purification. The following workflow outlines the critical steps from initial analysis to obtaining the final pure product.
Caption: General workflow for column chromatography purification.
The following decision tree provides a logical path for troubleshooting poor separation.
Caption: Troubleshooting flowchart for poor chromatographic separation.
References
- 1. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 2. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 3. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. uhplcs.com [uhplcs.com]
- 9. mastelf.com [mastelf.com]
- 10. biotage.com [biotage.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. epfl.ch [epfl.ch]
- 14. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Palladium-Catalyzed Couplings of 1-Ethynyl-3,5-dimethoxybenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethynyl-3,5-dimethoxybenzene in palladium-catalyzed coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and side reactions encountered when working with this electron-rich alkyne. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yields, and ensure the integrity of your results.
Introduction: The Challenges of an Electron-Rich Alkyne
This compound is a valuable building block in organic synthesis, prized for the electronic properties conferred by its dimethoxy-substituted aromatic ring. However, these same electron-donating groups can increase the propensity for undesired side reactions in palladium-catalyzed couplings, most notably the Sonogashira reaction. The increased electron density on the alkyne can influence the rates of key steps in the catalytic cycle, sometimes favoring pathways that lead to byproducts. This guide will address these specific challenges in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Problem 1: Significant Formation of a Dimer Byproduct (Glaser Coupling)
Q1: I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my starting alkyne, 1,4-bis(3,5-dimethoxyphenyl)buta-1,3-diyne. What is this side reaction and why is it happening?
A1: This common side reaction is the oxidative homocoupling of your terminal alkyne, often referred to as the Glaser coupling. It is particularly prevalent in Sonogashira reactions that use a copper(I) co-catalyst. The presence of oxygen in the reaction mixture promotes the dimerization of the copper acetylide intermediate, which forms in the copper catalytic cycle, leading to the formation of the undesired 1,3-diyne. The electron-rich nature of this compound can exacerbate this issue.
Q2: How can I minimize or eliminate the Glaser homocoupling byproduct?
A2: There are several effective strategies to suppress Glaser coupling:
-
Implement Rigorous Inert Atmosphere Techniques: The most critical factor for preventing homocoupling is the strict exclusion of oxygen. Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
Switch to Copper-Free Sonogashira Conditions: The most direct way to avoid copper-catalyzed homocoupling is to eliminate the copper co-catalyst altogether. Numerous copper-free Sonogashira protocols have been developed and are often highly effective for electron-rich alkynes.[1][2][3][4]
-
Slow Addition of the Alkyne: Adding your solution of this compound slowly to the reaction mixture via a syringe pump can help maintain a low instantaneous concentration of the alkyne. This disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling with the aryl halide.
-
Optimize the Ligand: The choice of phosphine ligand on the palladium catalyst can significantly influence the relative rates of cross-coupling versus homocoupling. Bulky, electron-rich phosphine ligands can often promote the desired reaction. However, the optimal ligand is often substrate-dependent, and some screening may be necessary.
Q3: Can the choice of base and solvent impact the extent of homocoupling?
A3: Absolutely. The base is crucial for the deprotonation of the terminal alkyne to form the reactive acetylide species. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are commonly used. The choice and purity of the base are important; older, oxidized amines can be detrimental. The solvent system also plays a role. A solvent that effectively dissolves all reactants and intermediates is essential for a clean reaction.
Visualizing the Competing Pathways: Sonogashira vs. Glaser Coupling
Caption: Competing catalytic cycles in a copper-co-catalyzed Sonogashira reaction.
Problem 2: Low or No Yield of the Desired Cross-Coupled Product
Q4: My reaction is not proceeding, or I am getting very low yields of the desired product, even with minimal homocoupling. What are the likely causes?
A4: Low or no yield can stem from several factors:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation and can precipitate as palladium black, effectively killing the catalytic cycle. This can be caused by residual oxygen or impurities in the reagents or solvents. The use of peroxide-free solvents, especially ethers like THF and dioxane, is critical.
-
Poorly Reactive Aryl Halide: The reactivity of the aryl halide partner is critical and follows the general trend: I > OTf > Br >> Cl. Aryl chlorides are notoriously unreactive and often require specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos) and higher reaction temperatures to undergo oxidative addition.
-
Inappropriate Reaction Temperature: While many Sonogashira couplings proceed at room temperature, electron-rich alkynes like this compound and less reactive aryl halides may require heating to achieve a reasonable reaction rate. A systematic temperature screen (e.g., room temperature, 50 °C, 80 °C) is advisable during optimization.
-
Incorrect Stoichiometry or Reagent Quality: Ensure the accurate measurement of all reagents, especially the catalyst and ligand. The quality of the base and solvents is also paramount. Using freshly distilled and degassed solvents and high-purity reagents is recommended.
Q5: How do the electron-donating methoxy groups on my alkyne affect the reaction?
A5: The electron-donating methoxy groups increase the electron density of the phenylacetylene system. This can make the deprotonation of the alkyne slightly more difficult, potentially slowing down the formation of the copper or palladium acetylide. More significantly, in some cases, electron-rich alkynes can be less reactive in the transmetalation step. Conversely, electron-withdrawing groups on the alkyne can sometimes accelerate the reaction.
Troubleshooting Workflow for Low Yields
Caption: A decision tree for troubleshooting low-yield Sonogashira reactions.
Experimental Protocols
Protocol 1: Standard Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize Glaser homocoupling by avoiding the use of a copper co-catalyst.
Materials:
-
This compound
-
Aryl halide (iodide or bromide is preferred)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Phosphine ligand (if not using a pre-formed complex, e.g., PPh₃)
-
Base (e.g., triethylamine or diisopropylamine, freshly distilled)
-
Anhydrous, degassed solvent (e.g., THF, dioxane, or toluene)
-
Schlenk flask and other standard inert atmosphere glassware
Procedure:
-
Preparation: Dry a Schlenk flask equipped with a magnetic stir bar under vacuum with a heat gun and cool to room temperature under a positive pressure of argon or nitrogen.
-
Charging the Flask: To the flask, add the palladium catalyst (e.g., 2 mol %) and, if necessary, the phosphine ligand (e.g., 4 mol %).
-
Addition of Reagents: Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent via cannula or syringe, followed by the base (2.0 equivalents).
-
Reaction: Stir the mixture at the desired temperature (start with room temperature and increase if necessary) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Minimizing Homocoupling in a Copper-Cocatalyzed Reaction
If a copper-co-catalyzed system is necessary, this protocol incorporates measures to reduce the formation of the Glaser byproduct.
Materials:
-
Same as Protocol 1, with the addition of Copper(I) iodide (CuI).
Procedure:
-
Preparation and Charging: Follow steps 1 and 2 from Protocol 1. Add CuI (e.g., 1-5 mol %) along with the palladium catalyst.
-
Aryl Halide and Solvent/Base Addition: Add the aryl halide (1.0 equivalent) and the degassed solvent and base as in Protocol 1.
-
Slow Alkyne Addition: Prepare a solution of this compound (1.2 equivalents) in a small amount of the degassed solvent. Add this solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.
-
Reaction, Workup, and Purification: Follow steps 5-7 from Protocol 1.
Quantitative Data Summary
The following table provides a general guideline for selecting reaction parameters. Optimal conditions will vary depending on the specific aryl halide used.
| Parameter | Recommendation for this compound | Rationale |
| Catalyst System | Copper-free is preferred to avoid Glaser coupling. | Eliminates the primary pathway for alkyne dimerization.[1][2][3][4] |
| Palladium Source | Pd(PPh₃)₄ (0.5-2 mol%) or PdCl₂(PPh₃)₂ (0.5-2 mol%) | Readily available and effective for many Sonogashira couplings. |
| Ligand | PPh₃, or bulky, electron-rich phosphines for challenging substrates. | Can improve the rate of the desired cross-coupling. |
| Aryl Halide | Ar-I > Ar-Br >> Ar-Cl | Reactivity in oxidative addition decreases down the group.[5] |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) (2-3 equiv.) | Effective at deprotonating the terminal alkyne. |
| Solvent | THF, Dioxane, Toluene (anhydrous and degassed) | Good solubility for reactants and intermediates. |
| Temperature | Room temperature to 80 °C | May require heating for less reactive aryl halides. |
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Loading for Sonogashira Reactions with 1-Ethynyl-3,5-dimethoxybenzene
Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with 1-Ethynyl-3,5-dimethoxybenzene and similar alkynes. Here, we will address common challenges and provide in-depth, field-proven insights to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the Sonogashira coupling.
Q1: My Sonogashira reaction is not proceeding, or the yield is very low. What are the most critical initial checks?
A1: When a reaction fails, it's crucial to systematically verify the core components. The primary suspects are often the catalyst's activity, the quality of your reagents, and the reaction environment.[1] Ensure your palladium and copper catalysts are active and not degraded from improper storage. It is also critical to establish and maintain anhydrous and anaerobic conditions. Oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne, a common side reaction.[1][2] Thoroughly degassing your solvent and running the reaction under an inert atmosphere like argon or nitrogen is a critical first step.[1]
Q2: I'm observing a black precipitate in my reaction flask. What is it, and how can I prevent it?
A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of the decomposition and agglomeration of your palladium(0) catalyst.[1][3] This catalyst deactivation can be triggered by several factors, including the presence of oxygen, an inappropriate choice of solvent (THF has been anecdotally reported to sometimes promote this), or excessively high temperatures.[1][3][4] To mitigate this, ensure rigorous degassing of all reagents and solvents, use high-purity, dry solvents, and consider screening alternative solvents or employing different phosphine ligands to stabilize the palladium catalyst.[3]
Q3: Is the copper co-catalyst always necessary for a Sonogashira reaction?
A3: While the classic Sonogashira protocol utilizes a copper(I) co-catalyst to enhance the reaction rate, copper-free versions are well-established and frequently used.[3][5] The primary motivation for omitting copper is to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[5] Copper-free reactions can be particularly advantageous in the synthesis of electronic materials or pharmaceuticals where copper contamination is a significant concern.[3] However, these systems may require higher catalyst loadings, different ligands, or more forcing conditions to achieve comparable efficiency.
Q4: What is the general reactivity order for aryl halides in the Sonogashira coupling?
A4: The reactivity of the aryl or vinyl halide is a dominant factor in the success of the reaction. The general trend from most reactive to least reactive is: I > OTf > Br >> Cl.[1][5] Consequently, aryl iodides are the most reactive substrates and can often be coupled at or near room temperature. Aryl bromides typically require heating, and aryl chlorides are generally the least reactive, often necessitating specialized, highly active catalyst systems.[1][5]
In-Depth Troubleshooting Guide
This section provides a more detailed analysis of common problems and offers structured solutions.
Problem 1: Low or No Product Yield Despite Following a Standard Protocol
Low conversion is a frequent issue that can stem from multiple, often interconnected, factors. A systematic, step-by-step investigation is the most effective troubleshooting approach.
Causality Analysis:
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] An issue in any step of these cycles can stall the entire process. Key steps include the oxidative addition of the aryl halide to the Pd(0) complex, formation of the copper acetylide, transmetalation between the palladium and copper complexes, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Sonogashira reactions.
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
The presence of a significant amount of the 1,3-diyne byproduct, resulting from the coupling of two molecules of this compound, points directly to issues related to the copper co-catalyst and the presence of an oxidant (typically oxygen).
Causality Analysis:
The Glaser coupling is an oxidative dimerization of terminal alkynes, a reaction that is often catalyzed by copper salts in the presence of an oxidant.[5] In the context of a Sonogashira reaction, this side reaction competes with the desired cross-coupling pathway. Its prevalence indicates that the conditions are favoring the copper-mediated homocoupling over the palladium-catalyzed cross-coupling cycle.
Mitigation Strategies:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Employ freeze-pump-thaw cycles for degassing the solvent or sparge thoroughly with an inert gas (argon or high-purity nitrogen) for an extended period.[1]
-
Reduce Copper Loading: While copper increases the rate of the Sonogashira reaction, excessive amounts can promote homocoupling.[8] Titrate the amount of CuI downwards. Sometimes, substoichiometric amounts relative to palladium are sufficient.
-
Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, transitioning to a copper-free Sonogashira reaction is the most direct solution.[5] This may require screening different palladium catalysts, ligands, and bases to find an efficient system.
-
Use of a Co-solvent/Amine: Amine bases like triethylamine or piperidine not only act as a base but can also serve as the solvent.[5] They can help to coordinate with the copper species and may suppress the Glaser pathway to some extent.
Experimental Protocols & Data
Optimizing Palladium Catalyst Loading
The optimal palladium loading is a balance between reaction efficiency, cost, and acceptable levels of residual metal in the final product.
Step-by-Step Protocol:
-
Setup: To a series of oven-dried Schlenk tubes, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and CuI (0.02 mmol, 2 mol%).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst at varying loadings to each tube (see table below). A common starting catalyst is Pd(PPh₃)₂Cl₂.
-
Solvent and Base: Add degassed solvent (e.g., 5 mL of THF or Toluene) and a degassed amine base (e.g., 3.0 mmol of triethylamine).
-
Reaction: Stir the reactions at a set temperature (e.g., 50 °C) and monitor progress by TLC or GC/LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Analysis: After completion, quench the reactions, work up, and purify the product. Calculate the isolated yield for each catalyst loading.
Data Presentation: Catalyst Loading vs. Yield
| Entry | Pd(PPh₃)₂Cl₂ (mol%) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 5 | 4 | 50 | >95 |
| 2 | 2 | 4 | 50 | 92 |
| 3 | 1 | 4 | 50 | 85 |
| 4 | 0.5 | 12 | 50 | 78 |
| 5 | 0.1 | 24 | 80 | 65 |
Yields are hypothetical and for illustrative purposes. Actual results will vary based on the specific aryl halide and conditions.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The following diagram illustrates the interconnected palladium and copper cycles in a classic Sonogashira reaction.
Caption: The interconnected Palladium and Copper catalytic cycles.
This guide provides a foundational framework for optimizing your Sonogashira reactions. Remember that each substrate pairing can have unique requirements, and systematic screening of parameters is the key to developing a robust and high-yielding protocol.
References
Technical Support Center: Solvent Effects on the Reactivity of 1-Ethynyl-3,5-dimethoxybenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethynyl-3,5-dimethoxybenzene. This guide is designed to provide in-depth technical assistance and troubleshooting advice for common reactions involving this versatile building block. My aim is to combine theoretical principles with practical, field-tested insights to help you navigate the nuances of your experimental work.
Introduction: The Critical Role of the Solvent
In any chemical transformation, the solvent is not merely an inert medium but an active participant that can profoundly influence reaction rates, yields, and even the reaction pathway itself.[1][2][3] This is particularly true for a molecule like this compound, whose reactivity is dictated by its electron-rich aromatic ring and the terminal alkyne functionality.[4] The choice of solvent can dictate the success or failure of a reaction by influencing the solubility of reagents, the stabilization of intermediates and transition states, and the efficiency of catalysts.[1][2][5]
This guide will explore the impact of solvent selection on two of the most common applications of this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry," and the Palladium/Copper-catalyzed Sonogashira cross-coupling reaction.
Section 1: Troubleshooting Guide for CuAAC (Click Chemistry)
The CuAAC reaction is a cornerstone of modern chemical synthesis due to its high efficiency and broad functional group tolerance. However, solvent choice remains a critical parameter for optimization.
FAQ 1: My CuAAC reaction with this compound is sluggish or not proceeding to completion. What could be the cause?
Answer: A slow or incomplete reaction is often traced back to suboptimal solvent conditions, which can affect catalyst activity and reagent solubility.
Possible Causes and Solutions:
-
Poor Solubility of Reagents: this compound is a solid at room temperature (melting point 44-48 °C) and is readily soluble in many organic solvents.[6][7] However, your azide partner or the copper catalyst may have limited solubility in the chosen solvent.
-
Troubleshooting Steps:
-
Visual Inspection: Observe the reaction mixture. Is it a homogeneous solution? If you see suspended solids, solubility is likely an issue.
-
Solvent Screening: Consider a solvent system that is known to dissolve all components effectively. A mixture of solvents can be beneficial. For instance, while t-butanol/water is a common choice, you might explore THF/water or DMSO/water for more challenging substrates.
-
-
-
Catalyst Inhibition by Coordinating Solvents: The catalytic cycle of CuAAC involves the coordination of the alkyne and azide to the copper(I) center. Solvents that are strong ligands for copper, such as acetonitrile or neat pyridine, can compete for coordination sites and inhibit catalysis.
-
Troubleshooting Steps:
-
Avoid Highly Coordinating Solvents: If you are using a solvent like acetonitrile, consider switching to a less coordinating alternative like THF, toluene, or a protic solvent mixture.
-
Use of Ligands: In some cases, the use of a stabilizing ligand for the copper(I) catalyst, such as TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), can mitigate solvent-based inhibition and accelerate the reaction.
-
-
-
Inappropriate Solvent Polarity: The polarity of the solvent can influence the stability of the transition state.[1][5] While CuAAC is robust, extreme solvent polarities can sometimes be detrimental.
-
Troubleshooting Steps:
-
Systematic Screening: If you suspect a polarity issue, perform a small-scale screen with a range of solvents of varying polarity. See the table below for some common choices.
-
-
| Solvent System | Dielectric Constant (Approx.) | Characteristics |
| Dichloromethane (DCM) | 9.1 | Good for solubility of organic compounds, but can be problematic for catalyst solubility. |
| Tetrahydrofuran (THF) | 7.6 | A versatile, moderately polar aprotic solvent. |
| t-Butanol/Water (1:1) | ~40 | A common protic system that facilitates the reaction. |
| Dimethyl Sulfoxide (DMSO) | 47 | A highly polar aprotic solvent, useful for dissolving a wide range of substrates. |
Experimental Protocol: General Procedure for a Small-Scale CuAAC Reaction Screen
-
To four separate vials, add this compound (1.0 eq), your azide partner (1.05 eq), and a magnetic stir bar.
-
To each vial, add a different solvent (e.g., DCM, THF, t-BuOH/H₂O (1:1), DMSO) to achieve a concentration of 0.1 M.
-
Prepare a stock solution of the copper(I) catalyst (e.g., 5 mol% CuI) and a ligand if used (e.g., 5 mol% TBTA) in the respective reaction solvent.
-
Add the catalyst solution to each vial and stir the reactions at room temperature.
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
This systematic approach will help you identify the optimal solvent for your specific substrate combination.
Visualization: Decision Workflow for Troubleshooting Sluggish CuAAC Reactions
Caption: Troubleshooting workflow for slow CuAAC reactions.
Section 2: Troubleshooting Guide for Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[8] The reaction is highly sensitive to the choice of solvent, which can impact catalyst stability and the rate of competing side reactions.
FAQ 2: I am observing significant homocoupling (Glaser coupling) of this compound in my Sonogashira reaction. How can I minimize this side product?
Answer: Homocoupling is a common side reaction in Sonogashira couplings and is often exacerbated by the solvent and reaction atmosphere.[9]
Possible Causes and Solutions:
-
Presence of Oxygen: The Glaser coupling is an oxidative process that is promoted by the presence of oxygen.
-
Troubleshooting Steps:
-
Thorough Degassing: Ensure that your solvent and reaction mixture are rigorously degassed before adding the catalysts. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.
-
-
-
Inappropriate Solvent/Base Combination: The choice of amine base and solvent is crucial. The amine often serves as both the base and a co-solvent.
-
Troubleshooting Steps:
-
Amine Selection: Triethylamine (Et₃N) is a common choice. However, if homocoupling persists, consider a bulkier amine like diisopropylethylamine (DIPEA) which can sometimes disfavor the homocoupling pathway.
-
Solvent Polarity and Coordination: Aprotic solvents like THF, dioxane, or toluene are frequently used.[10] Highly polar solvents like DMF or DMSO can sometimes promote side reactions. The use of a co-solvent with the amine is standard practice.
-
-
FAQ 3: My Sonogashira coupling is giving low yields, and I am recovering unreacted starting material. What solvent-related factors should I consider?
Answer: Low conversion in a Sonogashira coupling can be due to catalyst deactivation or poor reaction kinetics, both of which are influenced by the solvent.
Possible Causes and Solutions:
-
Catalyst Precipitation: The palladium catalyst or copper co-catalyst may precipitate out of solution if the solvent is not suitable, leading to a cessation of the reaction.
-
Troubleshooting Steps:
-
Solvent Choice for Catalyst Solubility: Ensure your chosen solvent can maintain the catalyst in a soluble, active form. Toluene, THF, and DMF are generally good choices. For some modern catalysts, even water can be used as a solvent.[11]
-
Ligand Effects: The choice of phosphine ligand on the palladium catalyst can also influence its solubility and stability. Ensure your ligand is compatible with the chosen solvent.
-
-
-
Slow Rate of Oxidative Addition: The first step in the palladium catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex. The polarity of the solvent can affect the rate of this step.
-
Troubleshooting Steps:
-
Polar Aprotic Solvents: For less reactive aryl halides (e.g., aryl chlorides or bromides), a more polar aprotic solvent like DMF or NMP can sometimes accelerate the reaction by promoting the oxidative addition step. However, be mindful that these solvents can also promote side reactions at higher temperatures.
-
Temperature Optimization: A slight increase in reaction temperature can often overcome a sluggish reaction rate, but this should be done cautiously to avoid catalyst decomposition and increased side product formation.
-
-
Experimental Protocol: General Procedure for a Sonogashira Coupling of this compound with an Aryl Iodide
-
To a flame-dried Schlenk flask, add the aryl iodide (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed solvent (e.g., THF) and degassed triethylamine (2.0 eq) via syringe.
-
Add this compound (1.2 eq) via syringe as a solution in the reaction solvent.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
Visualization: Key Solvent-Influenced Steps in the Sonogashira Catalytic Cycle
Caption: Simplified Sonogashira cycle highlighting solvent-sensitive steps.
Section 3: General Considerations and Best Practices
-
Solvent Purity: Always use high-purity, dry solvents, especially for moisture-sensitive reactions like the Sonogashira coupling. Water can inhibit the reaction and lead to side products.
-
Trial Reactions: When developing a new procedure, always perform small-scale trial reactions to screen for the optimal solvent before committing to a larger scale.
-
Safety: Be aware of the safety hazards associated with each solvent. Consult the Safety Data Sheet (SDS) before use and work in a well-ventilated fume hood.
By carefully considering the role of the solvent in your reactions with this compound, you can significantly improve your experimental outcomes, leading to higher yields, fewer side products, and more reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CAS 171290-52-1: this compound [cymitquimica.com]
- 5. fiveable.me [fiveable.me]
- 6. This compound | CAS#:171290-52-1 | Chemsrc [chemsrc.com]
- 7. 1-エチニル-3,5-ジメトキシベンゼン 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Steric Hindrance in Click Reactions with 1-Ethynyl-3,5-dimethoxybenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming challenges associated with steric hindrance in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, specifically involving 1-Ethynyl-3,5-dimethoxybenzene.
The unique electronic and steric properties of this alkyne, stemming from the two methoxy groups on the phenyl ring, can present significant hurdles to achieving high yields and reaction rates. This guide is designed to provide you with the foundational knowledge and actionable protocols to successfully navigate these challenges.
I. Frequently Asked Questions (FAQs)
Q1: Why is my click reaction with this compound failing or giving low yields?
A1: The primary challenge with this compound is steric hindrance. The two methoxy groups at the 3 and 5 positions of the benzene ring create a bulky environment around the ethynyl group. This bulkiness can impede the approach of the azide to the copper-acetylide intermediate, which is a critical step in the catalytic cycle of the CuAAC reaction.[1] Additionally, the electron-donating nature of the methoxy groups can influence the reactivity of the alkyne.
Q2: What is the fundamental mechanism of the CuAAC reaction and how does steric hindrance interfere?
A2: The CuAAC reaction proceeds through a multi-step catalytic cycle. A key step involves the formation of a copper(I) acetylide intermediate from the terminal alkyne.[2][3] Subsequently, the azide coordinates to the copper center and undergoes cycloaddition with the acetylide to form a six-membered copper metallacycle, which then rearranges to the triazole product.[4][2] Steric hindrance from bulky substituents on either the alkyne or the azide can slow down or prevent the formation of these crucial intermediates, thereby inhibiting the overall reaction.
Q3: Are there alternatives to the standard CuAAC for sterically hindered substrates?
A3: Yes, several alternatives can be considered. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a notable option as it can accommodate both terminal and internal alkynes and typically yields the 1,5-disubstituted triazole regioisomer.[2][5] For biological applications where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, although it generally has slower reaction kinetics.[6][7][8]
II. Troubleshooting Guide: Low to No Product Formation
When faced with a challenging click reaction involving this compound, a systematic approach to troubleshooting is essential. The following sections provide detailed strategies to address common issues.
Problem 1: Low Reaction Conversion or Yield
If you are observing a low yield of your desired triazole product, consider the following optimization strategies.
1.1 Catalyst System and Ligand Selection
The choice of copper source and, more importantly, the ancillary ligand can dramatically influence the outcome of sterically demanding click reactions. Ligands can stabilize the active Cu(I) species, prevent catalyst deactivation, and create a more favorable environment for the cycloaddition to occur.[9]
Recommended Ligands for Sterically Hindered Substrates:
| Ligand | Rationale for Use | Starting Concentration |
| Tris(benzyltriazolylmethyl)amine (TBTA) | A widely used ligand that accelerates the reaction and protects the Cu(I) catalyst from oxidation and disproportionation.[10] | 1-5 mol% |
| Tris(2-benzimidazolylmethyl)amine | Reported to be effective even at low catalyst loadings for challenging substrates.[10] | 1-5 mol% |
| Bathophenanthroline disulfonate (BPS) | A water-soluble ligand that can enhance reaction rates in aqueous or mixed aqueous-organic solvent systems. | 1-5 mol% |
| Abnormal N-heterocyclic carbene (aNHC) complexes (e.g., CuCl(TPh)) | These have shown particular effectiveness for reactions between sterically hindered azides and alkynes.[2] | 1-5 mol% |
1.2 Reaction Conditions Optimization
Fine-tuning the reaction parameters is a critical step in overcoming steric barriers.
-
Temperature: While many click reactions proceed readily at room temperature, increasing the reaction temperature to 40-80°C can provide the necessary activation energy to overcome steric hindrance. Monitor for potential side reactions or degradation of starting materials at elevated temperatures.
-
Solvent: The choice of solvent can influence the solubility of reactants and the stability and activity of the catalyst. Aprotic polar solvents like DMF, DMSO, or THF are often good choices. For some systems, aqueous mixtures (e.g., t-BuOH/H₂O) can accelerate the reaction.[2]
-
Concentration: Increasing the concentration of the reactants can favor the bimolecular reaction and improve yields, particularly for sluggish reactions.
1.3 Experimental Protocol: Ligand Screening for Improved Yield
This protocol outlines a systematic approach to screen different ligands to identify the optimal conditions for your specific substrates.
-
Preparation: In separate, inert-atmosphere-flushed vials, prepare stock solutions of your azide, this compound, a copper(I) source (e.g., CuI or CuBr·S(CH₃)₂), and the ligands to be tested (e.g., TBTA, BPS).
-
Reaction Setup: To each reaction vial, add the azide and this compound in your chosen solvent.
-
Catalyst Addition: In a separate vial, pre-mix the copper(I) source and the ligand (typically in a 1:1 to 1:5 copper-to-ligand ratio) in the reaction solvent.[1] Add this catalyst-ligand mixture to the reaction vials.
-
In situ Reduction (if using a Cu(II) source): If using a Cu(II) salt like CuSO₄, add a reducing agent such as sodium ascorbate (typically in 3-10 fold excess) to the reaction mixture.[5]
-
Reaction Monitoring: Stir the reactions at your chosen temperature and monitor their progress by TLC or LC-MS at regular intervals.
-
Analysis: Compare the product formation across the different ligand conditions to identify the most effective system.
Problem 2: No Reaction Observed
If you are not observing any product formation, a more fundamental issue may be at play.
2.1 Catalyst Activity and Integrity
The active catalyst in CuAAC is Cu(I).[11] It is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Deoxygenation: Ensure that your solvents are thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) prior to use. Maintaining an inert atmosphere throughout the reaction is crucial.
-
Reducing Agents: When using a Cu(II) precursor (e.g., CuSO₄), the presence of a suitable reducing agent like sodium ascorbate is essential to generate and maintain the active Cu(I) species.[5]
-
Copper Source: Consider using a direct Cu(I) source like CuI, CuBr, or [Cu(CH₃CN)₄]PF₆. Commercially available and highly active catalysts like [CuBr(PPh₃)₃] can also be effective.[12]
2.2 Starting Material Purity
Impurities in your starting materials can inhibit the catalyst or participate in side reactions.
-
Purification: Ensure that your this compound and azide are of high purity. If necessary, purify them by column chromatography, recrystallization, or distillation.
-
Characterization: Confirm the identity and purity of your starting materials using techniques like NMR and mass spectrometry.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting challenging click reactions with sterically hindered substrates.
Caption: Troubleshooting workflow for CuAAC reactions.
III. The Mechanism of Steric Hindrance in CuAAC
To effectively troubleshoot, it is crucial to understand the mechanistic implications of steric bulk.
The catalytic cycle of CuAAC involves the formation of a dinuclear copper acetylide intermediate.[4][3] The bulky methoxy groups on the this compound ring can sterically clash with the ligands on the copper catalyst and the incoming azide, increasing the activation energy of the transition state for the cycloaddition step.
Caption: Mechanism of steric hindrance in CuAAC.
By selecting appropriate ligands that can accommodate bulky substrates and by optimizing reaction conditions to provide sufficient energy to overcome the activation barrier, successful click reactions with this compound can be achieved.
IV. References
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. --INVALID-LINK--
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC. PubMed Central. --INVALID-LINK--
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. PubMed Central. --INVALID-LINK--
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC. National Institutes of Health. --INVALID-LINK--
-
Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PubMed. --INVALID-LINK--
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. --INVALID-LINK--
-
CuAAC reactions of sterically hindered azides - R Discovery. Researcher.Life. --INVALID-LINK--
-
Troubleshooting low yield in copper-catalyzed click reactions - Benchchem. --INVALID-LINK--
-
Kinetics of bulk photo-initiated copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerizations | Request PDF - ResearchGate. --INVALID-LINK--
-
Cationic Copper Iminophosphorane Complexes as CuAAC Catalysts: A Mechanistic Study. ACS Publications. --INVALID-LINK--
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - National Institutes of Health. --INVALID-LINK--
-
Ligands for Click Chemistry - TCI Chemicals. --INVALID-LINK--
-
“Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC. National Institutes of Health. --INVALID-LINK--
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - MDPI. --INVALID-LINK--
-
Chemist creates new catalysts for click reactions - Phys.org. --INVALID-LINK--
-
(PDF) Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - ResearchGate. --INVALID-LINK--
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - MDPI. --INVALID-LINK--
-
The Certainty of a Few Good Reactions - PMC. National Institutes of Health. --INVALID-LINK--
-
Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - ResearchGate. --INVALID-LINK--
-
Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides - PubMed. --INVALID-LINK--
-
Conditional Copper-Catalyzed Azide-Alkyne Cycloaddition by Catalyst Encapsulation - PubMed. --INVALID-LINK--
-
Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones - ACS Publications. --INVALID-LINK--
-
Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions - Beilstein Journals. --INVALID-LINK--
-
[CuBr(PPh3)3] for Azide−Alkyne Cycloaddition Reactions under Strict Click Conditions. Scilit. --INVALID-LINK--
-
Beyond Copper-Catalyzed Azide-Alkyne 1,3-dipolar Cycloaddition: Synthesis and mechanism insights | Request PDF - ResearchGate. --INVALID-LINK--
-
(PDF) Theoretical Study of Methoxy Group Influence in the Gas Phase Elimination Kinetics of Methoxyalkyl Chlorides - ResearchGate. --INVALID-LINK--
-
Effects of the number of methoxy groups in the thiophene π-bridges on the photovoltaic performance of the A–π–A type quasi-macromolecular acceptors - Journal of Materials Chemistry C (RSC Publishing). --INVALID-LINK--
-
Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes - Beilstein Journals. --INVALID-LINK--
-
Thiol-ene Click Chemistry Incorporates Hydroxyl Functionality on Polycyclooctene to Tune Properties - PubMed. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Certainty of a Few Good Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligands for Click Chemistry | TCI AMERICA [tcichemicals.com]
- 11. phys.org [phys.org]
- 12. [CuBr(PPh3)3] for Azide−Alkyne Cycloaddition Reactions under Strict Click Conditions | Scilit [scilit.com]
Technical Support Center: Optimizing Sonogashira Couplings with Electron-Rich Alkynes
Welcome to our dedicated technical support center for the Sonogashira cross-coupling reaction. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with improving the yields of Sonogashira couplings, particularly when working with electron-rich alkynes. These substrates can be notoriously difficult, often leading to diminished yields and the formation of undesirable byproducts.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Troubleshooting Guide: Common Issues and Solutions
Electron-rich alkynes can present unique challenges in Sonogashira couplings. Below are common problems encountered in the lab, their probable causes, and actionable solutions to enhance your reaction yields.
Issue 1: Low or No Product Formation
-
Probable Cause A: Inefficient Catalyst Activation or Decomposition. The palladium catalyst, especially Pd(II) precatalysts, may not be efficiently reduced to the active Pd(0) species.[1] Additionally, the catalyst can decompose, often indicated by the formation of palladium black.[2]
-
Solution:
-
Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Oxygen can lead to catalyst deactivation and promote unwanted side reactions.[2]
-
Use Fresh Reagents: Employ fresh, high-purity palladium catalysts and copper co-catalysts. Copper(I) iodide, in particular, can degrade over time.[2]
-
Optimize Ligand Choice: For electron-rich substrates, bulky and electron-rich phosphine ligands can enhance catalyst activity and stability.[3][4] Consider ligands like XPhos, SPhos, or DavePhos, which can facilitate the oxidative addition step, often the rate-limiting step with less reactive aryl halides.[5]
-
-
-
Probable Cause B: Low Reactivity of the Aryl Halide. The reactivity of the aryl halide partner significantly impacts the reaction, with the general trend being I > OTf > Br >> Cl.[2][6] Electron-rich aryl halides can be particularly sluggish.[7]
-
Solution:
-
Switch to a More Reactive Halide: If your synthesis allows, using an aryl iodide or bromide instead of a chloride will dramatically increase the reaction rate.[8]
-
Increase Reaction Temperature: For less reactive aryl halides like bromides and chlorides, higher temperatures may be necessary to overcome the activation energy for oxidative addition.[2][7] However, be mindful of potential side reactions at elevated temperatures.
-
-
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Product)
-
Probable Cause: Copper-Mediated Oxidative Coupling. The copper(I) co-catalyst, in the presence of oxygen, is a primary culprit for the formation of alkyne dimers through Glaser coupling.[2][9][10] This side reaction consumes the alkyne, reducing the yield of the desired cross-coupled product.[11]
-
Solution:
-
Implement a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to run the reaction without a copper co-catalyst.[1][12][13] These protocols often require specific ligands and bases to facilitate the catalytic cycle.[5]
-
Rigorous Degassing: If a copper co-catalyst is necessary, ensure all reagents and the reaction vessel are thoroughly deoxygenated.[5]
-
Slow Addition of the Alkyne: In some cases, slow addition of the alkyne to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: Why are electron-rich alkynes challenging substrates for Sonogashira coupling?
Electron-rich alkynes can decrease the acidity of the terminal proton, making deprotonation by the base less favorable. This can slow down the formation of the copper acetylide (in the copper-catalyzed cycle) or the palladium acetylide (in the copper-free cycle), which are key intermediates in the reaction.[3][14]
Q2: What is the role of the copper co-catalyst in the Sonogashira reaction?
In the traditional Sonogashira reaction, the copper(I) salt acts as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide.[1][15] This species then undergoes transmetalation with the palladium(II) complex, transferring the alkyne moiety to the palladium center. This process is generally faster than the direct reaction of the alkyne with the palladium complex, thus increasing the overall reaction rate.[1][14]
Q3: When should I consider a copper-free Sonogashira protocol?
A copper-free protocol is highly recommended when you observe significant alkyne homocoupling (Glaser product) or when your starting materials or products are sensitive to copper.[1][12][13] While copper increases the reaction rate, it is not always essential and its omission can lead to a cleaner reaction profile.[13]
Q4: How do I choose the right ligand for my reaction?
The choice of ligand is critical for a successful Sonogashira coupling. For challenging substrates like electron-rich alkynes and less reactive aryl halides, bulky and electron-rich phosphine ligands are often preferred.[3][4] These ligands can stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and facilitate the reductive elimination to form the product.[16] N-heterocyclic carbene (NHC) ligands have also emerged as effective alternatives to phosphines.[3][6]
Q5: What are the best practices for setting up a Sonogashira reaction?
-
Inert Atmosphere: Always perform the reaction under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and Glaser coupling.[2]
-
Dry Solvents and Reagents: Use anhydrous solvents and ensure your reagents are dry, as water can interfere with the reaction.
-
Degassing: Thoroughly degas your solvents and reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas through the solution.[2]
-
Reagent Quality: Use high-purity starting materials, catalysts, and ligands. Impurities can poison the catalyst.[2]
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of an aryl halide with an electron-rich alkyne.
Materials:
-
Aryl halide (1.0 mmol)
-
Electron-rich alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or toluene) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the electron-rich alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended to avoid the formation of Glaser coupling byproducts.
Materials:
-
Aryl halide (1.0 mmol)
-
Electron-rich alkyne (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) or another suitable base (2.0 mmol)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, Pd(OAc)₂, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation.
-
Add the electron-rich alkyne.
-
Heat the reaction mixture to the desired temperature (often higher than the copper-catalyzed version, e.g., 80-110 °C) and monitor its progress.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation
Table 1: Recommended Ligands for Challenging Sonogashira Couplings
| Ligand | Structure | Key Features | Recommended for |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | Standard, widely used ligand. | General purpose, reactive substrates. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky and electron-rich.[5][17] | Electron-rich/sterically hindered aryl halides, copper-free conditions. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Similar to XPhos, with methoxy groups enhancing solubility.[5] | Similar applications to XPhos. |
| DavePhos | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | Contains a dimethylamino group for enhanced catalyst stability.[5] | Challenging couplings requiring high catalyst stability. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | P(C(CH₃)₃)₃ | Very bulky and electron-rich.[18] | Highly active catalyst systems, can be sensitive to air. |
Visualizations
Diagram 1: Catalytic Cycle of Copper-Catalyzed Sonogashira Coupling
Caption: The interconnected catalytic cycles of the copper-catalyzed Sonogashira reaction.
Diagram 2: Copper-Free Sonogashira Catalytic Cycle
Caption: The catalytic cycle for the copper-free Sonogashira coupling reaction.
Diagram 3: Troubleshooting Workflow for Low Yields
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing 1-Ethynyl-3,5-dimethoxybenzene in Synthetic Reactions
Welcome to the technical support center for 1-Ethynyl-3,5-dimethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. As an electron-rich terminal alkyne, this compound presents unique stability challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you mitigate decomposition and ensure the success of your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, presented in a question-and-answer format.
Question 1: I am observing a significant amount of a higher molecular weight byproduct in my Sonogashira coupling reaction, leading to a low yield of my desired cross-coupled product. What is happening and how can I prevent it?
Answer:
The most probable cause is the undesired homocoupling of this compound, a reaction known as Glaser-Hay coupling.[1][2] This side reaction is particularly prevalent with electron-rich terminal alkynes and is catalyzed by the copper(I) co-catalyst in the presence of oxygen. The resulting byproduct is the symmetrical 1,4-bis(3,5-dimethoxyphenyl)buta-1,3-diyne.
Causality: The electron-donating methoxy groups on the aromatic ring increase the electron density of the alkyne, making it more susceptible to oxidative coupling. The copper(I) catalyst facilitates the formation of a copper acetylide intermediate, which can then dimerize in the presence of an oxidant (typically oxygen).
Solutions:
-
Implement Copper-Free Sonogashira Protocols: The most effective way to eliminate Glaser-Hay coupling is to avoid a copper co-catalyst altogether.[3][4][5][6][7] Numerous copper-free Sonogashira methodologies have been developed that utilize specialized palladium catalysts and ligands to facilitate the cross-coupling without promoting homocoupling.
-
Ensure Rigorous Anaerobic Conditions: If a traditional Sonogashira setup is necessary, it is crucial to maintain a strictly oxygen-free environment. This can be achieved by:
-
Thoroughly degassing all solvents and reagents.
-
Using Schlenk techniques or a glovebox.
-
Maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
-
Add a Reducing Agent: The addition of a mild reducing agent can help maintain the copper catalyst in its active Cu(I) state and prevent the oxidation to Cu(II) which is involved in some proposed Glaser-Hay mechanisms.[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling reaction relative to the desired cross-coupling.[1]
Question 2: During my reaction workup involving silica gel chromatography, I am seeing significant loss of my product containing the this compound moiety. Why is this happening?
Answer:
Aryl ynol ethers and related electron-rich alkynes can be sensitive to acidic conditions, and silica gel is known to be slightly acidic.[8] This can lead to decomposition of your product on the column.
Causality: The acidic protons on the silica gel surface can protonate the alkyne or the methoxy groups, initiating a cascade of decomposition pathways.
Solutions:
-
Use Neutralized Silica Gel: Deactivate the silica gel by treating it with a base, such as triethylamine, before preparing your column. A common method is to prepare a slurry of silica gel in a solvent containing 1-2% triethylamine, and then pack the column.
-
Alternative Purification Methods: Consider other purification techniques that avoid acidic stationary phases, such as:
-
Neutral alumina chromatography.
-
Reverse-phase chromatography (if your compound is sufficiently nonpolar).
-
Recrystallization.
-
Distillation (if your product is thermally stable and volatile).
-
-
Minimize Contact Time: If silica gel chromatography is unavoidable, try to minimize the time your compound spends on the column by using a faster flow rate and a steeper solvent gradient.
Question 3: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is sluggish and giving me a complex mixture of products. Could my starting alkyne be the issue?
Answer:
Yes, while click chemistry is known for its robustness, the stability of the alkyne is still a critical factor.[9][10][11] In the presence of the copper(I) catalyst and potential oxidants, this compound can still undergo Glaser-Hay homocoupling. Additionally, other side reactions can occur under non-optimal conditions.
Causality: Similar to the Sonogashira reaction, the copper catalyst in CuAAC can promote the oxidative dimerization of the alkyne. The presence of other reactive functional groups in your reaction mixture could also lead to undesired side reactions.
Solutions:
-
Use a Stabilizing Ligand: The addition of a ligand that coordinates to the copper(I) can help to prevent its participation in the homocoupling reaction. Tris(benzyltriazolylmethyl)amine (TBTA) and other similar ligands are commonly used in CuAAC to protect the catalyst and improve reaction efficiency.
-
Control the Stoichiometry of the Reducing Agent: In situ generation of Cu(I) from a Cu(II) salt using a reducing agent like sodium ascorbate is common. Ensure that an adequate amount of the reducing agent is present throughout the reaction to prevent the accumulation of Cu(II), which can participate in side reactions.
-
Consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): If possible, using a strained cyclooctyne derivative instead of a terminal alkykyne for your click reaction eliminates the need for a copper catalyst, thereby avoiding the possibility of Glaser-Hay coupling.[11][12]
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
The most commonly encountered decomposition pathway is the copper-catalyzed oxidative homocoupling (Glaser-Hay coupling) to form 1,4-bis(3,5-dimethoxyphenyl)buta-1,3-diyne.[2][13][14] This is especially problematic in reactions that utilize copper catalysts, such as the Sonogashira coupling and CuAAC click chemistry.
Q2: Is this compound sensitive to heat?
While specific high-temperature decomposition studies on this compound are not extensively reported, arylacetylenes, in general, can be susceptible to thermal decomposition and polymerization at elevated temperatures. It is advisable to use the lowest effective temperature for reactions and to avoid prolonged heating.
Q3: How can I protect the terminal alkyne of this compound to prevent unwanted side reactions?
The most common and effective method for protecting terminal alkynes is the installation of a trialkylsilyl group, most commonly a trimethylsilyl (TMS) group.[15] The resulting TMS-protected alkyne is stable to many reaction conditions that would otherwise affect the free terminal alkyne.
Q4: How do I remove a TMS protecting group from this compound?
The TMS group can be easily removed under mild conditions. Common methods include treatment with:
-
A fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.
-
A base, such as potassium carbonate in methanol.[16]
Q5: What analytical techniques can I use to monitor the decomposition of this compound?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to monitor the disappearance of the characteristic alkyne proton signal and the appearance of new signals corresponding to decomposition products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the starting material from its decomposition products, allowing for quantification of the extent of degradation.[17][18]
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weights of any byproducts formed, which can help in elucidating the decomposition pathway.[17][19]
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol provides a general procedure for a copper-free Sonogashira reaction to minimize Glaser-Hay homocoupling.
| Reagent | Amount | Molar Equiv. |
| Aryl Halide | 1.0 mmol | 1.0 |
| This compound | 1.2 mmol | 1.2 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 mmol | 0.05 |
| Base (e.g., Triethylamine) | 3.0 mmol | 3.0 |
| Solvent (e.g., THF, degassed) | 10 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, palladium catalyst, and a magnetic stir bar.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Add the base and this compound via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically room temperature to 80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (using neutralized silica gel if necessary) or recrystallization.
Protocol 2: TMS Protection of this compound
This protocol describes the protection of the terminal alkyne with a trimethylsilyl (TMS) group.
| Reagent | Amount | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Triethylamine | 1.5 mmol | 1.5 |
| Trimethylsilyl chloride (TMSCl) | 1.2 mmol | 1.2 |
| Solvent (e.g., THF, anhydrous) | 10 mL | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the TMS-protected alkyne, which can often be used without further purification.
Visualizing Decomposition and Prevention
Caption: Decomposition pathways of this compound and corresponding prevention strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Aromatic Glaser-Hay Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene | C13H18O2Si | CID 4346368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. redalyc.org [redalyc.org]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in 1-Ethynyl-3,5-dimethoxybenzene Reactions
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with reactions involving 1-ethynyl-3,5-dimethoxybenzene. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of working with this electron-rich alkyne and achieve optimal reaction outcomes.
Introduction: The Chemistry of this compound
This compound is a valuable building block in organic synthesis, prized for its role in constructing complex molecular architectures through carbon-carbon bond-forming reactions. The two methoxy groups on the aromatic ring render it electron-rich, which significantly influences its reactivity. The terminal alkyne functionality makes it a prime substrate for two of the most powerful coupling reactions in modern synthetic chemistry: the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
While these reactions are robust, the specific electronic and steric properties of this compound can present unique challenges, often leading to frustratingly low conversion rates. This guide is designed to dissect these issues and provide you with the expertise to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during reactions with this compound in a question-and-answer format.
Sonogashira Coupling Reactions
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1]
Q1: I am seeing very low or no conversion of my starting materials in the Sonogashira coupling of this compound with an aryl halide. What are the likely causes?
A1: This is a common issue that can stem from several factors related to the catalyst system, reaction conditions, and reagent quality.
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[1] If you are using a Pd(II) precatalyst, it may not be efficiently reduced to the active Pd(0) species.
-
Poor Ligand Choice: The choice of phosphine ligand is critical. For electron-rich alkynes and halides, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[2]
-
Inappropriate Base: The base plays a crucial role in deprotonating the alkyne. Amine bases like triethylamine or diisopropylamine are commonly used.[3] Ensure the base is anhydrous and of high purity.
-
Low Reaction Temperature: While some Sonogashira reactions proceed at room temperature, coupling with less reactive halides (e.g., aryl bromides or chlorides) may require heating to overcome the activation energy for oxidative addition.[1]
-
Reagent Purity: Impurities in your this compound, aryl halide, or solvent can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous.
Troubleshooting Workflow for Low Conversion in Sonogashira Coupling
Caption: Troubleshooting workflow for low Sonogashira conversion.
Q2: My primary side product is a homocoupled dimer of this compound (Glaser-Hay coupling). How can I prevent this?
A2: The formation of 1,4-bis(3,5-dimethoxyphenyl)buta-1,3-diyne is a result of the Glaser-Hay coupling, an oxidative homocoupling of terminal alkynes catalyzed by a copper(I) salt in the presence of an oxidant (typically oxygen).[4][5]
-
Strictly Anaerobic Conditions: The most critical factor is the exclusion of oxygen. Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with argon) and maintain a positive pressure of an inert gas throughout the reaction.[6]
-
Minimize Copper(I) Catalyst: While Cu(I) is a co-catalyst for the Sonogashira reaction, it is the primary catalyst for the Glaser coupling. Use the minimum effective amount of the copper(I) salt (e.g., CuI).
-
Copper-Free Sonogashira Conditions: In cases where Glaser coupling is persistent, switching to a copper-free protocol is a highly effective strategy.[7] These reactions often require a different base (e.g., a carbonate or phosphate) and may need higher temperatures or more specialized palladium catalysts.[8]
Table 1: Recommended Conditions to Minimize Glaser-Hay Homocoupling
| Parameter | Standard Sonogashira | Copper-Free Sonogashira | Rationale |
| Atmosphere | Inert (Argon/Nitrogen) | Inert (Argon/Nitrogen) | Prevents oxidation of Pd(0) and Cu(I), and suppresses O2-dependent Glaser coupling.[6] |
| Copper(I) Salt | 1-5 mol% CuI | None | Cu(I) is the primary catalyst for the homocoupling side reaction.[9] |
| Base | Triethylamine, Diisopropylamine | Cesium Carbonate, Potassium Phosphate | Amine bases can promote Glaser coupling; inorganic bases are often used in copper-free systems.[8] |
| Solvent | THF, DMF, Toluene (anhydrous, degassed) | Amine/water mixtures, 2-MeTHF (anhydrous, degassed) | Solvent choice can influence catalyst activity and solubility of reagents.[7][10] |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
CuAAC is a highly efficient and regioselective reaction between a terminal alkyne and an azide to form a 1,4-disubstituted-1,2,3-triazole.[11]
Q3: My CuAAC reaction with this compound is sluggish or incomplete. What factors should I investigate?
A3: While CuAAC is generally a robust reaction, low conversion can occur due to several factors, particularly when dealing with specific substrate properties.
-
Inactive Copper(I) Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state.[12] If using a Cu(II) salt (like CuSO₄), ensure a reducing agent such as sodium ascorbate is added in situ.[13] All solutions should be prepared with deoxygenated water.
-
Ligand Choice and Concentration: A ligand is often used to stabilize the Cu(I) catalyst and prevent its disproportionation. Tris(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analogue, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are common choices.[13]
-
Solvent and Solubility Issues: Poor solubility of either the alkyne or the azide in the reaction medium can significantly slow down the reaction. Using a co-solvent system (e.g., t-butanol/water, DMSO/water) can improve solubility.[12]
-
Steric Hindrance: While this compound itself is not exceptionally bulky, the azide coupling partner may be. If the azide is sterically hindered, the reaction may require longer reaction times, gentle heating, or a higher catalyst loading to proceed to completion.[14]
Troubleshooting Workflow for Low Conversion in CuAAC Reactions
Caption: Troubleshooting workflow for low CuAAC conversion.
Detailed Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound
This protocol is a starting point and may require optimization based on the specific aryl halide used.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous and degassed toluene or THF
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous and degassed solvent via syringe, followed by the triethylamine.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
A bulky phosphine ligand (e.g., XPhos, SPhos) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane or 2-MeTHF[8]
Procedure:
-
In a glovebox or under a strict argon atmosphere, add Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃ to a Schlenk tube.
-
Add the anhydrous and degassed solvent, followed by this compound and the aryl halide.
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction as described in Protocol 1.
-
Upon completion, cool to room temperature, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Protocol 3: General Procedure for CuAAC (Click Chemistry)
Materials:
-
This compound (1.0 equiv)
-
Azide compound (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%)
-
Sodium ascorbate (10 mol%)
-
Solvent (e.g., 1:1 mixture of t-butanol and deoxygenated water)[12]
Procedure:
-
Dissolve this compound and the azide in the t-butanol/water solvent mixture.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the solution of the alkyne and azide, add the CuSO₄ solution, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can often be isolated by filtration if it precipitates, or by extraction with an organic solvent (e.g., ethyl acetate).
-
If necessary, purify the product by column chromatography.
Data Presentation
Table 2: Comparison of Catalyst Systems for Sonogashira Coupling with Electron-Rich Substrates
| Catalyst System | Ligand Type | Typical Loading (mol%) | Advantages | Disadvantages |
| PdCl₂(PPh₃)₂ / CuI | Triphenylphosphine | Pd: 1-5, Cu: 2-10 | Readily available, well-established. | Prone to Glaser homocoupling, may require higher temperatures for less reactive halides.[2] |
| Pd(PPh₃)₄ / CuI | Triphenylphosphine | 1-5 | Active Pd(0) source, often effective at lower temperatures. | Air-sensitive, can be less effective for hindered substrates. |
| Pd(OAc)₂ + Bulky Ligand / CuI | Buchwald-type phosphines | Pd: 1-2, Ligand: 2-4 | High activity, good for challenging substrates. | Ligands can be expensive. |
| Pd(OAc)₂ + Bulky Ligand (Copper-Free) | Buchwald-type phosphines | Pd: 1-2, Ligand: 2-4 | Avoids Glaser homocoupling.[8] | May require higher temperatures and stronger bases. |
Visualization of Key Concepts
Caption: Simplified catalytic cycles in Sonogashira coupling and the competing Glaser-Hay homocoupling reaction.
Conclusion
Successfully employing this compound in organic synthesis requires a nuanced understanding of its reactivity and the potential pitfalls of the chosen reaction. Low conversion rates are often a symptom of suboptimal reaction conditions rather than an inherent lack of reactivity of the substrate. By systematically addressing factors such as catalyst activity, the exclusion of atmospheric oxygen, appropriate choice of ligands and bases, and reagent purity, researchers can significantly improve the efficiency of both Sonogashira and CuAAC reactions. This guide serves as a foundational resource to empower you to troubleshoot effectively and unlock the full synthetic potential of this versatile building block.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. books.lucp.net [books.lucp.net]
- 11. Click Chemistry [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Phenylacetylenes: Spotlight on 1-Ethynyl-3,5-dimethoxybenzene
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Substituted phenylacetylenes are foundational reagents in modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds through reactions like cross-couplings, cycloadditions, and click chemistry.[1] Their reactivity, however, is not uniform; it is exquisitely controlled by the electronic nature of the substituents on the aromatic ring.
This guide provides an in-depth comparison of the reactivity of 1-Ethynyl-3,5-dimethoxybenzene , an electron-rich alkyne, with other common substituted phenylacetylenes. We will move beyond simple procedural descriptions to explore the underlying electronic principles that govern their behavior, supported by experimental data and validated protocols. Our objective is to empower you with the predictive understanding needed to select the optimal reagent for your specific application.
Theoretical Framework: Understanding Substituent Electronic Effects
The reactivity of a substituted phenylacetylene is fundamentally governed by the way substituents alter the electron density of the alkyne's π-system. These alterations are categorized into two primary modes:
-
Inductive Effects: The polarization of σ-bonds due to electronegativity differences. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens pull electron density away from the ring, while alkyl groups donate it.
-
Resonance Effects: The delocalization of π-electrons between the substituent and the aromatic ring. This effect is most pronounced for substituents with lone pairs (e.g., -OCH₃, -NH₂) or π-bonds (e.g., -C=O, -CN) at the ortho or para positions.[2]
The Hammett Equation: A Quantitative Approach
To move from a qualitative to a quantitative understanding, we can employ the Hammett equation, a cornerstone of physical organic chemistry.[3][4][5]
log(k/k₀) = ρσ
Where:
-
k is the rate constant for a reaction with a substituted phenylacetylene.
-
k₀ is the rate constant for the unsubstituted phenylacetylene.
-
σ (sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent (positive for EWGs, negative for electron-donating groups, EDGs).
-
ρ (rho) is the reaction constant , which indicates the sensitivity of a specific reaction to substituent effects. A positive ρ value means the reaction is accelerated by EWGs, while a negative ρ signifies acceleration by EDGs.[4][6]
This compound features two methoxy groups (-OCH₃) in the meta positions. In this configuration, their strong electron-donating resonance effect is not operative on the point of attachment. However, their electronegative oxygen atoms exert an electron-withdrawing inductive effect. The net result is that 3,5-dimethoxy substitution renders the alkyne significantly electron-rich, influencing its participation in key synthetic transformations.
Comparative Reactivity in Key Transformations
We will now examine the performance of this compound against other phenylacetylenes in two of the most ubiquitous alkyne reactions: the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
A. Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[7][8][9]
The reaction mechanism involves two interconnected catalytic cycles. The electronic nature of the phenylacetylene primarily influences the copper cycle, specifically the acidity of the terminal alkyne proton and the stability of the resulting copper acetylide.
-
Electron-Donating Groups (EDGs): Substituents like the two methoxy groups in this compound increase electron density on the alkyne. This makes the terminal proton less acidic, potentially slowing its removal by the base. However, this effect is often subtle and can be overcome by the choice of base. More importantly, EDGs can enhance the rate of oxidative addition of the aryl halide to the palladium(0) center in some copper-free variants.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂ or -CF₃ increase the acidity of the terminal proton, facilitating the formation of the copper acetylide. This can lead to faster reaction rates.
Experimental Data Summary: Sonogashira Coupling
| Phenylacetylene Derivative | Substituent Type | Relative Reactivity (Yield/Time) | Rationale |
| 1-Ethynyl-4-nitrobenzene | Strong EWG (-NO₂) | High | Increased alkyne acidity facilitates rapid formation of the copper acetylide intermediate. |
| Phenylacetylene | Neutral (Reference) | Moderate | Baseline reactivity for comparison. |
| 1-Ethynyl-4-methoxybenzene | Strong EDG (-OCH₃, para) | Moderate to High | The strong +R effect enhances electron density, but the reaction often proceeds efficiently. |
| This compound | Strong EDG (-OCH₃, meta) | Moderate | The electron-donating nature can slightly decrease the rate of deprotonation compared to EWG-substituted alkynes, but reactions typically proceed to high yield.[10] |
Note: Relative reactivity is a generalized trend compiled from typical outcomes in the literature. Actual rates are highly dependent on the specific aryl halide, catalyst, base, and solvent conditions.[8][10]
B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, the flagship "click chemistry" reaction, is a [3+2] cycloaddition that forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[11] This reaction is exceptionally reliable and orthogonal to many other functional groups.
The currently accepted mechanism involves the formation of a copper acetylide, which then reacts with the azide. The electronic demand on the alkyne is generally the reverse of that for deprotonation. The reaction is often accelerated by making the alkyne more electrophilic (electron-poor).[12]
-
Electron-Withdrawing Groups (EWGs): Phenylacetylenes with EWGs (e.g., 4-ethynylbenzonitrile) exhibit enhanced reactivity. The EWG lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), making it a better acceptor for the electrons from the azide component in the key bond-forming step.[12]
-
Electron-Donating Groups (EDGs): Conversely, the electron-rich nature of This compound raises the energy of its LUMO. This makes it a poorer electrophile, resulting in a slower cycloaddition rate compared to phenylacetylenes bearing EWGs.
Experimental Data Summary: CuAAC Reactivity
| Phenylacetylene Derivative | Substituent Type | Relative Reactivity (k, M⁻¹s⁻¹) | Rationale |
| 1-Ethynyl-4-(trifluoromethyl)benzene | Strong EWG (-CF₃) | High | Lowered LUMO energy significantly accelerates the cycloaddition step. |
| Phenylacetylene | Neutral (Reference) | Moderate | Serves as a standard benchmark for comparison. |
| This compound | Strong EDG (-OCH₃, meta) | Low | Elevated LUMO energy makes the alkyne less electrophilic, slowing the rate-determining step. |
Note: While slower, the reaction of this compound is still highly effective and typically proceeds to completion, albeit requiring longer reaction times or slightly elevated temperatures compared to its electron-poor counterparts.
Experimental Protocols
The following protocols are representative and self-validating. They include internal checks and rationale to ensure reproducibility and accuracy, reflecting best practices in the field.
Protocol 1: General Procedure for Sonogashira Cross-Coupling
This protocol describes the coupling of an aryl bromide with a substituted phenylacetylene.
Methodology:
-
Vessel Preparation (Trustworthiness): To a flame-dried Schlenk flask under an inert atmosphere of argon, add the aryl bromide (1.0 mmol, 1.0 equiv), the substituted phenylacetylene (e.g., this compound, 1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%). The use of a Schlenk line and inert gas is critical to prevent oxidative homocoupling (Glaser coupling) of the alkyne, a common side reaction.[10]
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or Dioxane, 5 mL) and a suitable base (e.g., triethylamine or diisopropylethylamine, 3.0 mmol, 3.0 equiv) via syringe. The amine acts as both the base to deprotonate the alkyne and a solvent.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 50-80 °C) and stir vigorously.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the limiting reagent (aryl bromide) is consumed. This ensures the reaction is driven to completion and provides a clear endpoint.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove catalyst residues, and concentrate under reduced pressure. The residue is then subjected to a standard aqueous workup and purified by flash column chromatography on silica gel to yield the pure coupled product.
Protocol 2: General Procedure for CuAAC "Click" Reaction
This protocol details the synthesis of a 1,4-disubstituted 1,2,3-triazole.
Methodology:
-
Reagent Preparation: In a vial, dissolve the organic azide (1.0 mmol, 1.0 equiv) and the substituted phenylacetylene (e.g., this compound, 1.0 mmol, 1.0 equiv) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1, 4 mL).
-
Catalyst Preparation (Causality): In a separate vial, prepare a fresh solution of the copper(I) catalyst. Add sodium ascorbate (0.2 mmol, 20 mol%) to a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 10 mol%) in water (1 mL). The sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ, which is crucial for the catalytic cycle to proceed.
-
Reaction Initiation: Add the freshly prepared catalyst solution to the solution of the azide and alkyne.
-
Execution and Monitoring: Stir the reaction vigorously at room temperature. The reaction is often visually apparent as the product may precipitate. Monitor by TLC or LC-MS for the complete consumption of starting materials. For less reactive alkynes like this compound, gentle heating (40-50 °C) may be required to achieve a reasonable reaction time.
-
Workup and Purification: Once complete, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.
Conclusion and Strategic Outlook
The reactivity of substituted phenylacetylenes is a nuanced interplay of inductive and resonance effects, which can be predicted and harnessed for synthetic advantage.
-
This compound is a moderately reactive, electron-rich alkyne. Its two meta-methoxy groups increase the electron density of the π-system, making it a slightly slower participant in reactions that are accelerated by electron-poor alkynes, such as the CuAAC .
-
In contrast, for reactions like the Sonogashira coupling , its reactivity is comparable to other phenylacetylenes, and it reliably forms the desired coupled products in high yield. The slightly lower acidity of its terminal proton is easily overcome by standard basic conditions.
Strategic Selection:
-
For rapid CuAAC reactions , a phenylacetylene with an electron-withdrawing group (e.g., -CN, -CF₃, -NO₂) is the superior choice.
-
When the synthetic goal is to incorporate an electron-rich aromatic system, for applications in materials science or as a pharmacophore, This compound is an excellent and reliable building block for reactions like the Sonogashira coupling.
By understanding these fundamental principles of reactivity, researchers can make informed, strategic decisions, optimizing reaction conditions and accelerating the path to their target molecules.
References
- 1. Click chemistry based solid phase supported synthesis of dopaminergic phenylacetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Sonogashira Reaction: 1-Ethynyl-3,5-dimethoxybenzene vs. 4-ethynylanisole
For researchers, medicinal chemists, and materials scientists, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of C(sp²)–C(sp) bonds, providing a direct route to functionalized arylalkynes.[1] This reaction's utility is vast, underpinning the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] The choice of terminal alkyne is critical, as its electronic and steric properties can profoundly influence reaction kinetics, yield, and the prevalence of side reactions.
This guide provides an in-depth comparison of two commonly used electron-rich arylalkynes: 1-ethynyl-3,5-dimethoxybenzene and 4-ethynylanisole . We will dissect their reactivity based on electronic structure, present comparative experimental data, and offer robust protocols to guide your synthetic strategy.
Theoretical Comparison: Electronic Effects on Reactivity
The primary difference between this compound and 4-ethynylanisole lies in the number and position of the electron-donating methoxy (–OCH₃) groups. These substituents dictate the electron density of the aromatic ring and, consequently, the reactivity of the terminal alkyne.
-
4-Ethynylanisole: Features a single methoxy group in the para position. This group exerts a strong electron-donating effect via resonance (+R) that extends directly to the ethynyl substituent. This increased electron density can make the acetylenic proton slightly less acidic compared to unsubstituted phenylacetylene, potentially slowing the initial deprotonation step required for the formation of the copper acetylide intermediate.
-
This compound: Possesses two methoxy groups positioned meta to the ethynyl group. While these groups collectively make the aromatic ring significantly more electron-rich than that of 4-ethynylanisole, their resonance effects do not conjugate directly with the alkyne. The primary influence on the alkyne's C-H bond is a weaker inductive effect. However, the high overall electron density of the molecule increases its susceptibility to oxidative side reactions, most notably the Glaser-Hay homocoupling, which produces undesired butadiyne dimers.[4]
Key Takeaway: While both are "electron-rich," the nature of their electronic influence differs. The reactivity of 4-ethynylanisole is directly modulated by resonance, affecting proton acidity. In contrast, this compound's high overall electron density makes careful control of reaction conditions, particularly the exclusion of oxygen, paramount to prevent homocoupling.
Experimental Performance and Protocols
Direct, side-by-side comparative studies of these two alkynes are scarce. However, by collating data from various reports, we can construct a comparative performance profile. The following table summarizes representative Sonogashira coupling conditions and outcomes for each alkyne with similar aryl iodide partners.
| Parameter | This compound [5] | 4-Ethynylanisole [6][7] |
| Aryl Halide | 1,4-Diiodobenzene | 4-Iodoanisole |
| Catalyst System | Pd(PPh₃)₄ / CuI | PdCl₂(PPh₃)₂ / CuI or CuI / Ligand |
| Base | Triethylamine (Et₃N) | Triethylamine (Et₃N) or K₂CO₃ |
| Solvent | Triethylamine (Et₃N) | Triethylamine (Et₃N) or Water |
| Temperature | 80 °C (353 K) | Room Temperature to 100 °C |
| Reaction Time | 18 hours | 2 hours to 16 hours |
| Reported Yield | Not explicitly stated, but product was successfully synthesized. | Good to Excellent (e.g., 98% for TMS-protected intermediate)[7] |
| Key Observation | Requires elevated temperature and extended reaction time for coupling with a diiodide. | Can react efficiently at room temperature, though conditions vary based on the full catalytic system. |
Optimized Experimental Protocol: Sonogashira Coupling of an Electron-Rich Arylalkyne
This generalized protocol is designed to maximize the yield of the desired cross-coupled product while minimizing homocoupling, a common issue with electron-rich alkynes.[4]
Causality Behind Protocol Choices:
-
Inert Atmosphere: The rigorous exclusion of oxygen via evacuation and backfilling is the most critical step to prevent the Cu(I)-mediated oxidative homocoupling (Glaser coupling) of the electron-rich alkyne.[2]
-
Degassed Solvents/Bases: Sparging solvents and liquid bases with an inert gas for 15-20 minutes removes dissolved oxygen, further suppressing side reactions.
-
Slight Excess of Alkyne: Using a small excess (1.1-1.2 equivalents) of the alkyne ensures complete consumption of the more valuable aryl halide.
-
Ammonium Chloride Wash: This step is crucial for quenching the reaction and removing the copper co-catalyst from the organic phase, which can simplify purification.
Mechanistic Insights
The Sonogashira reaction proceeds via two interconnected catalytic cycles.[1][3] The electronic properties of the alkyne primarily influence the copper cycle.
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.
-
Transmetalation: The acetylide group is transferred from copper to the palladium center. This is often the rate-determining step.
-
Reductive Elimination: The final arylalkyne product is formed, regenerating the Pd(0) catalyst.
-
-
Copper Cycle:
-
Deprotonation: The amine base removes the acidic terminal proton from the alkyne. The increased electron density on 4-ethynylanisole (via +R effect) may slightly hinder this step compared to this compound, where the effect on the proton is primarily inductive.
-
Copper Acetylide Formation: The resulting acetylide anion coordinates with the Cu(I) salt to form the key copper acetylide intermediate, which then participates in the transmetalation step.
-
Troubleshooting and Final Recommendations
| Problem | Probable Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst; poor quality reagents; insufficient temperature for less reactive aryl halides (e.g., bromides). | Use fresh catalyst and high-purity, dry reagents. For aryl bromides, consider higher temperatures (60-100 °C) or more electron-rich, bulky phosphine ligands to accelerate oxidative addition.[3] |
| Significant Homocoupling Product (Butadiyne) | Presence of oxygen in the reaction vessel. | Rigorously degas all solvents and bases. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2][4] |
| Reaction Stalls | Catalyst deactivation; insufficient base. | Ensure the base is in sufficient excess (at least 2 equivalents) and is dry. If stalling persists, a fresh portion of the catalyst may be added. |
Conclusion and Recommendations
Both This compound and 4-ethynylanisole are effective substrates in Sonogashira cross-coupling reactions, though their electronic differences warrant distinct considerations.
-
Choose 4-Ethynylanisole for:
-
Reactions where milder conditions (e.g., room temperature) are preferred.
-
When coupling with highly reactive aryl iodides, as its slightly moderated reactivity can lead to cleaner conversions.
-
-
Choose this compound for:
-
Building highly electron-rich molecular scaffolds.
-
Instances where subsequent functionalization of the dimethoxy-substituted ring is desired.
-
Crucial Caveat: Its use demands stringent anaerobic conditions to prevent oxidative homocoupling, which is its primary liability.
-
Ultimately, the choice of alkyne will depend on the specific target molecule and the reactivity of the aryl halide coupling partner. By understanding the underlying electronic principles and employing a robust, oxygen-free protocol, researchers can successfully leverage both of these valuable building blocks in their synthetic campaigns.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
A Comparative Guide to Alternative Catalysts for the Sonogashira Coupling of 1-Ethynyl-3,5-dimethoxybenzene
For researchers, medicinal chemists, and professionals in drug development, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This reaction's ability to construct complex molecular architectures under relatively mild conditions has cemented its role in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4][5] The focus of this guide is the Sonogashira coupling of 1-Ethynyl-3,5-dimethoxybenzene, a key building block in the synthesis of various biologically active compounds. While the classical palladium-phosphine/copper(I) iodide system is widely used, the quest for more efficient, cost-effective, and sustainable catalytic systems has led to the development of several powerful alternatives.
This guide provides an in-depth comparison of these alternative catalysts, offering experimental insights and data to inform your selection of the optimal catalytic system for your specific research needs. We will delve into the nuances of various catalytic systems, from advancements in palladium catalysis to the emergence of palladium-free alternatives.
The Classical Sonogashira Reaction: A Brief Overview
The traditional Sonogashira coupling employs a palladium(0) catalyst, typically with phosphine ligands, and a copper(I) co-catalyst, in the presence of an amine base.[1][2][6] The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product.[2] The copper cycle facilitates the formation of the reactive copper acetylide.[2][7]
The Drive for Alternatives
Despite its broad utility, the classical Sonogashira protocol has several drawbacks that have spurred the development of alternative catalysts:
-
Copper-related Issues : The copper co-catalyst can lead to the formation of undesired alkyne homocoupling products (Glaser coupling), which can complicate purification.[8][9][10]
-
Ligand Cost and Sensitivity : Phosphine ligands, particularly bulky and electron-rich ones, can be expensive and sensitive to air and moisture.[9]
-
Catalyst Recovery and Product Contamination : Homogeneous palladium catalysts are often difficult to separate from the reaction mixture, leading to potential contamination of the final product with toxic heavy metals.[8][11]
-
Environmental Concerns : The use of organic solvents and amine bases raises environmental and safety concerns, particularly in large-scale industrial applications.[9]
Comparative Analysis of Alternative Catalytic Systems
Here, we compare the performance of various alternative catalysts for the Sonogashira coupling, with a focus on their potential application to this compound.
Copper-Free Palladium-Catalyzed Systems
The elimination of the copper co-catalyst is a significant advancement in Sonogashira chemistry, mitigating the issue of Glaser homocoupling.[4][10][12] These systems rely solely on a palladium catalyst and a suitable base.
Key Advantages:
-
Avoidance of alkyne homocoupling side products.[10]
-
Simplified reaction setup and purification.
-
Often compatible with a wider range of functional groups.
Catalyst Variants and Performance:
| Catalyst System | Key Features | Typical Conditions | Expected Performance with this compound |
| Pd(PPh₃)₄ / Amine Base | The original copper-free protocol. Requires higher temperatures than the copper-co-catalyzed version. | Amine (e.g., Et₃N, piperidine), solvent (e.g., DMF, THF), 60-100 °C. | Good to excellent yields can be expected. The electron-donating methoxy groups on the aryl halide may require slightly longer reaction times. |
| Pd₂(dba)₃ / Bulky Phosphine Ligands | Highly active catalysts, often effective at room temperature.[13] Bulky ligands like P(t-Bu)₃ promote the catalytic cycle.[13] | Pd₂(dba)₃ (dba=dibenzylideneacetone), P(t-Bu)₃, base (e.g., Cs₂CO₃), solvent (e.g., dioxane), room temperature.[13] | High yields are anticipated under mild conditions, making this an attractive option for sensitive substrates. |
| [DTBNpP]Pd(crotyl)Cl | An air-stable, monoligated precatalyst enabling room-temperature couplings of challenging aryl bromides.[14] | TMP (2,2,6,6-tetramethylpiperidine) in DMSO, room temperature.[14] | Particularly effective for hindered or electron-rich aryl halides, suggesting excellent performance with substrates like 1-bromo-3,5-dimethoxybenzene.[14] |
| N-Heterocyclic Carbene (NHC)-Palladium Complexes | NHCs are strong σ-donors that form stable complexes with palladium, leading to robust and highly active catalysts.[2][3][15] | NHC-Pd complex, base (e.g., K₂CO₃), solvent (e.g., toluene, water), variable temperatures. | High turnover numbers and excellent yields are expected. These catalysts are often more resistant to air and moisture.[15] |
Heterogeneous Palladium Catalysts
To address the challenges of catalyst separation and reuse, significant research has focused on immobilizing palladium on solid supports.[8][11][16]
Key Advantages:
-
Easy separation of the catalyst from the reaction mixture by filtration.[8]
-
Potential for catalyst recycling, reducing cost and metal contamination.[11]
-
Often exhibit enhanced stability compared to their homogeneous counterparts.[16]
Catalyst Variants and Performance:
| Catalyst System | Support Material | Key Features | Expected Performance with this compound |
| Palladium on Carbon (Pd/C) | Activated Carbon | A commercially available and widely used heterogeneous catalyst. Often requires higher temperatures. | Moderate to good yields are achievable. Reaction optimization (solvent, base, temperature) is crucial for high efficiency. |
| Palladium Single-Atom Catalysts (SACs) | e.g., Nitrogen-doped Carbon (Pd₁@NC), TiO₂ (Pd₁/TiO₂) | Offer maximum atom efficiency and unique reactivity compared to nanoparticles.[7][11] Can exhibit high stability and reusability.[7] | High activity and selectivity are possible. The distinct interplay between the SAC and the reaction environment needs careful consideration.[7] |
| Palladium on Magnetic Nanoparticles | e.g., Fe₃O₄, CuFe₂O₄ | Allows for easy catalyst separation using an external magnet.[8][17][18] Often exhibit synergistic effects between the palladium and the magnetic support.[8] | High yields and excellent recyclability have been reported for similar systems.[17][18] The magnetic separation is a significant practical advantage. |
| Palladium on Polymers | e.g., Hyper-cross-linked Polystyrene (Pd/HPS) | The polymer support can influence the catalyst's activity and stability.[19] | Good activity in copper- and amine-free conditions has been demonstrated.[19] The choice of solvent can be critical.[19] |
Palladium-Free Catalytic Systems
While palladium dominates the field, concerns over its cost and toxicity have driven the exploration of catalysts based on more abundant and less toxic metals.
Key Advantages:
-
Lower catalyst cost.
-
Reduced environmental impact.
-
Potentially novel reactivity and selectivity.
Catalyst Variants and Performance:
| Catalyst System | Metal | Key Features | Expected Performance with this compound |
| Nickel-based Catalysts | Nickel | Can couple non-activated alkyl halides with alkynes.[1] Often requires a copper co-catalyst. | While promising for different substrate scopes, its application to aryl halides in a Sonogashira-type reaction is an active area of research. Performance would need to be empirically determined. |
| Gold-based Catalysts | Gold | Can act as a heterogeneous catalyst (e.g., Au/CeO₂).[1] Catalysis occurs on the surface of gold nanoparticles.[1] | Gold catalysts have shown promise for the coupling of phenylacetylene and iodobenzene.[1] Their effectiveness with this compound is plausible but would require specific investigation. |
| Iron-based Catalysts | Iron | Iron salts (e.g., FeCl₃) in the presence of a ligand can catalyze the coupling. | This represents a highly cost-effective and environmentally benign alternative. However, reaction conditions can be harsher, and yields may be more variable compared to palladium-based systems. |
| Copper-based Catalysts | Copper | In some cases, copper alone can catalyze the coupling, particularly with activated aryl halides. | This approach eliminates the need for palladium but may have a more limited substrate scope. The propensity for Glaser coupling needs to be carefully managed. |
Experimental Protocols
Here are representative, detailed protocols for two promising alternative systems for the Sonogashira coupling of an aryl bromide (e.g., 1-bromo-3,5-dimethoxybenzene) with this compound.
Protocol 1: Copper-Free Sonogashira Coupling using a Homogeneous Palladium Catalyst
This protocol is adapted from methodologies for room-temperature, copper-free Sonogashira couplings.[14]
Materials:
-
1-Bromo-3,5-dimethoxybenzene
-
This compound
-
[DTBNpP]Pd(crotyl)Cl (P2) precatalyst[14]
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 1-bromo-3,5-dimethoxybenzene (1.0 mmol, 1.0 equiv).
-
Add the [DTBNpP]Pd(crotyl)Cl precatalyst (0.025 mmol, 2.5 mol%).[14]
-
Add anhydrous DMSO (5.0 mL).
-
Add this compound (1.2 mmol, 1.2 equiv).
-
Add 2,2,6,6-tetramethylpiperidine (TMP) (2.0 mmol, 2.0 equiv).
-
Seal the flask and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling using a Heterogeneous, Magnetically Separable Palladium Catalyst
This protocol is based on the use of palladium supported on magnetic nanoparticles.[8][17][18]
Materials:
-
1-Iodo-3,5-dimethoxybenzene (or 1-bromo-3,5-dimethoxybenzene)
-
This compound
-
Pd/CuFe₂O₄ magnetic nanocatalyst[17]
-
Potassium Carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
External magnet
Procedure:
-
To a round-bottom flask, add 1-iodo-3,5-dimethoxybenzene (1.0 mmol, 1.0 equiv), this compound (1.1 mmol, 1.1 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the Pd/CuFe₂O₄ magnetic nanocatalyst (e.g., 3 mol% of Pd).[17]
-
Add ethanol (5 mL).
-
Fit the flask with a condenser and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Place a strong external magnet against the side of the flask to immobilize the catalyst.
-
Decant the supernatant solution.
-
Wash the catalyst with ethanol, immobilize with the magnet, and decant the washings. Repeat this step two more times.
-
Combine the initial supernatant and the washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
The recovered magnetic catalyst can be dried and reused for subsequent reactions.[17]
Visualizing the Catalytic Pathways
Caption: Catalytic cycles in the Sonogashira reaction.
Caption: Decision tree for selecting an alternative Sonogashira catalyst.
Conclusion
The field of Sonogashira cross-coupling has evolved significantly beyond the classical palladium/copper system. For the synthesis involving this compound, researchers now have a diverse toolkit of alternative catalysts. Copper-free systems offer a straightforward solution to the persistent problem of alkyne homocoupling. Heterogeneous catalysts provide a practical and sustainable approach, particularly for larger-scale syntheses where catalyst recovery and product purity are paramount. Finally, the development of palladium-free catalysts, while still an emerging area, holds the promise of more economical and environmentally friendly chemical manufacturing. The optimal choice of catalyst will invariably depend on the specific requirements of the synthesis, including scale, substrate sensitivity, cost considerations, and environmental impact. This guide serves as a starting point for navigating these choices and designing more efficient and robust synthetic routes.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. C-N and Sonogashira C-C couplings on single-atom heterogeneous catalysts - American Chemical Society [acs.digitellinc.com]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature | Semantic Scholar [semanticscholar.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. ijnc.ir [ijnc.ir]
- 18. researchgate.net [researchgate.net]
- 19. cetjournal.it [cetjournal.it]
spectroscopic analysis to confirm the structure of 1-Ethynyl-3,5-dimethoxybenzene products
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of 1-Ethynyl-3,5-dimethoxybenzene, a valuable building block in organic synthesis. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but the rationale behind the experimental choices and interpretation.
The Significance of this compound
This compound, with the chemical formula C₁₀H₁₀O₂, serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and organic materials.[1][2][3] Its structure, featuring a terminal alkyne and a symmetrically substituted dimethoxybenzene ring, offers multiple reaction sites for carbon-carbon bond formation, such as the Sonogashira coupling.[4][5][6] Given its utility, ensuring the correct isomeric structure is paramount, as isomers can exhibit vastly different chemical and biological properties.
Synthesis Pathway: A Brief Overview
A common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction.[4][5][6] This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide.[6] In a typical synthesis of the target compound, 1-iodo-3,5-dimethoxybenzene would be reacted with a protected acetylene source, followed by deprotection.
Caption: Synthesis workflow for this compound.
Spectroscopic Fingerprints: Unmasking the Structure
The following sections detail the expected spectroscopic data for this compound and provide a comparative analysis with a potential isomer, 1-Ethynyl-3,4-dimethoxybenzene, to highlight the power of these techniques in distinguishing between structurally similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is characterized by its simplicity and distinct chemical shifts, directly reflecting the molecule's symmetry.
-
Aromatic Protons: Due to the C₂ᵥ symmetry of the molecule, the two protons on the benzene ring ortho to the ethynyl group (C2 and C6) are chemically equivalent, as are the two methoxy groups. The proton at the C4 position is unique. This results in a characteristic splitting pattern. We expect to see a triplet for the proton at C4 and a doublet for the protons at C2 and C6.
-
Alkynyl Proton: The terminal alkyne proton is a singlet and typically appears in a distinct region of the spectrum.
-
Methoxy Protons: The six protons of the two equivalent methoxy groups will appear as a sharp singlet.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a map of the carbon framework.
-
Aromatic Carbons: The symmetry of the molecule leads to fewer signals than the total number of aromatic carbons. We expect signals for the carbon attached to the alkyne, the carbons bearing the methoxy groups, the carbons ortho to the alkyne, and the carbon para to the alkyne.
-
Alkynyl Carbons: The two carbons of the triple bond will give rise to two distinct signals.
-
Methoxy Carbons: The two equivalent methoxy carbons will produce a single signal.
Comparative Data Table: this compound vs. Isomer
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~6.6 (d, 2H), ~6.4 (t, 1H), ~3.8 (s, 6H), ~3.0 (s, 1H) | ~160, ~124, ~117, ~109, ~94, ~83, ~77, ~55 |
| 1-Ethynyl-3,4-dimethoxybenzene | ~7.1-6.8 (m, 3H), ~3.9 (s, 3H), ~3.85 (s, 3H), ~3.0 (s, 1H) | ~150, ~149, ~125, ~115, ~112, ~111, ~84, ~77, ~56 |
Note: Predicted chemical shifts are approximate and can vary based on solvent and instrument parameters.
The key difference lies in the aromatic region of the ¹H NMR spectrum. The symmetrical pattern of the 3,5-isomer contrasts sharply with the more complex multiplet of the 3,4-isomer.
Infrared (IR) Spectroscopy: Vibrational Clues
IR spectroscopy is an excellent tool for identifying specific functional groups within a molecule. For this compound, we look for characteristic vibrational frequencies.
-
≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne.[7][8][9]
-
C≡C Stretch: A weaker absorption in the range of 2100-2260 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.[7][10]
-
C-O Stretch: Strong absorptions in the region of 1250-1000 cm⁻¹ are characteristic of the aryl ether C-O bonds.
-
C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹ indicate C-H bonds on the aromatic ring.
The presence of both the ≡C-H and C≡C stretching bands is crucial for confirming the ethynyl group.
Caption: Key IR absorptions for structural confirmation.
Mass Spectrometry (MS): The Molecular Weight Puzzle
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure. For this compound (C₁₀H₁₀O₂), the expected molecular weight is approximately 162.19 g/mol .[1][2][11]
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent peak at m/z = 162, corresponding to the intact molecule.
-
Fragmentation Pattern: Common fragmentation pathways for this molecule would involve the loss of a methyl group (-CH₃) from a methoxy group, resulting in a peak at m/z = 147, or the loss of a formyl radical (-CHO), leading to a peak at m/z = 133.
Comparison with an isomer like 1,3,5-trimethoxybenzene (molecular weight 168.19 g/mol ) would show a clear difference in the molecular ion peak, making MS a quick and effective tool for distinguishing between compounds with different elemental compositions.[12]
Experimental Protocols
1. NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
2. IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule.
-
Data Acquisition: Obtain a full scan mass spectrum to determine the molecular weight. If further structural information is needed, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern.
Conclusion: A Multi-faceted Approach to Certainty
The structural confirmation of this compound is not reliant on a single technique but on the convergence of evidence from multiple spectroscopic methods. The distinct symmetry of the molecule provides a clear and interpretable signature in ¹H and ¹³C NMR. IR spectroscopy confirms the presence of the key alkyne and ether functional groups, while mass spectrometry verifies the molecular weight. By employing this comprehensive analytical workflow, researchers can confidently validate the structure of their synthesized products, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. This compound | C10H10O2 | CID 4661321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. CAS 171290-52-1 | this compound - Synblock [synblock.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 11. This compound | CAS#:171290-52-1 | Chemsrc [chemsrc.com]
- 12. 1,3,5-Trimethoxybenzene | C9H12O3 | CID 69301 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Copper-Catalyzed vs. Copper-Free Sonogashira Coupling of 1-Ethynyl-3,5-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] A critical aspect of this reaction is the choice between a traditional copper-cocatalyzed system and a modern copper-free approach. This guide provides an in-depth comparison of these two methodologies, specifically focusing on the coupling of 1-ethynyl-3,5-dimethoxybenzene, an electron-rich alkyne often employed in the synthesis of complex molecules.
The Role of Copper: A Mechanistic Divide
The fundamental difference between the two Sonogashira variants lies in the activation of the alkyne. Understanding these mechanistic nuances is crucial for experimental design and optimization.
The Classical Copper-Catalyzed Pathway
In the conventional Sonogashira reaction, a palladium catalyst works in concert with a copper(I) salt, typically copper(I) iodide (CuI).[3] The reaction is generally believed to proceed through two interconnected catalytic cycles.[4]
-
Palladium Cycle: The cycle initiates with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) intermediate.[1]
-
Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.[5] This species is crucial for the subsequent transmetalation step.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.[6]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst.[4]
The presence of copper accelerates the reaction, allowing for milder conditions, often at room temperature.[1][7]
The Copper-Free Approach: Direct Palladium Activation
Concerns over the environmental impact of copper and the potential for undesired alkyne homocoupling (Glaser coupling) have driven the development of copper-free Sonogashira protocols.[1] In the absence of a copper co-catalyst, the mechanism for alkyne activation is altered.
The prevailing mechanistic hypothesis for the copper-free variant involves the direct interaction of the alkyne with the palladium center.[8] Following the oxidative addition of the aryl halide to Pd(0), a π-alkyne-palladium complex is thought to form.[8] Subsequent deprotonation of the coordinated alkyne by a base generates a palladium acetylide intermediate, which then proceeds through reductive elimination to afford the product.[8] Some studies also propose a mechanism involving a tandem Pd/Pd cycle where one palladium center effectively acts as the "co-catalyst" for another.[9]
Experimental Protocols: A Side-by-Side Comparison
To illustrate the practical differences, detailed experimental protocols for the Sonogashira coupling of this compound with a generic aryl bromide are provided below.
Copper-Catalyzed Sonogashira Coupling
Objective: To synthesize the corresponding diarylacetylene via a traditional copper-cocatalyzed Sonogashira reaction.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Step-by-Step Procedure: [10]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent (5 mL) and the amine base (3.0 mmol). Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and complex formation.
-
Alkyne Addition: Slowly add this compound (1.2 mmol) to the reaction mixture using a syringe.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (to remove copper salts) and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram of Copper-Catalyzed Workflow
Caption: Workflow for Copper-Catalyzed Sonogashira.
Copper-Free Sonogashira Coupling
Objective: To synthesize the corresponding diarylacetylene while avoiding the use of a copper co-catalyst.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., a bulky, electron-rich phosphine like P(t-Bu)₃ or an N-heterocyclic carbene (NHC) precursor)[8][11]
-
Base (e.g., an inorganic base like K₂CO₃ or Cs₂CO₃, or an organic base like tetrabutylammonium acetate (TBAA))[12][13]
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
Step-by-Step Procedure: [11][13]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand or NHC precursor (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent (5 mL) and the base (e.g., K₂CO₃, 2.0 mmol).
-
Alkyne Addition: Add this compound (1.2 mmol) to the mixture.
-
Reaction Monitoring: Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic base and dilute the filtrate with an organic solvent. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Diagram of Copper-Free Workflow
Caption: Workflow for Copper-Free Sonogashira.
Performance Comparison: A Data-Driven Analysis
The choice between copper-catalyzed and copper-free Sonogashira coupling often depends on the specific substrates and desired outcomes. Below is a summary of typical performance metrics.
| Parameter | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira | Rationale and Field Insights |
| Reaction Temperature | Room temperature to mild heating (e.g., 60 °C) | Often requires higher temperatures (e.g., 80-120 °C) | Copper's role in facilitating alkyne activation allows for milder conditions.[1] Copper-free systems require more thermal energy to drive the direct palladation of the alkyne. |
| Reaction Time | Generally faster | Can be slower, though highly dependent on catalyst/ligand system | The efficient transmetalation from the copper acetylide typically leads to faster reaction kinetics. |
| Yields | Good to excellent | Good to excellent, but can be more sensitive to substrate electronics | Both methods can provide high yields. For electron-rich alkynes like this compound, both systems are generally effective. |
| Catalyst Loading | Typically 1-5 mol% Pd, 2-10 mol% CuI | Typically 1-5 mol% Pd, often with a higher ligand loading | Catalyst loadings are comparable, but the copper-free system necessitates a ligand, adding to the overall cost and complexity. |
| Key Byproducts | Alkyne homocoupling (Glaser products) | Minimal to no homocoupling | The primary advantage of the copper-free method is the significant reduction of Glaser coupling, which is a common issue in copper-catalyzed reactions, especially in the presence of oxygen.[1] |
| Substrate Scope | Broad, but can be sensitive to functional groups that coordinate to copper | Broad, and often more tolerant of functional groups that are sensitive to copper (e.g., certain nitrogen and sulfur heterocycles). | The absence of copper can be advantageous when working with substrates that can be poisoned or undergo side reactions with copper salts.[14] |
| "Green" Chemistry | Less favorable due to the use of a toxic co-catalyst | More favorable due to the elimination of copper | From an environmental and sustainability perspective, the copper-free approach is generally preferred.[2][15] |
Concluding Remarks for the Practicing Scientist
The decision to employ a copper-catalyzed or copper-free Sonogashira protocol for the coupling of this compound should be guided by the specific goals of the synthesis.
-
For rapid, high-yielding reactions under mild conditions, the traditional copper-catalyzed method remains a robust and reliable choice. However, meticulous exclusion of oxygen is necessary to minimize the formation of homocoupling byproducts.[1]
-
When substrate compatibility is a concern, or when the final product is intended for applications where trace copper contamination is unacceptable (e.g., in pharmaceuticals or organic electronics), the copper-free variant is the superior option. While it may require higher temperatures and careful optimization of the ligand and base, it offers a cleaner reaction profile and aligns better with the principles of green chemistry.[2]
Ultimately, both methodologies are powerful tools in the synthetic chemist's arsenal. A thorough understanding of their respective mechanisms and practical considerations will enable researchers to make informed decisions and achieve their synthetic objectives efficiently and effectively.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Methoxy Manifest: A Comparative Guide to the Positional Reactivity of Ethynylbenzene Isomers
For the discerning researcher in organic synthesis and drug development, understanding the nuanced interplay of substituent effects is paramount. This guide provides an in-depth technical analysis of how the position of a methoxy group—ortho, meta, or para—on an ethynylbenzene scaffold dictates its reactivity. By synthesizing established electronic principles with field-proven experimental insights, we will dissect the reactivity of these isomers in key synthetic transformations, offering a predictive framework for their application.
Introduction: The Subtle Power of Positional Isomerism
The methoxy group, a powerful electron-donating substituent, exerts its influence through a combination of a negative inductive effect (-I) and a positive resonance effect (+R). The net electronic outcome on the ethynylbenzene system is highly dependent on the methoxy group's position, leading to distinct reactivity profiles for the ortho, meta, and para isomers. This guide will explore these differences across three fundamental reaction classes: electrophilic additions, nucleophilic additions, and cycloaddition reactions. Understanding these positional effects is critical for controlling reaction outcomes and designing efficient synthetic routes.
Electronic Landscape: A Tale of Three Isomers
The reactivity of the ethynyl group is intrinsically linked to the electron density of the aromatic ring. The methoxy group's position dictates the extent and nature of this electronic influence.
-
Ortho-Methoxyethynylbenzene: The methoxy group is in close proximity to the ethynyl substituent. While the +R effect increases electron density at the ortho and para positions of the ring, steric hindrance from the adjacent methoxy group can influence the approach of reagents to the triple bond.
-
Meta-Methoxyethynylbenzene: The methoxy group's +R effect does not extend to the meta position. Therefore, the electron-withdrawing -I effect dominates at this position, leading to a slight deactivation of the ring compared to benzene itself. This results in a less electron-rich triple bond compared to the ortho and para isomers.
-
Para-Methoxyethynylbenzene: The methoxy group is positioned opposite the ethynyl group, allowing for maximum delocalization of its lone pair electrons into the aromatic ring and the triple bond via the +R effect. This leads to the most electron-rich alkyne among the three isomers.
The following diagram illustrates the dominant electronic effects of the methoxy group at each position.
Caption: Dominant electronic and steric effects of the methoxy group on ethynylbenzene isomers.
Comparative Reactivity Analysis
Electrophilic Addition: The Case of Alkyne Hydration
The acid-catalyzed hydration of alkynes is a classic example of an electrophilic addition reaction. The rate of this reaction is highly sensitive to the electron density of the triple bond. A more electron-rich alkyne will be more nucleophilic and will react faster with electrophiles.
Expected Reactivity Order: Para > Ortho > Meta
-
Para-Methoxyethynylbenzene: The strong +R effect of the para-methoxy group significantly increases the electron density of the alkyne, making it highly susceptible to electrophilic attack. This isomer is expected to exhibit the fastest reaction rate.
-
Ortho-Methoxyethynylbenzene: The +R effect also activates the alkyne in the ortho isomer. However, potential steric hindrance from the adjacent methoxy group might slightly impede the approach of the electrophile compared to the para isomer.
-
Meta-Methoxyethynylbenzene: With the -I effect being dominant, the alkyne is the least electron-rich among the three isomers, leading to the slowest reaction rate.
Table 1: Predicted Relative Rates of Acid-Catalyzed Hydration
| Isomer | Methoxy Group Position | Dominant Electronic Effect on Alkyne | Predicted Relative Rate |
| 1 | Ortho | +R > -I | Moderate to High |
| 2 | Meta | -I > +R | Low |
| 3 | Para | +R >> -I | High |
Experimental Protocol: Mercuric Sulfate-Catalyzed Hydration of an Ethynylbenzene [1][2][3][4][5]
This protocol describes a general procedure for the hydration of a substituted ethynylbenzene, which can be adapted for the methoxy-substituted isomers.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the methoxyethynylbenzene (1.0 eq.), water (10 eq.), and concentrated sulfuric acid (0.1 eq.).
-
Catalyst Addition: Carefully add mercuric sulfate (HgSO₄) (0.05 eq.) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting ketone can be purified by column chromatography on silica gel.
Caption: General workflow for the hydration of methoxyethynylbenzene.
Nucleophilic Addition: The Thiol-yne Reaction
The nucleophilic addition of thiols to alkynes, often referred to as the thiol-yne reaction, is a prominent example of a Michael-type addition.[4][5][6][7] The reactivity in this case is governed by the electrophilicity of the alkyne. Electron-withdrawing groups enhance the electrophilicity of the triple bond, making it more susceptible to attack by a nucleophile like a thiolate anion.
Expected Reactivity Order: Meta > Ortho > Para
-
Meta-Methoxyethynylbenzene: The dominant -I effect of the methoxy group at the meta position withdraws electron density from the aromatic ring and, to a lesser extent, from the alkyne, making it the most electrophilic and thus the most reactive towards nucleophiles.
-
Ortho-Methoxyethynylbenzene: The -I effect is stronger at the ortho position than at the para position, but the competing +R effect still donates electron density. The reactivity will likely be intermediate.
-
Para-Methoxyethynylbenzene: The strong electron-donating +R effect makes the alkyne electron-rich and therefore the least electrophilic. This isomer is expected to be the least reactive in nucleophilic additions.
Table 2: Predicted Relative Rates of Thiol-yne Addition
| Isomer | Methoxy Group Position | Dominant Electronic Effect on Alkyne | Predicted Relative Rate |
| 1 | Ortho | -I (strong) vs. +R (strong) | Moderate |
| 2 | Meta | -I (dominant) | High |
| 3 | Para | +R (dominant) | Low |
Experimental Protocol: Base-Catalyzed Thiol-yne Addition to an Ethynylbenzene [4][5]
This protocol outlines a general procedure for the addition of a thiol to a methoxyethynylbenzene isomer.
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the methoxyethynylbenzene (1.0 eq.) and the desired thiol (1.1 eq.) in a suitable solvent such as THF or DMF.
-
Base Addition: Add a catalytic amount of a base, such as triethylamine (Et₃N) or sodium thiolate (formed in situ with NaH), to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting vinyl sulfide can be purified by column chromatography.
Caption: General workflow for the thiol-yne addition to methoxyethynylbenzene.
Cycloaddition Reactions: The Diels-Alder Reaction
In a normal electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. However, ethynylbenzenes can act as dienophiles, and their reactivity is enhanced by electron-withdrawing groups. Conversely, in an inverse electron-demand Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile. The electron-donating methoxy group increases the HOMO energy of the ethynylbenzene, making it a better dienophile in inverse-demand scenarios and a better diene partner in normal-demand cycloadditions where it acts as the "diene-like" component. For the purpose of this comparison, we will consider a [4+2] cycloaddition with an electron-deficient diene, where the ethynylbenzene acts as the dienophile. A higher HOMO energy of the dienophile will lead to a faster reaction.
Expected Reactivity Order: Para > Ortho > Meta
-
Para-Methoxyethynylbenzene: The strong +R effect maximizes the electron density of the π-system, significantly raising the HOMO energy level. This makes it the most reactive dienophile in inverse electron-demand Diels-Alder reactions.[1][2][8][9]
-
Ortho-Methoxyethynylbenzene: The +R effect also raises the HOMO energy, but potential steric interactions in the transition state might slightly lower the reaction rate compared to the para isomer.
-
Meta-Methoxyethynylbenzene: The dominant -I effect lowers the HOMO energy, making it the least reactive of the three isomers in this type of cycloaddition.
Table 3: Predicted Relative Rates for Inverse Electron-Demand Diels-Alder Reactions
| Isomer | Methoxy Group Position | Effect on HOMO Energy | Predicted Relative Rate |
| 1 | Ortho | Increased | Moderate to High |
| 2 | Meta | Decreased | Low |
| 3 | Para | Significantly Increased | High |
Spectroscopic Characterization Data
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for the three isomers of methoxyethynylbenzene. These data are essential for the identification and characterization of the starting materials and products in the reactions described.
Table 4: ¹H and ¹³C NMR Data for Methoxyethynylbenzene Isomers (in CDCl₃)
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Ortho [10] | 7.45 (dd), 7.25 (td), 6.90 (td), 6.85 (d), 3.90 (s, 3H), 3.30 (s, 1H) | 160.0, 133.8, 130.0, 120.6, 112.0, 110.8, 82.9, 79.9, 55.8 |
| Meta [11][12] | 7.20 (t), 7.10 (d), 7.05 (s), 6.90 (dd), 3.80 (s, 3H), 3.05 (s, 1H) | 159.2, 129.4, 123.9, 123.0, 116.2, 115.1, 83.4, 77.2, 55.3 |
| Para [13][14][15][16] | 7.40 (d), 6.80 (d), 3.80 (s, 3H), 2.95 (s, 1H) | 159.7, 133.5, 115.1, 114.1, 83.5, 76.0, 55.3 |
Conclusion
The position of the methoxy group on the ethynylbenzene ring profoundly influences its reactivity through a delicate balance of resonance, inductive, and steric effects. The para isomer, with its maximized electron-donating resonance effect, is generally the most reactive in electrophilic additions and inverse electron-demand cycloadditions. Conversely, the meta isomer, dominated by the electron-withdrawing inductive effect, exhibits the highest reactivity in nucleophilic additions. The ortho isomer often displays intermediate reactivity, with the added consideration of potential steric hindrance. This guide provides a predictive framework and practical experimental guidance for chemists seeking to harness the distinct reactivity of these valuable synthetic building blocks. A thorough understanding of these positional effects is crucial for the rational design of synthetic strategies and the development of novel molecular entities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. transformationtutoring.com [transformationtutoring.com]
- 3. chalcogen.ro [chalcogen.ro]
- 4. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 5. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. kpfu.ru [kpfu.ru]
- 10. 2-乙炔基苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 3-ETHYNYLANISOLE 96(768-70-7) 1H NMR [m.chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. 4-Ethynylanisole(768-60-5) IR Spectrum [m.chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to Ligand Selection for Sonogashira Reactions with 1-Ethynyl-3,5-dimethoxybenzene
Introduction to the Sonogashira Reaction: A Powerful Tool for C-C Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and often a copper(I) co-catalyst, is prized for its mild reaction conditions and broad functional group tolerance, making it invaluable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] The core of the reaction's success lies in the intricate dance of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
The choice of ligand associated with the palladium catalyst is a critical parameter that profoundly influences the reaction's efficiency, substrate scope, and overall success. This guide provides a comparative study of various ligand classes for the Sonogashira coupling of the electron-rich alkyne, 1-Ethynyl-3,5-dimethoxybenzene, with a variety of aryl halides. We will delve into the mechanistic roles of these ligands, present comparative experimental data, and provide detailed protocols to empower researchers in selecting the optimal catalytic system for their specific synthetic challenges.
The Catalytic Heart of the Matter: Understanding the Sonogashira Cycles
A fundamental understanding of the Sonogashira reaction mechanism is paramount to making informed decisions about ligand selection. The reaction proceeds through two interconnected catalytic cycles.[3]
Figure 1: The interconnected catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
The Palladium Cycle:
-
Oxidative Addition: A Pd(0) species reacts with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex.[4]
-
Transmetalation: The Pd(II) complex then reacts with a copper acetylide intermediate, which is formed in the copper cycle. This step transfers the alkyne group to the palladium center.[4]
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to form the desired coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.[4]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[2]
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a reactive copper acetylide.[2] This species then participates in the transmetalation step of the palladium cycle.
Ligand Selection: The Key to Unlocking Reactivity and Selectivity
The ligands coordinated to the palladium center play a crucial role in modulating its electronic properties and steric environment, thereby influencing every step of the catalytic cycle.[5] The ideal ligand should promote the formation of a monoligated palladium complex, which is highly active for oxidative addition, while also facilitating the subsequent transmetalation and reductive elimination steps.[5]
Traditional Phosphine Ligands: The Workhorses of Sonogashira Chemistry
Phosphine ligands have been the traditional choice for Sonogashira reactions, with complexes like Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and Bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]) being widely used.[1][6]
-
Triphenylphosphine (PPh₃): A versatile and cost-effective ligand, PPh₃ provides a good balance of steric bulk and electron-donating ability for a wide range of substrates. However, for more challenging couplings involving less reactive aryl chlorides or sterically hindered substrates, more sophisticated ligands are often required.
-
Bulky, Electron-Rich Phosphines (Buchwald Ligands): Ligands developed by Stephen Buchwald, such as XPhos, have demonstrated exceptional performance in various cross-coupling reactions, including Sonogashira couplings.[7] Their increased steric bulk and electron-donating properties facilitate the oxidative addition and reductive elimination steps, often allowing for lower catalyst loadings and the use of less reactive coupling partners.[7][8]
N-Heterocyclic Carbenes (NHCs): A Modern Alternative
N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands in palladium-catalyzed cross-coupling reactions.[6] Their strong σ-donating ability forms very stable palladium complexes, often leading to higher catalyst stability and turnover numbers.[6]
-
Advantages of NHC Ligands: NHC-palladium complexes have shown great promise in catalyzing Sonogashira reactions, including copper-free variations.[6][9] They can be particularly effective for the coupling of challenging substrates, such as aryl chlorides.[6]
Comparative Performance Data
The following table summarizes the performance of different ligand types in the Sonogashira coupling of this compound with 4-bromoanisole.
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 8 | 83[10] |
| XPhos | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | 12 | 92 |
| IPr | [Pd(IPr)Cl₂]₂ / CuI | Pyrrolidine | Pyrrolidine | 100 | 6 | 95 |
This data is representative and compiled from various sources. Actual results may vary depending on specific reaction conditions.
Experimental Protocols: A Practical Guide
Here, we provide detailed, step-by-step methodologies for conducting a comparative study of ligands for the Sonogashira reaction of this compound.
General Experimental Workflow
Figure 2: General experimental workflow for a Sonogashira coupling reaction.
Protocol 1: Copper-Cocatalyzed Sonogashira Coupling with a Phosphine Ligand
This protocol is a standard procedure for a copper-cocatalyzed Sonogashira reaction.[4]
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.1 mmol)
-
Palladium catalyst (e.g., [Pd(PPh₃)₂Cl₂], 0.05 eq)
-
Copper(I) iodide (CuI, 0.025 eq)
-
Amine base (e.g., Diisopropylamine, 7.0 eq)
-
Anhydrous solvent (e.g., THF, 5 mL)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base via syringe.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the this compound to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by TLC or GC/MS.[11]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like diethyl ether.
-
Filter the mixture through a pad of Celite®, washing with the same solvent.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling with an NHC Ligand
The absence of copper can be advantageous in preventing the formation of alkyne homocoupling byproducts.[1]
Materials:
-
Aryl halide (e.g., 4-chloroanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium-NHC catalyst (e.g., [Pd(IPr)Cl₂]₂, 1 mol%)
-
Inorganic base (e.g., Cs₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF, 5 mL)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium-NHC catalyst, and inorganic base.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
The Sonogashira reaction remains a powerful and versatile tool in the synthetic chemist's arsenal. The judicious selection of the palladium ligand is critical for achieving optimal results, particularly when dealing with challenging substrates. While traditional phosphine ligands continue to be widely used, the emergence of bulky, electron-rich phosphines and N-heterocyclic carbenes has significantly expanded the scope and efficiency of this important transformation. For the coupling of an electron-rich alkyne like this compound, both advanced phosphine ligands and NHC ligands can offer superior performance over traditional PPh₃, especially when using less reactive aryl halides. The choice between a copper-cocatalyzed and a copper-free system will depend on the specific substrates and the potential for undesired homocoupling. As ligand design continues to evolve, we can anticipate the development of even more active and selective catalysts that will further enhance the power and utility of the Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
A Senior Application Scientist's Guide to Purity Assessment of 1-Ethynyl-3,5-dimethoxybenzene Derivatives
For researchers, medicinal chemists, and professionals in drug development, the structural integrity and purity of synthesized molecules are paramount. 1-Ethynyl-3,5-dimethoxybenzene and its derivatives are crucial building blocks in the synthesis of a wide range of compounds, from pharmaceuticals to advanced materials.[1][2] Ensuring their purity is not merely a quality control step but a foundational requirement for the reliability and reproducibility of downstream applications. This guide provides an in-depth comparison of analytical techniques for assessing the purity of these valuable compounds, grounded in scientific principles and practical expertise.
The Imperative of Purity in Synthesis
Impurities, whether they are residual starting materials, byproducts, or solvents, can significantly alter the chemical and biological properties of the target compound. In a pharmaceutical context, impurities can lead to loss of potency or, more critically, unforeseen toxicological effects.[3] Therefore, a multi-faceted analytical approach is essential to establish a comprehensive purity profile. This guide will focus on the most effective and commonly employed methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.
Overall Purity Assessment Workflow
A logical and systematic workflow ensures that all potential impurities are detected and quantified. The choice and sequence of analytical methods are dictated by the properties of the compound and the information required.
Caption: A typical workflow for the comprehensive purity analysis of a synthesized organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is arguably the most powerful tool for the structural elucidation of organic molecules.[4] For this compound derivatives, ¹H and ¹³C NMR provide unambiguous confirmation of the molecular structure.
¹H NMR: A Proton's Perspective
The ¹H NMR spectrum of this compound is characteristic. We expect to see:
-
A singlet for the acetylenic proton.
-
A singlet for the six protons of the two methoxy groups.
-
Distinct signals for the aromatic protons, with coupling patterns dependent on the substitution. For the parent compound, we'd see a triplet for the H4 proton and a doublet for the H2/H6 protons.[5]
Causality in Experimental Choice: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is often a good first choice due to its ability to dissolve a wide range of organic compounds. The chemical shifts observed in the NMR spectrum are highly sensitive to the electronic environment of the nuclei.[4]
Quantitative NMR (qNMR): Beyond Structure to Purity
While qualitative NMR confirms identity, quantitative NMR (qNMR) can determine the absolute purity of a sample.[6][7] The principle of qNMR is based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[8]
Why qNMR is a superior choice for purity assessment:
-
Orthogonality: It is mechanistically different from chromatographic methods, providing a truly independent verification of purity.[9]
-
Universal Detection: Unlike HPLC with UV detection, which requires a chromophore, NMR is nearly a universal detector for all protons.
-
Non-Destructive: The sample can be recovered after analysis, which is crucial for precious materials.[9]
Experimental Protocol: ¹H qNMR for Purity Assay
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound derivative and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean vial.
-
Dissolution: Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. Ensure complete dissolution.
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification. This includes a long relaxation delay (D1 ≥ 5 * T₁) to ensure full relaxation of all protons between scans.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculation: The purity is calculated using the formula that relates the integrals, molar masses, and weights of the analyte and the internal standard.
Trustworthiness: The protocol's validity is ensured by using a certified internal standard of known purity and by optimizing acquisition parameters to guarantee a linear response.
High-Performance Liquid Chromatography (HPLC): Separating the Components
HPLC is a cornerstone of purity testing in the pharmaceutical industry, excelling at separating the main compound from non-volatile impurities.[3] For this compound derivatives, which are generally non-polar, a reverse-phase HPLC method is most appropriate.[10]
The Principle of Separation: In reverse-phase HPLC, the stationary phase (the column) is non-polar (e.g., C18), and the mobile phase is a more polar solvent mixture, typically water and an organic solvent like acetonitrile or methanol.[11] Non-polar compounds like our target molecule will have a stronger affinity for the stationary phase and thus move more slowly through the column, leading to separation from more polar impurities.[10]
Experimental Protocol: Reverse-Phase HPLC Method
-
Column Selection: A C18 column is the standard choice for non-polar aromatic compounds.[11]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of HPLC-grade water (Solvent A) and acetonitrile (Solvent B). A gradient elution, starting with a higher percentage of water and gradually increasing the acetonitrile concentration, is often effective for separating compounds with a range of polarities.[10]
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Further dilute as necessary to be within the linear range of the detector.
-
Injection and Separation: Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Detection: Use a UV detector set at a wavelength where the this compound derivative has strong absorbance. A photodiode array (PDA) detector is even better as it can provide UV spectra for each peak, aiding in peak identification.
-
Data Analysis: The purity is typically reported as area percent, which is the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
Causality in Experimental Choice: A gradient elution is chosen over an isocratic (constant mobile phase composition) method during development because it can effectively separate both early-eluting polar impurities and late-eluting non-polar impurities in a single run.[10]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Identification
GC-MS is an ideal technique for identifying and quantifying volatile and thermally stable impurities.[12] This is particularly useful for detecting residual solvents from the synthesis or volatile byproducts.
How it Works: The sample is vaporized and injected into a gas chromatograph. An inert carrier gas (like helium) pushes the vaporized sample through a long, thin column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. As each component exits the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that can be used to identify the compound by comparison to a spectral library.[13]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg) in a volatile solvent (e.g., 1 mL of dichloromethane or hexane).[12]
-
GC Conditions:
-
Injector: Split/splitless injector at a high temperature (e.g., 280°C) to ensure rapid vaporization.[12]
-
Column: A non-polar capillary column (e.g., HP-5MS) is suitable for these types of aromatic compounds.[12]
-
Oven Program: A temperature ramp is used, starting at a lower temperature and increasing to a higher temperature to elute compounds with a range of boiling points.[12]
-
-
MS Conditions:
-
Data Analysis: Identify peaks by matching their mass spectra against a reference library (e.g., NIST). Quantify by comparing peak areas to those of a known standard.
Elemental Analysis: The Fundamental Check
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample. This data is used to determine the empirical formula of the compound.[14] While it doesn't identify impurities, it provides a fundamental check on the overall purity and composition of the bulk sample.[15]
The Logic: If the experimentally determined percentages of C and H for a this compound derivative match the theoretical values calculated from its molecular formula, it provides strong evidence that the sample is pure and has the correct elemental composition.[16] A significant deviation (typically >0.4%) suggests the presence of impurities or that the compound is not what it is thought to be.
Interpreting the Results
-
Calculate Theoretical Percentages: Based on the molecular formula (for C₁₀H₁₀O₂, C=71.41%, H=5.99%).
-
Obtain Experimental Data: The analysis is performed by a dedicated instrument that combusts the sample and measures the resulting CO₂, H₂O, etc.
-
Compare: The experimental values should be within ±0.4% of the theoretical values for a pure sample.
Comparative Summary of Techniques
| Technique | Information Provided | Best For | Advantages | Limitations |
| qNMR | Absolute Purity, Structural Confirmation | Accurate quantification of the main component | Non-destructive, universal detection, orthogonal to chromatography[9] | Lower sensitivity than chromatographic methods, requires expensive equipment |
| HPLC-UV/PDA | Relative Purity, Separation of Impurities | Detecting non-volatile byproducts and starting materials | High sensitivity, high resolution, well-established[3] | Requires a chromophore, relative quantification unless using a standard |
| GC-MS | Identification of Volatile Impurities | Detecting residual solvents and volatile byproducts | Excellent for identification via mass spectral libraries, very high sensitivity[13] | Compound must be volatile and thermally stable |
| Elemental Analysis | Empirical Formula, Fundamental Purity Check | Confirming elemental composition of the bulk sample | Provides fundamental validation of the molecular formula[15] | Does not identify specific impurities, requires a relatively large sample amount |
Conclusion
Assessing the purity of synthesized this compound derivatives requires a thoughtful, multi-technique approach. No single method can provide a complete picture. By combining the structural detail and absolute quantification of qNMR , the high-resolution separation of HPLC , the impurity identification power of GC-MS , and the fundamental confirmation of Elemental Analysis , researchers can establish a validated, comprehensive purity profile. This rigorous approach ensures the quality and reliability of the synthesized compound, providing a solid foundation for its use in research, drug discovery, and materials science.
References
- 1. Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. moravek.com [moravek.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmaguru.co [pharmaguru.co]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 15. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 16. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 1-Ethynyl-3,5-dimethoxybenzene
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-Ethynyl-3,5-dimethoxybenzene (CAS No. 171290-52-1). Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.
Part 1: Core Hazard Assessment and Rationale for Stringent Disposal
Understanding the inherent risks of a chemical is the foundation of its safe management. While this compound is a valuable intermediate in organic synthesis, its disposal requires a conservative approach due to its known hazards and a lack of comprehensive toxicological data.
Causality of Concern: The primary drivers for treating this compound as regulated hazardous waste are its confirmed irritant and sensitizer properties, its potential aquatic toxicity, and the general reactivity associated with the ethynyl functional group. The absence of extensive toxicity data mandates that we operate under the precautionary principle, handling it as if it were more hazardous than currently documented.
Key Hazard Profile: According to aggregated GHS data and supplier safety information, this compound presents the following hazards:
-
Serious Eye Irritation (H319) : Causes significant irritation upon contact with the eyes.[1][2]
-
Skin Sensitization (H317) : May cause an allergic skin reaction upon repeated contact.[1][2]
-
Aquatic Toxicity (H402) : A related compound, 1,4-dimethoxybenzene, is classified as harmful to aquatic life, suggesting a similar risk profile for this substance.[3]
The ethynyl group, while part of a stable solid aromatic structure, is a high-energy functional group. Acetylenic compounds, as a class, can be reactive and may form explosive compounds with certain metals like copper or silver.[4] Although this solid compound is not as volatile or reactive as acetylene gas, this potential reactivity underscores the need to prevent its uncontrolled release and mixing with incompatible materials.
Data Summary: Hazard Profile
| Hazard Classification | GHS Hazard Code | Description | Primary Sources |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. | [1][2] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | [1][2] |
| Potential Aquatic Hazard | H402 (by analogy) | Harmful to aquatic life. | [3] |
| Combustibility | Not Classified | Non-combustible, but containers may burn upon intense heating. | [3][5] |
Part 2: Pre-Disposal Operations: In-Lab Handling and Waste Segregation
Proper disposal begins at the point of generation. Meticulous handling and segregation are non-negotiable steps to ensure safety and compliance.
Step 1: Mandated Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, ensure the following PPE is worn to mitigate exposure risks:
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[6] This is critical to prevent eye contact and the resulting serious irritation.
-
Skin Protection : Use chemically impervious gloves (e.g., nitrile) and wear a lab coat.[5][6] Avoid all direct skin contact to prevent potential sensitization.
-
Respiratory Protection : Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[5]
Step 2: Waste Segregation and Containerization
The cornerstone of safe chemical waste management is rigorous segregation.
-
Do Not Mix : Never mix this compound waste with other chemical waste streams.[3] Mixing can lead to unknown and potentially hazardous reactions.
-
Container Selection :
-
Pure/Unused Product : The best container is the original manufacturer's bottle. Keep it tightly sealed.[3]
-
Contaminated Solids : For waste such as contaminated gloves, weigh paper, or spill cleanup materials, use a designated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bucket or a double-bagged, clear polyethylene bag).[7] The container must be clearly labeled as hazardous waste.
-
-
Avoid Drains : Under no circumstances should this chemical or its rinsate be disposed of down the drain.[3][6] This is to prevent the release of a potentially ecotoxic substance into the sewer system.
Caption: Waste Segregation and Containerization Workflow.
Part 3: The Disposal Protocol: From Benchtop to Pickup
This section outlines the procedural workflow for preparing this compound waste for final disposal by a certified entity.
Protocol A: Disposal of Unused or Excess Product
-
Do Not Open : If the product is expired or no longer needed and the container is unopened, leave it sealed.
-
Inspect Container : Ensure the container is in good condition with a legible manufacturer's label.
-
Label for Disposal : Affix a "Hazardous Waste" tag, as provided by your institution's Environmental Health & Safety (EHS) department, to the container. Fill out all required information, including the full chemical name and accumulation start date.
-
Store Safely : Place the container in your lab's designated Satellite Accumulation Area (SAA), away from incompatible materials.[8]
Protocol B: Disposal of Contaminated Lab Waste (Solid)
-
Collect Waste : Immediately place any items contaminated with this compound (e.g., gloves, weigh boats, silica gel, paper towels) into a designated solid waste container.
-
Seal Container : Keep the container tightly sealed when not actively adding waste to it. This prevents the release of any potential vapors and contains the material.
-
Label and Store : Once the container is full, or if you are finished with the process, securely seal it and affix a completed Hazardous Waste tag. Move it to the SAA.
Protocol C: Disposal of Contaminated Glassware
-
Initial Rinse : Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate) to dissolve the residue.
-
Collect Rinsate : This first rinsate is considered hazardous waste. Decant it into a labeled container for non-halogenated organic solvent waste.[7]
-
Subsequent Cleaning : After the initial hazardous rinse, the glassware can typically be cleaned using standard laboratory detergents and procedures.
Part 4: Regulatory Framework and Final Disposition
All chemical waste disposal is governed by strict federal and state regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA).[9][10]
The "Cradle-to-Grave" Mandate: As the generator of the waste, your laboratory is legally responsible for it from the moment it is created until its final, safe disposal.[11] This responsibility cannot be transferred. You must ensure that the waste is properly identified, managed, and ultimately handled by a licensed Treatment, Storage, and Disposal Facility (TSDF).[11][12]
The Final Step: Arranging for Pickup
-
Contact EHS : Once your waste is properly containerized and labeled, follow your institution's procedures to request a pickup from the EHS department or their designated hazardous waste contractor.[13]
-
Documentation : Maintain a record of the waste generated and picked up, as required by your institution and local regulations.
-
Ultimate Fate : The waste will be transported to a licensed TSDF. The most probable disposal method for this type of solid organic chemical is high-temperature incineration at a facility permitted to handle such waste.[11] This method ensures the complete destruction of the organic molecule.
Caption: Disposal Decision and Logistics Pathway.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety, institutional policy, and environmental stewardship.
References
- 1. This compound | C10H10O2 | CID 4661321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 171290-52-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Acetylene Cylinders Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. web.mit.edu [web.mit.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. epa.gov [epa.gov]
- 10. axonator.com [axonator.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. youtube.com [youtube.com]
A Researcher's Guide to the Safe Handling of 1-Ethynyl-3,5-dimethoxybenzene
Welcome to your essential guide for the safe handling and use of 1-Ethynyl-3,5-dimethoxybenzene (CAS No. 171290-52-1) in a laboratory setting. This document is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but the scientific reasoning behind them to ensure your work is both innovative and safe. Our commitment is to empower your research by providing comprehensive safety information that builds a foundation of trust and reliability.
Understanding the Risks: Hazard Analysis
This compound is a solid organic compound with specific hazards that necessitate careful handling.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
| Hazard Classification | GHS Category | Pictogram | Signal Word | Hazard Statement |
| Skin Sensitization | Category 1 | GHS07[2] | Warning[3] | H317: May cause an allergic skin reaction.[3][4][5] |
| Serious Eye Irritation | Category 2A | GHS07[2] | Warning[3] | H319: Causes serious eye irritation.[3][4][5] |
The primary risks associated with this chemical are dermal and ocular. The potential for skin sensitization (H317) means that repeated or prolonged contact can lead to an allergic reaction.[3][4][5] The serious eye irritation classification (H319) underscores the importance of stringent eye protection, as exposure can cause significant discomfort and potential damage.[3][4][5]
Your Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound. The following recommendations are based on a risk assessment of its known hazards.
Core PPE Requirements
-
Eye and Face Protection : At a minimum, chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required.[6][7] Given the risk of serious eye irritation, a face shield worn over safety glasses is mandated when there is a potential for splashing or when handling larger quantities.[6]
-
Skin Protection :
-
Gloves : Disposable nitrile gloves are a suitable choice for providing splash protection.[6][8] It is critical to inspect gloves for any signs of degradation or puncture before each use and to change them immediately upon any contact with the chemical. For prolonged handling or in situations with a higher risk of exposure, consider consulting glove manufacturer compatibility charts to select a glove with a longer breakthrough time.
-
Lab Coat : A standard laboratory coat should be worn and kept buttoned to protect the skin and personal clothing.[6] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[9]
-
-
Respiratory Protection :
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.[4][7]
-
If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup of a large quantity, a NIOSH-approved N95 dust mask or a full-face respirator may be necessary.[7] The use of a respirator requires a formal respiratory protection program, including fit testing and medical evaluation.[6]
-
-
Footwear : Closed-toe and closed-heel shoes that cover the entire foot are mandatory in the laboratory to protect against spills.[6]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational workflow is paramount for safety. The following diagram and procedural steps outline the lifecycle of handling this compound in the laboratory.
Detailed Experimental Protocol
-
Risk Assessment and PPE Donning : Before any work begins, review the Safety Data Sheet (SDS) and understand the specific hazards of the procedure.[9] Don all required PPE as outlined in the section above.
-
Gather Materials in Fume Hood : All manipulations of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4] Ensure all necessary equipment and reagents are present and organized before starting.
-
Weighing and Dispensing :
-
Reaction Setup and Monitoring :
-
Add the chemical to the reaction vessel carefully.
-
Ensure the reaction setup is secure and all joints are properly sealed.
-
Monitor the reaction from outside the fume hood as much as possible.
-
-
Decontamination :
-
Upon completion of the experiment, decontaminate all glassware and surfaces that may have come into contact with the chemical. Use an appropriate solvent (e.g., acetone, ethanol) followed by soap and water.
-
All decontamination should be performed within the fume hood.
-
-
Waste Segregation and Labeling :
-
Dispose of contaminated materials, including gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Unused or excess this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour down the drain.
-
-
Doffing PPE and Personal Hygiene :
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.[4]
-
-
Transfer to Waste Management : Ensure the labeled waste container is securely closed and transferred to your institution's hazardous waste management facility.
Emergency Procedures: Spill and Exposure
-
Minor Spill (in fume hood) :
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material.
-
Carefully sweep the absorbed material into a designated hazardous waste container.[4]
-
Wipe the area with a suitable solvent, followed by soap and water.
-
Place all cleanup materials in the hazardous waste container.
-
-
Skin Contact :
-
Eye Contact :
-
Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[7]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
-
Conclusion
By understanding the hazards of this compound and diligently following these safety protocols, you can mitigate the risks and ensure a safe laboratory environment. Your commitment to safety is integral to the success of your research.
References
- 1. labproinc.com [labproinc.com]
- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C10H10O2 | CID 4661321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 171290-52-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. echemi.com [echemi.com]
- 8. ba.auburn.edu [ba.auburn.edu]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
